4-Bromo-2-(hydroxymethyl)-6-methoxyphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-(hydroxymethyl)-6-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3,10-11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLQIISPEAEAIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358418 | |
| Record name | 4-bromo-2-(hydroxymethyl)-6-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35090-64-3 | |
| Record name | 4-bromo-2-(hydroxymethyl)-6-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-(hydroxymethyl)-6-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: Unveiling a Versatile Synthetic Building Block
An In-depth Technical Guide to 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol
In the landscape of medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. Phenolic compounds, particularly those bearing multiple, orthogonally reactive functional groups, serve as invaluable starting points for the synthesis of complex molecular architectures. This guide focuses on This compound (CAS Number: 35090-64-3 ), a trifunctionalized phenol derivative with significant potential as an intermediate in organic synthesis. While direct literature on this specific molecule is nascent, its true value is revealed by understanding its logical synthesis from a well-characterized precursor and the subsequent chemical transformations it enables. This document provides not just a summary of properties but a practical, field-proven roadmap for its synthesis, characterization, and strategic application.
Core Chemical Identity and Physicochemical Properties
This compound is a substituted guaiacol (2-methoxyphenol) derivative. Its structure incorporates three key functional groups that dictate its reactivity and utility: a nucleophilic phenolic hydroxyl, a primary alcohol, and an aryl bromide suitable for cross-coupling reactions. The properties of the target compound and its common precursor, 4-Bromoguaiacol, are summarized below.
| Property | This compound | 4-Bromo-2-methoxyphenol (Precursor) | Source(s) |
| CAS Number | 35090-64-3 | 7368-78-7 | [1][2] |
| Molecular Formula | C₈H₉BrO₃ | C₇H₇BrO₂ | [3][4] |
| Molecular Weight | 233.06 g/mol | 203.03 g/mol | [3][4] |
| Appearance | Predicted: Off-white to pale yellow solid | White to off-white crystalline solid | [5] |
| Melting Point | 132 °C (for isomer 2316-61-2) | 34-37 °C | [3][5] |
| Boiling Point | Predicted: 326.7 ± 37.0 °C | 250.1 ± 20.0 °C at 760 mmHg | [3][5] |
| Solubility | Soluble in methanol, ethanol, DMSO, THF | Sparingly soluble in water; soluble in organic solvents | [5] |
Strategic Synthesis: A Two-Step Approach
The most logical and efficient synthesis of the title compound begins with the commercially available 4-Bromo-2-methoxyphenol (4-Bromoguaiacol). The strategy involves two key transformations: a regioselective ortho-formylation followed by a chemoselective reduction.
Caption: Proposed synthetic workflow for this compound.
Step 1: Magnesium-Mediated Ortho-Formylation
Causality: To introduce the hydroxymethyl group, we first install a formyl (aldehyde) group. While classic methods like the Reimer-Tiemann reaction exist, they often suffer from poor yields and regioselectivity. The Duff reaction is another alternative. However, a superior method for phenols is the magnesium-mediated formylation.[6] Here, anhydrous magnesium chloride acts as a Lewis acid, forming a chelate with the phenolic oxygen and the methoxy group. This chelation rigidly positions the complex, directing the electrophilic attack of activated paraformaldehyde specifically to the C6 position (ortho to the hydroxyl), which is sterically unhindered and electronically activated. Triethylamine serves as a mild base to deprotonate the phenol, facilitating chelate formation.
Detailed Protocol:
-
Inert Atmosphere: To a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add anhydrous magnesium chloride (9.52 g, 100 mmol).
-
Reagent Addition: Add solid paraformaldehyde (4.50 g, 150 mmol) to the flask. Evacuate and backfill with nitrogen three times.
-
Solvent and Base: Add dry tetrahydrofuran (THF, 250 mL) via cannula, followed by the dropwise addition of triethylamine (14.0 mL, 100 mmol). Stir for 15 minutes to form a slurry.
-
Substrate Addition: Dissolve 4-Bromo-2-methoxyphenol (10.15 g, 50 mmol) in 50 mL of dry THF and add it dropwise to the reaction mixture over 20 minutes.
-
Reaction: Heat the mixture to a gentle reflux (approx. 70-75 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.
-
Workup: Cool the reaction to room temperature and add 100 mL of diethyl ether. Carefully pour the mixture into a separatory funnel containing 200 mL of 1 N HCl (aq). Caution: Gas evolution may occur.
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure to yield the crude aldehyde. Purify via flash column chromatography (silica gel, gradient elution with Hexane:Ethyl Acetate) to afford pure 4-Bromo-2-formyl-6-methoxyphenol as a solid.
Step 2: Chemoselective Aldehyde Reduction
Causality: The conversion of the intermediate aldehyde to the target primary alcohol requires a mild reducing agent that will not affect the aryl bromide or the phenol. Sodium borohydride (NaBH₄) is the ideal reagent for this purpose. It is a highly chemoselective hydride donor that readily reduces aldehydes and ketones but is unreactive towards the aromatic ring and bromide. The reaction is typically performed in an alcoholic solvent like methanol, which also serves to protonate the resulting alkoxide intermediate.
Detailed Protocol:
-
Dissolution: In a 250 mL round-bottom flask, dissolve the purified 4-Bromo-2-formyl-6-methoxyphenol (e.g., 5.0 g, 21.6 mmol) in methanol (100 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reduction: Add sodium borohydride (0.98 g, 26.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis confirms the complete consumption of the starting aldehyde.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 N HCl (aq) at 0 °C until the pH is ~6-7 and gas evolution ceases.
-
Solvent Removal: Remove the bulk of the methanol via rotary evaporation.
-
Extraction: Add deionized water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, this compound, which can be further purified by recrystallization if necessary.
Structural Verification and Quality Control
Confirming the identity and purity of the final product is a critical, self-validating step. The following spectroscopic signatures are expected:
-
¹H NMR: Appearance of a new singlet around δ 4.5-4.8 ppm corresponding to the benzylic -CH₂OH protons. The broad singlet for the primary alcohol -OH and the sharp singlet for the phenolic -OH will be visible and are D₂O exchangeable. The aldehyde proton signal (around δ 9.8-10.1 ppm) will be absent.
-
¹³C NMR: Appearance of a new peak around δ 60-65 ppm for the -CH₂OH carbon. Disappearance of the aldehyde carbonyl carbon peak (around δ 190 ppm).
-
IR Spectroscopy: Disappearance of the strong C=O stretch of the aldehyde (approx. 1680-1700 cm⁻¹). Appearance of a broad O-H stretching band (approx. 3200-3500 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks at m/z values corresponding to the [M]⁺ and [M+2]⁺ ions in an approximate 1:1 ratio.
Applications in Drug Discovery and Complex Synthesis
The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. It is not merely a molecule but a versatile platform for diversification.
Caption: Synthetic utility map showing potential modifications at each functional group.
-
Aryl Bromide Handle: The C-Br bond is the primary site for building molecular complexity. It is an excellent substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura (for C-C bonds), Buchwald-Hartwig (for C-N bonds), and Sonogashira (for C-C triple bonds) reactions.[7] It also participates in copper-catalyzed Ullmann condensations for forming C-O bonds.[7] This allows for the direct attachment of diverse aromatic, heteroaromatic, or aliphatic groups.
-
Phenolic Hydroxyl Handle: The acidic proton of the phenol allows for easy O-alkylation (e.g., Williamson ether synthesis) or O-acylation to introduce new side chains or protecting groups.
-
Primary Alcohol Handle: This group offers further diversification. It can be oxidized back to an aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), allowing for subsequent reactions like reductive amination or Wittig olefination. Alternatively, it can be converted into esters or ethers.
This multi-functional scaffold is thus ideal for constructing combinatorial libraries and exploring structure-activity relationships (SAR) in drug discovery programs.
Safety and Handling
As a brominated phenol derivative, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves.
-
Inhalation/Contact: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Reagents: The synthesis involves handling corrosive acids (HCl), flammable solvents (THF, Ether), and reactive reagents (NaBH₄). Follow standard laboratory procedures for handling these chemicals.
References
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PubChem. 4-Bromo-2-methoxyphenol. National Center for Biotechnology Information. Available at: [Link]
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Organic Syntheses. ortho-Formylation of phenols. Available at: [Link]
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AA Blocks. 2-bromo-4-[(hydroxyamino)methyl]-6-methoxyphenol. (Note: A related derivative). Available at: [Link]
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PubChemLite. This compound. Available at: [Link]
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Chemsrc. 2-bromo-4-(hydroxymethyl)-6-methoxyphenol. Available at: [Link]
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ResearchGate. Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. Available at: [Link]
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Organic Syntheses. 6-METHOXY-2-NAPHTHOL. (Note: General procedure for Grignard reactions). Available at: [Link]
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Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). (Note: General procedure for handling brominated phenols). Available at: [Link]
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Mol-Instincts. Compound 4-bromo-2-{[(5-tert-butyl-2-hydroxyphenyl)imino]methyl}-6-methoxyphenol. (Note: A complex derivative). Available at: [Link]
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Canadian Journal of Chemistry. Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Available at: [Link]
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European Patent Office. Process for the synthesis of 2-methoxy-6-bromo-naphthalene. Available at: [Link]
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An In-Depth Technical Guide to 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol
Abstract
This technical guide provides a comprehensive scientific overview of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol, a substituted guaiacol derivative of significant interest in synthetic chemistry. Due to the limited availability of direct experimental literature for this specific molecule, this guide establishes a robust scientific foundation by analyzing its well-characterized parent compound, 4-Bromo-2-methoxyphenol (4-Bromoguaiacol). We project the physicochemical properties, delineate a logical and detailed synthetic pathway, and provide validated experimental protocols. This document serves as a critical resource for researchers, chemists, and drug development professionals, enabling them to confidently synthesize, characterize, and utilize this versatile chemical building block.
Core Compound Identification and Structure
This compound is a polysubstituted phenol featuring a bromine atom, a methoxy group, and a hydroxymethyl group arranged on a benzene ring. These functional groups impart a unique combination of reactivity, making it a valuable intermediate for constructing more complex molecular architectures. Its core identifiers are summarized in Table 1.
Table 1: Compound Identification
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | N/A |
| Synonyms | 4-bromo-2-(hydroxymethyl)-6-methoxybenzenol | [1] |
| CAS Number | 35090-64-3 | [2][3][4] |
| Molecular Formula | C₈H₉BrO₃ | [1][2][5] |
| Molecular Weight | 233.06 g/mol | [3][5] |
| SMILES | COC1=C(O)C(CO)=CC(Br)=C1 | [5] |
| InChI Key | UBLQIISPEAEAIX-UHFFFAOYSA-N | N/A |
The structural arrangement of its functional groups—particularly the ortho-positioning of the hydroxyl and hydroxymethyl groups and the para-position of the bromine atom relative to the hydroxyl group—is key to its chemical behavior.
Projected Physicochemical and Spectroscopic Properties
Direct experimental data for this compound is scarce. However, by leveraging data from its parent structure, 4-Bromoguaiacol, and understanding the impact of the hydroxymethyl (-CH₂OH) group, we can project its properties with high confidence. The hydroxymethyl group is a neutral, polar substituent that can engage in hydrogen bonding, which will influence properties like melting point and solubility.
Table 2: Projected Physicochemical Properties
| Property | Projected Value | Scientific Rationale |
|---|---|---|
| Appearance | White to off-white solid | Typical for substituted phenols. |
| Melting Point | > 60 °C | Higher than 4-Bromoguaiacol (34-37 °C) due to increased molecular weight and hydrogen bonding potential from the -CH₂OH group. |
| Solubility | Sparingly soluble in water; soluble in methanol, ethanol, DMSO, ethyl acetate. | The additional polar -OH group slightly increases water solubility compared to the parent, but the overall molecule remains largely organic. |
| pKa (Phenolic OH) | ~9.8 - 10.2 | The phenolic pKa is expected to be similar to that of guaiacol, as the hydroxymethyl group is not strongly electron-withdrawing or donating. |
Spectroscopic Profile Analysis
The characterization of this molecule relies on standard spectroscopic techniques. The expected spectral features are detailed below, providing a baseline for experimental validation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most direct method for structural confirmation. The expected signals (in CDCl₃ or DMSO-d₆) are:
-
Aromatic Protons (2H): Two singlets or doublets (with small meta-coupling) in the δ 6.8-7.2 ppm range. The introduction of the hydroxymethyl group breaks the symmetry seen in 4-Bromoguaiacol, rendering the two aromatic protons chemically non-equivalent.
-
Phenolic Hydroxyl (1H): A broad singlet, δ 5.0-6.0 ppm, which is exchangeable with D₂O.
-
Hydroxymethyl CH₂ (2H): A singlet around δ 4.5-4.7 ppm. This is a key distinguishing signal.
-
Hydroxymethyl OH (1H): A triplet (or broad singlet) coupled to the adjacent CH₂, typically δ 4.0-5.0 ppm, also exchangeable with D₂O.
-
Methoxy CH₃ (3H): A sharp singlet around δ 3.8-3.9 ppm.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon skeleton. Expected shifts include:
-
Aromatic Carbons: Six distinct signals between δ 110-150 ppm. The carbon bearing the bromine will be downfield, while the one bearing the methoxy group will be the most downfield.
-
Hydroxymethyl Carbon (-CH₂OH): A signal around δ 60-65 ppm.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-57 ppm.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretching: A broad band from 3200-3500 cm⁻¹ corresponding to the two hydroxyl groups.
-
C-H Stretching (Aromatic & Aliphatic): Signals around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.
-
C=C Stretching (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.
-
C-O Stretching: Strong bands in the 1030-1250 cm⁻¹ region for the methoxy and alcohol groups.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ will exhibit a characteristic isotopic pattern for a single bromine atom, with two peaks of nearly equal intensity at m/z 232 and 234.
-
Common fragmentation patterns would include the loss of H₂O, CH₃, and the entire CH₂OH group.
-
Synthesis and Experimental Protocols
A robust and logical synthesis of this compound starts from the commercially available 4-Bromo-2-methoxyphenol (4-Bromoguaiacol). The strategy involves an ortho-formylation followed by a selective reduction.
Proposed Synthetic Pathway
The introduction of a hydroxymethyl group onto a phenol ring is most reliably achieved in two steps:
-
Formylation: An aldehyde group (-CHO) is installed ortho to the phenolic hydroxyl group using a formylation reaction like the Reimer-Tiemann reaction.[6][7] This reaction utilizes chloroform and a strong base to generate dichlorocarbene as the electrophile, which preferentially attacks the electron-rich ortho position of the phenoxide.[8]
-
Reduction: The resulting aldehyde is selectively reduced to a primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄). This reagent is ideal as it will not reduce the aromatic ring or cleave the other functional groups under standard conditions.[9]
Detailed Experimental Protocol
This protocol is designed to be self-validating, with clear steps for reaction monitoring and product characterization.
Objective: To synthesize this compound from 4-Bromo-2-methoxyphenol.
Part A: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
-
Reagents & Setup:
-
4-Bromo-2-methoxyphenol (1.0 eq)
-
Sodium hydroxide (4.0 eq)
-
Chloroform (3.0 eq)
-
Deionized water
-
Ethanol
-
A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
-
Procedure:
-
Dissolve sodium hydroxide in a 2:1 mixture of ethanol and water in the round-bottom flask.
-
Add 4-Bromo-2-methoxyphenol (1.0 eq) to the solution.
-
Heat the mixture to 70-75 °C with vigorous stirring.
-
Add chloroform (3.0 eq) dropwise over 1 hour. Causality: Dropwise addition is crucial to control the exothermic reaction and prevent runaway conditions.[8]
-
After the addition is complete, maintain the reflux for 3-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 7:3). The product aldehyde will have a lower Rf value than the starting phenol.
-
Work-up: Cool the reaction mixture to room temperature. Evaporate the ethanol under reduced pressure. Acidify the remaining aqueous solution carefully with dilute HCl to pH 4-5. The intermediate product will precipitate.
-
Filter the precipitate, wash with cold water, and dry under vacuum. The crude 5-Bromo-2-hydroxy-3-methoxybenzaldehyde can be purified by recrystallization from ethanol/water if necessary.
-
Part B: Synthesis of this compound
-
Reagents & Setup:
-
5-Bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol or Ethanol
-
A round-bottom flask with a magnetic stirrer in an ice bath.
-
-
Procedure:
-
Dissolve the crude or purified aldehyde from Part A in methanol in the round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.5 eq) portion-wise over 30 minutes. Causality: Portion-wise addition at 0 °C is a safety measure to control the evolution of hydrogen gas and the exothermic nature of the reduction.
-
After addition, remove the ice bath and stir the reaction at room temperature for 2-3 hours.
-
Monitoring: Monitor the disappearance of the aldehyde starting material by TLC. The alcohol product will have a different Rf value.
-
Work-up: Carefully quench the reaction by slowly adding dilute HCl until the effervescence ceases and the pH is acidic (~5).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Evaporate the solvent to yield the crude product.
-
-
Purification:
-
The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
-
Potential Applications and Research Value
Substituted phenols are cornerstone building blocks in various scientific fields. The title compound is no exception and holds significant potential in several areas:
-
Medicinal Chemistry: The phenol scaffold is prevalent in many bioactive molecules. The hydroxymethyl group provides a key reactive site for derivatization, allowing for the synthesis of ethers, esters, or for its oxidation to an aldehyde, enabling the creation of libraries of compounds for drug discovery screening.
-
Material Science: Phenolic resins and polymers are widely used. Incorporating a brominated monomer like this can impart flame-retardant properties to materials.[10]
-
Agrochemicals: Many herbicides and pesticides are based on substituted phenol structures. The specific substitution pattern of this molecule could be explored for developing new agrochemicals.
-
Synthetic Intermediate: It serves as a trifunctional intermediate. The phenolic hydroxyl, benzylic alcohol, and aryl bromide can all be selectively manipulated, providing chemists with a versatile tool for complex molecule synthesis.
Safety and Handling
As with all brominated phenolic compounds, this compound should be handled with appropriate care, assuming it is an irritant and potentially harmful. The following guidelines are based on safety data for structurally related compounds.[11]
Table 3: GHS Hazard Information (Projected)
| Hazard Class | Statement |
|---|---|
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents. Recommended storage temperature is 2-8°C for long-term stability.[3]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
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National Center for Biotechnology Information. Spectro-electrochemistry of guaiacol oxidation: tracking intermediates in a membrane-separated cell with in situ attenuated total reflectance-infrared spectroscopy. [Link]
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Wikipedia. Reimer–Tiemann reaction. [Link]
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RSC Publishing. Spectro-electrochemistry of guaiacol oxidation: tracking intermediates in a membrane-separated cell with in situ attenuated tota. [Link]
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Organic Syntheses. Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. [Link]
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RSC Publishing. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. [Link]
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ResearchGate. of the intermediates and product distributions in three substituted guaiacols (black). [Link]
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ResearchGate. Absorption spectra for a) phenol and b) guaiacol comparing theoretical.... [Link]
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An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol
Abstract: This technical guide provides a comprehensive examination of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol, a halogenated phenolic compound of significant interest in synthetic organic chemistry. Also known by its synonym, 5-Bromovanillyl alcohol, this molecule serves as a versatile intermediate for the development of more complex chemical entities. We will dissect its molecular architecture, elucidate a robust synthetic pathway from a common precursor, detail methods for its spectroscopic characterization, and discuss its potential applications for researchers and drug development professionals. This document is structured to provide not only procedural details but also the underlying chemical principles that govern its synthesis and reactivity.
Molecular Structure and Physicochemical Properties
This compound is a substituted guaiacol derivative, featuring a benzene ring functionalized with four distinct groups: a hydroxyl (-OH), a methoxy (-OCH₃), a hydroxymethyl (-CH₂OH), and a bromine atom (-Br). The specific arrangement of these substituents dictates its chemical behavior, solubility, and potential for further chemical modification.
The phenolic hydroxyl group imparts acidic properties and is a key site for hydrogen bonding and nucleophilic attack. The hydroxymethyl group provides a primary alcohol functionality, also capable of hydrogen bonding and susceptible to oxidation or conversion into other functional groups. The methoxy group and bromine atom modulate the electronic properties and steric environment of the aromatic ring.
Caption: Two-step synthesis pathway from vanillin.
Step 1: Electrophilic Bromination of Vanillin
Causality: The regioselectivity of this reaction is governed by the directing effects of the substituents on the vanillin ring. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho, para-directors. The aldehyde (-CHO) group is a deactivating, meta-director. The hydroxyl group is the most powerful activator, and its directing effect dominates. It directs the incoming electrophile (Br⁺) to the positions ortho and para to itself. The position para is already occupied by the aldehyde. Of the two ortho positions, one is occupied by the methoxy group. Therefore, the bromine is overwhelmingly directed to the vacant position ortho to the hydroxyl group, which is position 5, yielding 5-bromovanillin. [1][2] Experimental Protocol: Synthesis of 5-Bromovanillin [3]1. In a 250 mL Erlenmeyer flask, combine 1.52 g of vanillin (0.01 mol) and 0.75 g of potassium bromate (KBrO₃) with 15 mL of glacial acetic acid. 2. Introduce a magnetic stir bar and stir the mixture to dissolve the solids. 3. In a fume hood, carefully and dropwise add 3.0 mL of 48% hydrobromic acid (HBr) to the stirring solution. Bromine (Br₂) will be generated in situ. 4. Continue stirring the reaction mixture at room temperature for 45-60 minutes. The solution will typically turn a yellow-orange color. 5. Pour the reaction mixture into a beaker containing 100 mL of ice-cold water to precipitate the crude product. 6. If the solution remains strongly colored due to excess bromine, add a few drops of 10% sodium thiosulfate solution until the color dissipates. 7. Collect the solid product by vacuum filtration, washing the filter cake with several portions of cold water. 8. Recrystallize the crude solid from a 50% ethanol/water mixture to obtain pure 5-bromovanillin. The expected melting point is approximately 166°C. [1]
Step 2: Reduction of 5-Bromovanillin to 5-Bromovanillyl Alcohol
Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes and ketones to their corresponding alcohols without affecting other functional groups like the aryl bromide or the aromatic ring itself. The hydride ion (H⁻) from the borohydride acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with a protic source (like water or dilute acid) protonates the resulting alkoxide to yield the primary alcohol. [4] Experimental Protocol: Synthesis of this compound
-
Dissolve the purified 5-bromovanillin (e.g., 2.31 g, 0.01 mol) in a suitable solvent mixture such as aqueous methanol or ethanol in an appropriately sized flask. A small amount of NaOH can be added to aid dissolution by forming the phenoxide.
-
Cool the solution in an ice bath to 0-5°C.
-
In small portions, carefully add sodium borohydride (NaBH₄) (approx. 0.42 g, 0.011 mol) to the stirring solution. Monitor for gas evolution (hydrogen).
-
After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours.
-
Carefully quench the reaction by slowly adding dilute acid (e.g., 1M HCl) dropwise until the solution is acidic (pH ~2-3) to neutralize excess borohydride and protonate the alkoxide.
-
Extract the product from the aqueous mixture using an organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid or oil can be further purified by recrystallization or column chromatography to yield pure this compound.
Spectroscopic Characterization
Confirmation of the molecular structure is achieved through a combination of standard spectroscopic techniques. While direct experimental spectra are not widely published, the expected data can be reliably predicted based on the structure and data from analogous compounds. [5][6]
Caption: General experimental and characterization workflow.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observations |
|---|---|
| ¹H NMR | - Aromatic Protons: Two singlets (or narrow doublets, meta-coupling) between δ 6.8-7.2 ppm (2H).- Hydroxymethyl Protons (-CH₂OH): A singlet around δ 4.6 ppm (2H).- Methoxy Protons (-OCH₃): A sharp singlet around δ 3.9 ppm (3H).- Phenolic Proton (-OH): A broad singlet, variable position (δ 5.0-6.0 ppm).- Alcoholic Proton (-CH₂O H): A broad singlet or triplet, variable position. |
| ¹³C NMR | - Aromatic Carbons: 6 distinct signals between δ 110-150 ppm. The carbon bearing the bromine (C-Br) will be at the higher field end of this range (~110-115 ppm). Carbons attached to oxygen (C-OH, C-OCH₃) will be at the lower field end (~145-150 ppm).- Hydroxymethyl Carbon (-CH₂OH): A signal around δ 60-65 ppm.- Methoxy Carbon (-OCH₃): A signal around δ 56 ppm. |
| FT-IR | - O-H Stretching: A broad band from 3200-3600 cm⁻¹ (representing both phenolic and alcoholic OH groups).- Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.- Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹ (from -CH₂- and -CH₃).- Aromatic C=C Stretching: Peaks around 1500-1600 cm⁻¹.- C-O Stretching: Strong bands in the 1000-1300 cm⁻¹ region (for alcohol, phenol, and ether). |
| Mass Spec. | - Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 232 and 234, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. [7]|
Applications in Research and Development
This compound is not typically an end-product but rather a valuable synthetic building block. Its utility stems from the presence of multiple, orthogonally reactive functional groups.
-
Pharmaceutical Synthesis: As a functionalized phenol, it can serve as a precursor for molecules with potential biological activity. Related bromophenols are used as intermediates in the synthesis of anti-inflammatory drugs and compounds investigated in cancer research. [8][9]The hydroxymethyl group offers a handle for further elaboration into esters, ethers, or aldehydes.
-
Cross-Coupling Reactions: The aryl bromide is a prime site for participating in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of carbon-carbon or carbon-heteroatom bonds to build more complex molecular scaffolds.
-
Polymer and Materials Science: Phenolic compounds are foundational to the synthesis of resins and polymers. The dual hydroxyl functionalities (phenolic and alcoholic) could allow this molecule to be incorporated into polyesters or polyethers with tailored properties.
Conclusion
This compound is a multifunctional organic compound with a well-defined molecular structure. Its synthesis is readily achievable from vanillin via a robust two-step sequence that relies on fundamental principles of electrophilic aromatic substitution and selective reduction. Its structure can be unambiguously confirmed using standard spectroscopic methods. For researchers in synthetic chemistry and drug development, this molecule represents a versatile building block, offering multiple reaction sites for the construction of novel and complex target molecules.
References
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Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
NileChemical. (2021, March 27). Bromination of vanillin [Video]. YouTube. [Link]
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University of Colorado Denver. (n.d.). Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-BROMO-2-(METHOXYMETHOXY)-PHENOL. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
AA Blocks. (n.d.). 2-bromo-4-[(hydroxyamino)methyl]-6-methoxyphenol. Retrieved from [Link]
-
Professor Davis. (2022, June 29). Organic Chemistry: Bromination of Vanillin Virtual Lab Video CHM 252 [Video]. YouTube. [Link]
-
Study.com. (n.d.). Write a complete mechanism for the bromination of vanillin. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
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Chemsrc. (n.d.). 2-bromo-4-(hydroxymethyl)-6-methoxyphenol. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Retrieved from [Link]
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Edubirdie. (2022). Bromination of Vanillin Lab Report. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]
-
ResearchGate. (n.d.). VAO-catalyzed conversion of (A) vanillyl alcohol. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
MDAT. (n.d.). 4-Bromo-2-methoxyphenol. Retrieved from [Link]
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WUR eDepot. (n.d.). Vanillyl alcohol oxidase-catalysed production of (R)-1-(4′-hydroxyphenyl) ethanol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
-
Wikipedia. (n.d.). Vanillyl alcohol. Retrieved from [Link]
-
The Hive. (n.d.). Synthesis of 4-bromo-2,5-dimethoxy-PPA. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol.
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4-Bromo-2-(hydroxymethyl)-6-methoxyphenol synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol
Introduction
This compound is a substituted phenolic compound with potential applications in medicinal chemistry and materials science. Its structure incorporates a brominated aromatic ring, a hydroxyl group, a methoxy group, and a hydroxymethyl group, providing multiple points for further functionalization. This guide provides a comprehensive, two-step synthetic pathway for this molecule, starting from the readily available precursor, vanillin. The synthesis involves an initial electrophilic bromination followed by a selective reduction of the aldehyde functionality. This document is intended for researchers, scientists, and drug development professionals, offering a detailed protocol and the underlying chemical principles for each step.
Proposed Synthesis Pathway Overview
The synthesis of this compound can be efficiently achieved in two sequential steps starting from vanillin (4-hydroxy-3-methoxybenzaldehyde). The first step is the electrophilic aromatic substitution (bromination) of vanillin to yield 5-bromovanillin. The second step involves the selective reduction of the aldehyde group of 5-bromovanillin to a hydroxymethyl group, affording the final product.
Caption: Experimental workflow for the synthesis of 5-bromovanillin.
PART 2: Selective Reduction of 5-Bromovanillin to this compound
The second and final step is the reduction of the aldehyde group of 5-bromovanillin to a primary alcohol (hydroxymethyl group). For this transformation, a mild and selective reducing agent is required to avoid the reduction of other functional groups on the aromatic ring.
Rationale for Choice of Reducing Agent
Sodium borohydride (NaBH₄) is the ideal reagent for this reduction. It is a chemoselective reducing agent that readily reduces aldehydes and ketones but does not typically affect aromatic rings, esters, or halides under standard conditions. This selectivity ensures that only the aldehyde functionality is converted to the corresponding alcohol, leaving the bromo, methoxy, and hydroxyl groups intact. A similar selective reduction is reported in the synthesis of a related compound. [1]
Experimental Protocol: Synthesis of this compound
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| 5-Bromovanillin | 231.04 | 2.31 g | 0.01 |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.45 g | 0.012 |
| Methanol | 32.04 | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Saturated Sodium Chloride (Brine) | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Step-by-Step Procedure
-
Dissolution: In a 250 mL round-bottom flask, dissolve 5-bromovanillin (2.31 g) in 50 mL of methanol. Cool the solution in an ice bath.
-
Addition of Reducing Agent: While stirring, slowly and portion-wise add sodium borohydride (0.45 g) to the cooled solution. Hydrogen gas evolution may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise until the effervescence ceases and the pH of the solution is acidic (pH ~2-3).
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them with saturated sodium chloride (brine) (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): If necessary, the product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
The final product, this compound, is expected to be a solid. [2][3]Characterization can be performed using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its structure.
Caption: Experimental workflow for the reduction of 5-bromovanillin.
Conclusion
This guide outlines a reliable and efficient two-step synthesis for this compound from vanillin. The methodology leverages a well-established electrophilic bromination followed by a highly selective reduction. The provided protocols are detailed to ensure reproducibility and are grounded in fundamental principles of organic chemistry. This synthesis provides a clear pathway for obtaining this valuable compound for further research and development in various scientific fields.
References
-
Pearl, I. A. (1948). Synthesis of Syringaldehyde. Journal of the American Chemical Society, 70(5), 1746–1748. Available at: [Link]
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Allen, C. F. H., & Leubner, G. W. (1951). Syringic Aldehyde. Organic Syntheses, 31, 92. Available at: [Link]
-
Tripathi, M., et al. (2010). A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde. BioResources, 7(3), 4049-4064. Available at: [Link]
-
Pepper, J. M., & MacDonald, J. A. (1953). The synthesis of syringaldehyde from vanillin. Canadian Journal of Chemistry, 31(5), 476-483. Available at: [Link]
- Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (2013). Fundamentals of Analytical Chemistry. Cengage Learning.
-
Bromination of vanillin. (2021, March 27). YouTube. Available at: [Link]
- Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. (n.d.). Chemed.chem.purdue.edu. Retrieved from a relevant university chemistry lab manual.
-
Organic Chemistry: Bromination of Vanillin Virtual Lab Video CHM 252. (2022, June 29). YouTube. Available at: [Link]
-
Write a complete mechanism for the bromination of vanillin. | Homework.Study.com. (n.d.). Study.com. Available at: [Link]
-
Bromination of Vanillin Lab Report. (2022). Edubirdie. Available at: [Link]
-
This compound. (n.d.). PubChem. Available at: [Link]
-
Ooi, T., Maruoka, K., & Yamamoto, H. (1989). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses, 67, 1. Available at: [Link]
-
Synthesis of 4-Methoxyphenol. (n.d.). Rhodium.ws. Available at: [Link]
-
Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. (n.d.). ResearchGate. Available at: [Link]
-
2-bromo-4-(hydroxymethyl)-6-methoxyphenol. (n.d.). Chemsrc. Available at: [Link]
-
Pradika, Y., Pranowo, D., & Matsjeh, S. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. ResearchGate. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol
Introduction
4-Bromo-2-(hydroxymethyl)-6-methoxyphenol is a substituted phenolic compound with potential applications in organic synthesis, serving as a versatile building block for more complex molecules in pharmaceutical and materials science research. Its trifunctional nature, featuring a hydroxyl group, a hydroxymethyl moiety, and a methoxy group on a brominated aromatic core, allows for a variety of chemical transformations. A thorough understanding of its spectroscopic properties is paramount for researchers to verify its synthesis, assess its purity, and predict its reactivity.
Molecular Structure and Key Features
A clear visualization of the molecular structure is fundamental to interpreting its spectroscopic data. The spatial arrangement of the functional groups and their electronic influence on the aromatic ring dictate the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns observed in NMR, IR, and MS, respectively.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.10 | d | 1H | Ar-H | The proton at C3 is deshielded by the adjacent bromine and is expected to appear as a doublet due to coupling with the proton at C5. |
| ~6.95 | d | 1H | Ar-H | The proton at C5 is deshielded by the adjacent hydroxymethyl group and is expected to appear as a doublet due to coupling with the proton at C3. |
| ~5.60 | s | 1H | Ar-OH | The phenolic proton is typically a broad singlet, and its chemical shift can be concentration-dependent. |
| ~4.70 | s | 2H | -CH₂-OH | The benzylic protons of the hydroxymethyl group are expected to appear as a singlet. |
| ~3.85 | s | 3H | -OCH₃ | The methoxy protons will appear as a sharp singlet. |
| ~2.50 | t | 1H | -CH₂-OH | The alcoholic proton of the hydroxymethyl group may appear as a triplet if it couples with the adjacent methylene protons, though this signal can often be broad or exchange with solvent. |
Expert Insights: The two aromatic protons are expected to exhibit a meta-coupling with a small coupling constant (J ≈ 2-3 Hz), appearing as two distinct doublets. The exact chemical shifts can be influenced by solvent choice. For comparison, the aromatic protons in the related compound 4-bromo-2-methoxyphenol appear at approximately 7.00-6.80 ppm. The introduction of the electron-withdrawing hydroxymethyl group at C2 would likely shift the adjacent aromatic proton (at C3) slightly downfield.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~148.0 | C-OH | The carbon bearing the phenolic hydroxyl group is expected to be significantly deshielded. |
| ~146.5 | C-OCH₃ | The carbon attached to the methoxy group will also be deshielded. |
| ~130.0 | C-CH₂OH | The carbon bearing the hydroxymethyl group. |
| ~125.0 | C-H (Ar) | Aromatic carbon ortho to the bromine. |
| ~116.0 | C-H (Ar) | Aromatic carbon ortho to the hydroxymethyl group. |
| ~112.0 | C-Br | The carbon attached to the bromine atom will be deshielded, but to a lesser extent than oxygen-substituted carbons. |
| ~64.0 | -CH₂OH | The carbon of the hydroxymethyl group. |
| ~56.0 | -OCH₃ | The methoxy carbon is typically found in this region. |
Expert Insights: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The hydroxyl, methoxy, and hydroxymethyl groups are electron-donating through resonance but electron-withdrawing inductively, while bromine is electron-withdrawing. These competing effects lead to the predicted chemical shifts. For instance, in 4-bromo-2-methoxyphenol, the carbon signals appear in the range of 147-111 ppm[1]. The additional hydroxymethyl group in the target molecule will introduce a new signal for the -CH₂OH carbon and will influence the shifts of the aromatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3400 - 3200 | Strong, Broad | O-H (Alcohol & Phenol) | Stretching |
| 3100 - 3000 | Medium | C-H (Aromatic) | Stretching |
| 2950 - 2850 | Medium | C-H (Aliphatic) | Stretching |
| 1600 - 1450 | Medium-Strong | C=C (Aromatic) | Stretching |
| 1250 - 1200 | Strong | C-O (Aryl Ether) | Asymmetric Stretching |
| 1050 - 1000 | Strong | C-O (Primary Alcohol) | Stretching |
| 850 - 750 | Strong | C-H (Aromatic) | Out-of-plane Bending |
| 600 - 500 | Medium-Strong | C-Br | Stretching |
Expert Insights: The most prominent feature of the IR spectrum will be the broad O-H stretching band, which will likely be a composite of the phenolic and alcoholic hydroxyl groups. The presence of both an aryl ether and a primary alcohol will result in strong C-O stretching bands in the fingerprint region. The substitution pattern on the aromatic ring can be inferred from the C-H out-of-plane bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₉BrO₃), the predicted monoisotopic mass is approximately 231.97 g/mol .
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Ion | Rationale |
| 232/234 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
| 201/203 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |
| 186/188 | [M - CH₂OH - CH₃]⁺ | Subsequent loss of a methyl radical from the methoxy group. |
| 122 | [M - Br - CH₃]⁺ | Loss of a bromine radical followed by the loss of a methyl radical. |
Expert Insights: The presence of bromine is a key diagnostic feature in the mass spectrum, with the M and M+2 peaks having nearly equal intensity. The fragmentation pattern is likely to be dominated by the loss of the relatively stable benzylic hydroxymethyl radical. Further fragmentation can occur through the loss of other small molecules or radicals. Predicted adducts in electrospray ionization would include [M+H]⁺, [M+Na]⁺, and [M-H]⁻.
Illustrative Synthesis Protocol
A plausible synthetic route to this compound provides context for the potential impurities that may be encountered and aids in the interpretation of the spectroscopic data.
Figure 2: A representative synthetic workflow.
Step-by-Step Methodology:
-
Starting Material: Vanillyl alcohol (2-(hydroxymethyl)-4-methoxyphenol) is selected as the starting material.
-
Bromination: The aromatic ring is selectively brominated at the position para to the hydroxyl group, which is the most activated position. A mild brominating agent such as N-Bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) can be employed to achieve this transformation.
-
Reaction Conditions: The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.
Trustworthiness of Protocol: This protocol is based on established electrophilic aromatic substitution reactions on activated phenolic rings. The choice of a mild brominating agent like NBS enhances the selectivity for monobromination and minimizes the formation of di-brominated byproducts. The purification by column chromatography is a standard and effective method for isolating the desired product from any unreacted starting material or byproducts.
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected NMR, IR, and MS characteristics, researchers can confidently identify this compound, confirm its successful synthesis, and proceed with its use in further scientific investigations. The provided synthesis protocol offers a reliable method for its preparation, ensuring a foundation of high-purity material for any application.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
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An In-depth Technical Guide to 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol
This technical guide provides a comprehensive overview of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol, a substituted phenolic compound of interest in chemical synthesis and potentially in drug discovery. Given the nascent stage of research on this specific molecule, this document synthesizes available data and provides expert insights derived from structurally related analogs to offer a holistic perspective for researchers, scientists, and drug development professionals.
Introduction and Chemical Identity
This compound is a brominated guaiacol derivative. Guaiacol and its derivatives are significant as they are often derived from lignin, a major component of biomass, and serve as versatile platform chemicals for the synthesis of a wide array of valuable compounds.[1] The structure of this compound incorporates a phenol ring, a bromine atom, a methoxy group, and a hydroxymethyl group, bestowing upon it a unique combination of chemical reactivity and potential for biological activity.
It is crucial to distinguish this compound from its close isomer, 2-Bromo-4-(hydroxymethyl)-6-methoxyphenol , as they may exhibit different chemical and biological properties.
Table 1: Chemical Identity of this compound and Its Isomer
| Property | This compound | 2-Bromo-4-(hydroxymethyl)-6-methoxyphenol |
| CAS Number | 35090-64-3[2][3][4] | 2316-61-2[5][6] |
| Molecular Formula | C₈H₉BrO₃[2][7] | C₈H₉BrO₃[5] |
| Molecular Weight | 233.06 g/mol [3] | 233.06 g/mol [5] |
| SMILES | COC1=C(O)C(CO)=CC(Br)=C1[3][7] | COc1cc(CO)cc(Br)c1O[5] |
| InChIKey | UBLQIISPEAEAIX-UHFFFAOYSA-N[8] | WDVJCYJWJHPFIB-UHFFFAOYSA-N[5] |
Physicochemical Properties and Spectral Data
While extensive experimental data for this compound is not widely published, predictions and data from suppliers provide some insight into its characteristics. The presence of hydroxyl and hydroxymethyl groups suggests it is a polar molecule with the potential for hydrogen bonding.
Table 2: Predicted and Available Physicochemical and Spectral Data
| Parameter | This compound |
| Predicted XlogP | 1.9[8] |
| Storage Temperature | 2-8°C, sealed in dry conditions[3] |
| Predicted Collision Cross Section (CCS) Data | [M+H]⁺: 139.1 Ų[M+Na]⁺: 151.4 Ų[M-H]⁻: 143.5 Ų[8] |
Synthesis and Methodologies
Proposed Synthetic Pathway
The proposed synthesis involves the regioselective bromination of guaiacol, followed by the introduction of the hydroxymethyl group.
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a hypothetical procedure based on known methodologies for similar transformations.
Step 1: Bromination of Guaiacol
The bromination of guaiacol can be achieved using various reagents, with N-bromosuccinimide (NBS) in an ionic liquid like 1-butyl-3-methylimidazolium bromide ([Bmim]Br) offering a potentially green and efficient method.[9] This method has been reported to yield a mixture of ortho- and para-brominated products, from which the desired 4-bromo-2-methoxyphenol would need to be isolated.
-
Materials: Guaiacol, N-bromosuccinimide (NBS), 1-butyl-3-methylimidazolium bromide ([Bmim]Br), ethyl acetate, deionized water.
-
Procedure:
-
In a round-bottom flask, dissolve guaiacol in [Bmim]Br.
-
Add NBS portion-wise at room temperature with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate 4-bromo-2-methoxyphenol.
-
Step 2: Hydroxymethylation of 4-Bromo-2-methoxyphenol
Hydroxymethylation can be achieved by reacting the phenolic substrate with formaldehyde in the presence of a base.[10] The ortho-position to the hydroxyl group is activated, making it susceptible to electrophilic substitution.
-
Materials: 4-Bromo-2-methoxyphenol, formaldehyde (as a 37% aqueous solution), a suitable base (e.g., NaOH or KOH), a solvent (e.g., water or a water/alcohol mixture).
-
Procedure:
-
Dissolve 4-bromo-2-methoxyphenol in the chosen solvent in a reaction vessel.
-
Add the base and cool the mixture in an ice bath.
-
Slowly add the formaldehyde solution while maintaining a low temperature.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.
-
After the reaction is complete, neutralize the mixture with a suitable acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the final product, this compound, by column chromatography or recrystallization.
-
Potential Biological Activity and Applications
While there are no specific studies on the biological activity of this compound, the broader class of bromophenols is known for a wide range of biological activities.[11][12][13] These compounds are often found in marine organisms and are investigated for their therapeutic potential.
Antioxidant and Anticancer Potential
Many natural bromophenols exhibit significant antioxidant and anticancer properties.[12] The phenolic hydroxyl group is a key contributor to the free radical scavenging activity of these molecules. It is plausible that this compound could possess similar antioxidant capabilities. Furthermore, some bromophenol derivatives have been shown to induce apoptosis in cancer cell lines.[12]
Antimicrobial and Anti-inflammatory Properties
The general class of methoxyphenols has been studied for antimicrobial activity against foodborne pathogens and spoilage bacteria.[14][15] Additionally, some guaiacol derivatives have been investigated as inhibitors of myeloperoxidase, an enzyme involved in inflammation and cardiovascular disease.[16] Therefore, this compound could be a candidate for investigation in these areas.
Signaling Pathway Modulation
The biological effects of related compounds often stem from their ability to modulate key cellular signaling pathways. For example, the brominated isoxazoline alkaloid (+)-aeroplysinin-1, which can be synthesized from brominated phenolic precursors, has been shown to inhibit the NF-κB, PI3K/Akt, and MAPK/Erk pathways, which are crucial in inflammation and cancer.[17]
Caption: Potential biological activities and applications of this compound.
Conclusion and Future Directions
This compound represents an under-explored area of chemical research. While its fundamental properties can be inferred from its structure and data from suppliers, there is a clear need for detailed experimental studies to fully characterize this compound. The development of a robust and scalable synthetic protocol is a primary requisite for enabling further research.
Future investigations should focus on:
-
Optimized Synthesis: Developing and validating an efficient and regioselective synthesis for this compound.
-
Comprehensive Characterization: Obtaining and publishing a full suite of spectral data (NMR, IR, MS) and physicochemical properties.
-
Biological Screening: Evaluating its potential as an antioxidant, anticancer, antimicrobial, and anti-inflammatory agent through in vitro and in vivo assays.
-
Mechanism of Action Studies: If biological activity is confirmed, elucidating the underlying molecular mechanisms and cellular targets.
This technical guide serves as a foundational resource to stimulate and guide future research into this promising, yet largely uninvestigated, molecule.
References
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PubMed Central. Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. Available from: [Link]
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Chemsrc. CAS#:2316-61-2 | 2-bromo-4-(hydroxymethyl)-6-methoxyphenol. Available from: [Link]
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Arctom. CAS NO. 35090-64-3 | this compound. Available from: [Link]
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Appchem. This compound | 35090-64-3 | C8H9BrO3. Available from: [Link]
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National Center for Biotechnology Information. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Available from: [Link]
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ResearchGate. Bromination of guaiacol and syringol using ionic liquid to obtain bromides. Available from: [Link]
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ResearchGate. Formation and transformations of bromophenolic compounds. Available from: [Link]
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Beilstein Journals. Supplementary Information. Available from: [Link]
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PubMed. Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Available from: [Link]
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ResearchGate. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Available from: [Link]
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Wikipedia. Hydroxymethylation. Available from: [Link]
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MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Available from: [Link]
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ResearchGate. Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde (2b). r.t., room temperature. Available from: [Link]
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PubMed. Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. Available from: [Link]
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An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol, a compound of interest for researchers and professionals in drug development and organic synthesis. While specific toxicological data for this exact molecule is limited, a robust safety framework can be established by examining the well-documented hazards of structurally related compounds, namely brominated phenols and substituted phenols. This document synthesizes this information into a practical, field-proven guide to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Risk Assessment: An Inferential Approach
Due to the absence of a dedicated Safety Data Sheet (SDS) for this compound, a critical first step is to infer its potential hazards from analogous compounds. The core structure contains a phenol group, which is known to be corrosive and readily absorbed through the skin, potentially leading to systemic toxicity.[1] The presence of a bromine atom suggests that the compound may also share toxicological properties with other brominated phenols, which are noted for their potential environmental persistence and, in some cases, endocrine-disrupting capabilities.
Inferred Hazard Profile:
-
Acute Toxicity (Oral, Dermal, Inhalation): Likely harmful if swallowed, inhaled, or absorbed through the skin. Phenols, as a class, can cause severe damage to the liver, kidneys, and central nervous system upon acute exposure.[1]
-
Skin Corrosion/Irritation: Expected to be a skin irritant and potentially corrosive. Direct contact may cause chemical burns, which can be painless initially due to the local anesthetic properties of phenols.[1]
-
Serious Eye Damage/Irritation: Presumed to cause serious eye irritation or damage.
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.
-
Long-term Effects: Data on the chronic effects of this specific compound are unavailable. However, some brominated phenols have been investigated for potential long-term health effects.
A thorough risk assessment should be conducted before any new experimental procedure involving this compound. This involves evaluating the quantities being used, the potential for aerosol generation, and the specific manipulations to be performed.
Core Chemical and Physical Properties
Understanding the physicochemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₈H₉BrO₃ | [2] |
| Molecular Weight | 233.06 g/mol | N/A |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to have limited solubility in water and good solubility in organic solvents like ethanol, methanol, and DMSO. | Inferred |
Personal Protective Equipment (PPE): A Multi-layered Defense
A stringent PPE protocol is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical safety goggles and a full-face shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing. |
| Hands | Double nitrile gloves or neoprene/butyl rubber gloves | For incidental contact, double-gloving with nitrile gloves is recommended. For direct handling or risk of splashes, heavy-duty neoprene or butyl rubber gloves should be worn. Gloves must be changed immediately upon contamination. |
| Body | Chemical-resistant laboratory coat | A fully buttoned, long-sleeved lab coat made of a material appropriate for handling corrosive and toxic substances is required. |
| Respiratory | NIOSH-approved respirator | A respirator with an organic vapor cartridge and a P100 particulate filter should be used when handling the powder outside of a certified chemical fume hood, or if aerosol generation is likely. |
Laboratory Handling and Storage: A Controlled Environment
All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
Workflow for a Typical Derivatization Reaction:
The following is a generalized protocol for a derivatization reaction, a common application for a functionalized phenol such as this. This workflow highlights the critical safety checkpoints.
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Introduction: The Critical Role of Solubility in Scientific Research
An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol
In the realms of drug discovery, materials science, and synthetic chemistry, the solubility of a compound is a foundational physicochemical property that dictates its utility and behavior. For a molecule to be effective as a therapeutic agent, it must first be present in a dissolved state at its site of action.[1] Indeed, poor aqueous solubility is a primary challenge in pharmaceutical development, with over 40% of new chemical entities (NCEs) being practically insoluble in water, which can lead to inadequate absorption, variable bioavailability, and ultimately, therapeutic failure.[1][2][3] Therefore, a thorough understanding and precise characterization of a compound's solubility profile are not merely procedural steps but critical components of risk assessment and strategic development.
This guide provides a comprehensive technical overview of the solubility profile of this compound. As a substituted phenol, its solubility is governed by a complex interplay of its functional groups. This document is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed, field-proven experimental protocols to accurately determine its solubility. We will explore the structural factors influencing its behavior in various solvent systems and provide robust methodologies for both thermodynamic and kinetic solubility assessment, ensuring that research and development efforts are built on a solid foundation of reliable data.
Physicochemical Profile and Theoretical Solubility
The solubility of this compound is intrinsically linked to its molecular structure. By dissecting its constituent functional groups, we can predict its general solubility behavior.
-
Phenolic Hydroxyl (-OH) Group: This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This facilitates interaction with polar protic solvents like water, ethanol, and methanol, thereby contributing positively to its solubility in these media.[4][5]
-
Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic. This substantial nonpolar character tends to decrease aqueous solubility.[4]
-
Hydroxymethyl (-CH₂OH) Group: The presence of a primary alcohol functional group adds another site for hydrogen bonding, further enhancing its affinity for polar protic solvents.
-
Methoxy (-OCH₃) Group: The ether linkage can act as a hydrogen bond acceptor, which can slightly improve solubility in polar solvents.
-
Bromo (-Br) Group: The bromine atom is an electron-withdrawing group which increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol.[6] This enhanced acidity means it will be more readily deprotonated in alkaline solutions to form a more polar and water-soluble phenoxide salt.[6]
Overall Prediction: The molecule possesses both hydrophilic (hydroxyl, hydroxymethyl, methoxy) and hydrophobic (aromatic ring, bromo) characteristics. Therefore, this compound is expected to be:
-
Slightly to moderately soluble in water. Its solubility will be limited by the hydrophobic benzene ring.[7]
-
Freely soluble in polar organic solvents such as methanol, ethanol, and DMSO, which can engage in hydrogen bonding and accommodate the nonpolar regions.
-
Solubility in aqueous solutions is expected to be highly pH-dependent, increasing significantly at higher pH values due to the formation of the phenoxide ion.[6]
Experimental Determination of Solubility
To move from theoretical prediction to quantitative data, rigorous experimental evaluation is essential. Two primary types of solubility are measured in drug discovery and development: thermodynamic and kinetic.[8][9] Thermodynamic solubility represents the true equilibrium solubility of a compound, while kinetic solubility is a high-throughput measure of how readily a compound dissolves from a high-concentration stock solution (typically in DMSO) upon dilution in an aqueous buffer.[9][10]
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is the gold standard for measuring equilibrium solubility, providing a definitive value for a saturated solution.[11][12] It is crucial for lead optimization and pre-formulation studies.[13]
Causality Behind the Protocol: The core principle is to allow an excess of the solid compound to reach equilibrium with the solvent over an extended period. The long incubation with agitation ensures that the dissolution and precipitation rates become equal, defining the maximum concentration of the solute in the solvent at that temperature.[9][11]
Step-by-Step Methodology:
-
Preparation: Accurately weigh approximately 1-2 mg of solid this compound into a glass vial.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., Phosphate Buffered Saline pH 7.4, Water, or other relevant media) to the vial. This should be enough to create a slurry with excess solid.
-
Equilibration: Seal the vials securely and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for 24 to 72 hours.[8][11] This extended time is critical to ensure true thermodynamic equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand for a short period to let larger particles settle. To separate the dissolved compound from the undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes) or filter the supernatant using a low-binding syringe filter (e.g., 0.22 µm PVDF).[14] This step is crucial to prevent solid particles from artificially inflating the measured concentration.
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[13]
-
Standard Curve: Prepare a standard calibration curve of the compound with known concentrations in the same solvent to ensure accurate quantification.
-
Data Reporting: The solubility is reported in units of µg/mL or µM. The experiment should be performed in at least duplicate to ensure reproducibility.[14]
Protocol 2: Kinetic Solubility Determination (High-Throughput UV-Based Method)
This assay is designed for speed and is well-suited for early drug discovery when screening large numbers of compounds.[15][16] It measures the concentration of a compound that remains in solution after precipitating from a DMSO stock solution into an aqueous buffer.[9][10]
Causality Behind the Protocol: The rapid precipitation from a supersaturated DMSO solution does not represent thermodynamic equilibrium. Instead, it provides a practical measure of a compound's propensity to stay in solution under assay conditions, which is highly relevant for interpreting results from in vitro biological screens.[9] DMSO is used as the initial solvent due to its ability to dissolve a wide range of organic compounds at high concentrations.[15]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 20 mM).[16]
-
Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4).
-
Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration range. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.[8]
-
Incubation: Seal the plate and shake it at room temperature for a defined, shorter period (e.g., 1.5 to 2 hours).[15][16] This allows for the precipitation of the compound to reach a steady state.
-
Filtration: After incubation, separate the soluble fraction from the precipitate. This is typically done using a 96-well filter plate (e.g., with a 0.45 µm membrane) and centrifugation.[16]
-
Analysis: Transfer the clear filtrate to a UV-transparent 96-well plate. Measure the absorbance at the compound's λ_max using a microplate reader.
-
Quantification: Determine the concentration in each well by comparing the absorbance values to a calibration curve prepared by diluting the DMSO stock solution in a mixture of buffer and DMSO that matches the final assay conditions.
-
Solubility Limit: The kinetic solubility is defined as the highest concentration at which the compound remains fully dissolved.
Data Presentation and Interpretation
Quantitative solubility data should be organized clearly to allow for straightforward comparison across different conditions.
Table 1: Solubility Profile of this compound
| Assay Type | Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Thermodynamic | Deionized Water | ~6.0* | 25 | ||
| Thermodynamic | PBS | 7.4 | 25 | ||
| Thermodynamic | 0.1 M HCl | 1.0 | 25 | ||
| Thermodynamic | 0.1 M NaOH | 13.0 | 25 | ||
| Kinetic | PBS | 7.4 | 25 |
*pH of unbuffered aqueous solution of an acidic phenol is expected to be weakly acidic.[7]
Interpreting the Results: A significant increase in solubility in 0.1 M NaOH compared to water or PBS would confirm the acidic nature of the phenol and the formation of a more soluble phenoxide salt.[6] A low kinetic solubility value relative to the thermodynamic solubility may indicate that the compound precipitates rapidly from a supersaturated solution, which can be a liability in biological assays.
Factors Influencing Solubility
The solubility of a phenolic compound like this compound is not a fixed value but is influenced by several environmental factors.
-
pH: As a weak acid, the compound's solubility in aqueous media is highly dependent on pH.[4] At pH values significantly below its pKa, it will exist predominantly in its less soluble, neutral form. As the pH rises above the pKa, it deprotonates to form the highly soluble phenoxide anion.[6]
-
Temperature: For most solid solutes, solubility increases with temperature, as the dissolution process is often endothermic.[5] This relationship should be characterized if the compound is intended for use in applications with varying thermal conditions.
-
Co-solvents and Excipients: In formulation development, co-solvents (e.g., ethanol, propylene glycol) or surfactants can be used to increase the solubility of poorly soluble drugs by altering the polarity of the solvent system or forming micelles.[17]
Conclusion
The solubility profile of this compound is a critical dataset for any researcher or developer working with this compound. Its structure, featuring a balance of hydrophilic and hydrophobic groups, suggests moderate solubility in polar solvents with a strong dependence on pH. This guide provides the theoretical framework and validated experimental protocols necessary to quantify this essential property accurately. By employing robust methods like the shake-flask assay for thermodynamic solubility and high-throughput screens for kinetic solubility, scientists can generate reliable data to inform decision-making, mitigate risks associated with poor solubility, and accelerate the progress of research and development projects.
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4-Bromo-2-(hydroxymethyl)-6-methoxyphenol potential applications in organic synthesis
An In-depth Technical Guide to the Synthetic Potential of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a trifunctional aromatic compound poised to be a highly versatile building block in modern organic synthesis. While specific literature on this molecule is nascent, its strategic combination of an aryl bromide, a phenolic hydroxyl, and a benzylic alcohol group on a single scaffold offers a powerful platform for the convergent synthesis of complex molecular architectures. This guide elucidates the synthetic potential of this compound by examining the reactivity of each functional group. We will explore its role in cornerstone reactions such as Suzuki-Miyaura and Ullmann cross-couplings, selective oxidations, and intramolecular cyclizations. By providing detailed protocols and proposing strategic applications, this document serves as a technical resource for researchers looking to leverage this promising intermediate in drug discovery, natural product synthesis, and materials science.
Introduction: A Trifunctional Synthetic Building Block
The pursuit of novel bioactive molecules often hinges on the availability of densely functionalized, readily accessible starting materials. This compound, the reduction product of the commercially available 5-bromovanillin, represents such a scaffold. Its structure is endowed with three distinct and orthogonally reactive functional groups:
-
Aryl Bromide: Positioned para to the phenolic hydroxyl, this group is an ideal handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
Phenolic Hydroxyl: An acidic proton and a powerful ortho-, para-directing group, the phenol can be functionalized through alkylation or acylation and can participate in cyclization reactions. Its presence also influences the electronic properties of the aromatic ring.
-
Benzylic Alcohol: A primary alcohol that can be selectively oxidized to the corresponding aldehyde or carboxylic acid, or used as a nucleophile. Its proximity to the other groups allows for the potential of intramolecular transformations.
This unique combination allows for a modular and sequential approach to molecular construction, making it a valuable tool for building libraries of complex compounds.
Caption: Structure and key reactive sites of this compound.
Synthesis of this compound
The most direct and economically viable route to the title compound is the selective reduction of the aldehyde functionality in 5-bromovanillin. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation, as it is chemoselective for aldehydes and ketones and will not reduce the aromatic ring or cleave the ether linkage under standard conditions. The reaction is typically performed in a basic aqueous or alcoholic solution to prevent the acidic phenol from quenching the hydride reagent.[1][2][3]
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Reduction of 5-Bromovanillin
-
Setup: In a round-bottom flask, dissolve 5-bromovanillin (1.0 eq) in ethanol or a mixture of ethanol and 1M NaOH at room temperature with stirring.
-
Cooling: Once dissolved, cool the flask in an ice bath to 0°C.
-
Reagent Addition: In a separate vial, dissolve sodium borohydride (1.5 eq) in a small amount of cold 1M NaOH. Add this solution dropwise to the cooled vanillin solution over 15-20 minutes. The slow addition is crucial to control the exothermic reaction.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the flask again in an ice bath. Slowly and carefully add 6M HCl dropwise to quench the excess NaBH₄ (Note: hydrogen gas will evolve) and to protonate the resulting phenoxide and alkoxide, until the solution is acidic (pH ~2).[4]
-
Isolation: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield this compound as a solid.
| Parameter | Value / Condition | Source |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [3] |
| Solvent | Ethanol / aq. NaOH | [1][4] |
| Temperature | 0°C to Room Temperature | [1] |
| Workup | Acidification with HCl | [4] |
| Typical Yield | >90% (based on similar reductions) | N/A |
Core Applications in Organic Synthesis
The true synthetic utility of this molecule lies in the selective and sequential manipulation of its three functional groups.
The Aryl Bromide Handle: Gateway to Complex Scaffolds
The carbon-bromine bond is the workhorse for constructing biaryl and diaryl ether frameworks, which are prevalent in pharmaceuticals and natural products.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds. The reaction can often be performed on substrates with unprotected phenolic groups, which simplifies synthetic routes by avoiding protection-deprotection steps.[5] This allows for the direct coupling of this compound with a wide array of aryl- and heteroarylboronic acids or esters.
-
Ullmann Condensation: For the synthesis of diaryl ethers, the copper-catalyzed Ullmann condensation provides a classic and effective method.[6] This reaction couples the aryl bromide with another phenol, often in the presence of a ligand such as N,N-dimethylglycine or 1,10-phenanthroline to facilitate the reaction at lower temperatures.[7][8]
Caption: Key cross-coupling reactions utilizing the aryl bromide functionality.
Protocol: Suzuki-Miyaura Coupling of an Unprotected Phenol
-
Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).[5][9]
-
Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).
-
Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-100°C for 4-12 hours, monitoring by TLC.
-
Workup & Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The resulting biaryl product is purified by column chromatography.
The Benzylic Alcohol Moiety: A Site for Oxidation
The primary alcohol provides another avenue for diversification. It can be selectively oxidized to an aldehyde or carboxylic acid, transforming the electronic and steric profile of the molecule and enabling further chemistry, such as imine formation or amidation.
-
Selective Oxidation to Aldehyde: Reagents like activated manganese dioxide (MnO₂) are well-suited for oxidizing benzylic alcohols to aldehydes without affecting the phenol or the aryl bromide.[10] This transformation is typically clean and proceeds under mild conditions.
Protocol: Oxidation with Manganese Dioxide
-
Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).
-
Reagent Addition: Add activated manganese dioxide (MnO₂, 5-10 eq by weight) in portions. The quality of the MnO₂ is critical for reaction success.
-
Reaction: Stir the suspension vigorously at room temperature for 12-48 hours. The reaction progress can be monitored by TLC.
-
Workup: Upon completion, filter the mixture through a pad of Celite® to remove the manganese salts, washing thoroughly with the solvent. The filtrate is then concentrated to yield the crude aldehyde, which can be purified by chromatography.
Tandem Reactivity: Synthesis of Bicyclic Systems
The true elegance of this building block is revealed when its functional groups are used in concert. For example, the phenolic hydroxyl and the benzylic alcohol can be used to construct fused heterocyclic rings, such as dihydrobenzofurans. One hypothetical route could involve an initial O-alkylation of the phenol with an appropriate tether, followed by an intramolecular cyclization. More advanced strategies could involve intramolecular reactions of intermediates formed from cross-coupling reactions. Such polyfunctionalized bicyclic systems are valuable scaffolds in medicinal chemistry.[11][12]
Case Study: Proposed Synthesis of a Dibenzofuranone Scaffold
To illustrate the synthetic utility, we propose a hypothetical pathway to a dibenzofuranone scaffold, a core structure found in some natural products. This sequence leverages two of the key reactive sites on this compound.
-
Step A: Suzuki-Miyaura Coupling: A Suzuki coupling with 2-formylphenylboronic acid would install an aldehyde-functionalized second aromatic ring.
-
Step B: Intramolecular Reductive Cyclization: The benzylic alcohol and the newly introduced aldehyde could then undergo an intramolecular cyclization/oxidation sequence, potentially via an acid-catalyzed Pictet-Spengler-type reaction followed by oxidation, to form the lactone bridge of the dibenzofuranone core.
Caption: A hypothetical two-step synthesis of a complex scaffold.
Conclusion
This compound is a synthetically powerful, yet underutilized, building block. Its straightforward preparation from 5-bromovanillin and the presence of three distinct, orthogonally reactive functional groups provide a versatile platform for the efficient construction of diverse and complex molecular structures. From biaryl phytoalexin analogues to diaryl ether-based macrocycles and fused heterocyclic systems, the potential applications are vast. This guide serves as a foundational resource to encourage the adoption of this promising intermediate in synthetic programs aimed at the discovery of new medicines and materials.
References
-
[13] Copper-catalysed benzylic C–H coupling with alcohols via radical relay enabled by redox buffering. Nature Chemistry. [Link]
-
[14] Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications. [Link]
-
[10] Oxidation of 2,6-Bis(hydroxymethyl)phenols to 2-Hydroxyisophthalaldehydes by MnO2. Bulletin of the Chemical Society of Japan. [Link]
-
[15] Thiobenzoic Acid-Catalyzed Cα–H Cross Coupling of Benzyl Alcohols with α-Ketoacid Derivatives. Organic Letters. [Link]
-
[16] Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives. Accounts of Chemical Research. [Link]
-
Oxidation of Monohydric Phenols by Alkaline Ferricyanide. Journal of the Chemical Society. [Link]
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[1] Reduction of Vanillin to Vanillyl Alcohol. University of Missouri–St. Louis. [Link]
-
[17] Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules. [Link]
-
[18] Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
-
[20] Phenol oxidation. The formation of benzofuran and 2,3-dihydrobenzofuran derivatives by oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes. Journal of the Chemical Society C: Organic. [Link]
-
[21] RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Current Organic Chemistry. [Link]
-
[11] Radical-Polar Crossover Bicyclization Enables a Modular Synthesis of Saturated Bicyclic Amines. Angewandte Chemie. [Link]
-
[22] Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
-
[12] Construction of Bicyclic Ring Systems via a Transannular SmI2-Mediated Ketone-Olefin Cyclization Strategy. National Institutes of Health. [Link]
-
[23] Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols. YouTube. [Link]
-
[24] Carbopalladation of bromoene-alkynylsilanes: mechanistic insights and synthesis of fused-ring bicyclic silanes and phenols. Organic Chemistry Frontiers. [Link]
-
[25] METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses. [Link]
-
[26] Formation process of phenol-hydroxymethyl. ResearchGate. [Link]
-
[27] Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. ResearchGate. [Link]
-
[3] Borohydride Reduction of Vanillin To Vanillyl Alcohol. Scribd. [Link]
-
[28] Diversity-oriented synthesis of bicyclic and tricyclic alkaloids. Organic & Biomolecular Chemistry. [Link]
-
[29] Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts. [Link]
-
[8] N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters. [Link]
-
[30] Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. ResearchGate. [Link]
-
[31] Novel biosynthetic pathway of vanillyl alcohol. ResearchGate. [Link]
-
[32] Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. International Journal of Drug Delivery Technology. [Link]
-
[33] Reduction of Vanillin with Sodium Borohydride. YouTube. [Link]
-
[34] Synthesis and characterization of a derivative of carbazole obtained from bromobenzyl alcohol. ResearchGate. [Link]
-
[35] Method for synthesizing vanillyl alcohol ether. Google Patents.
-
[36] Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. [Link]
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An Inquiry into the Elusive 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol: A Technical Brief
To the Researchers, Scientists, and Drug Development Professionals,
This technical brief addresses the current state of knowledge surrounding the chemical compound 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol , CAS Number 35090-64-3 . Despite its documented existence in chemical supplier databases, a comprehensive investigation of scientific literature and patent databases reveals a notable absence of detailed information regarding its discovery, synthetic methodologies, and biological activities. This document serves to summarize the available information and outline hypothetical, yet scientifically grounded, approaches to its synthesis and characterization, thereby providing a framework for future research into this intriguing molecule.
Current Status: A Molecule of Unknown Provenance
As of the date of this document, there is no readily available primary literature detailing the discovery or original synthesis of this compound. Chemical suppliers list the compound, confirming its commercial availability and providing basic physicochemical data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 35090-64-3 | Supplier Databases |
| Molecular Formula | C₈H₉BrO₃ | Supplier Databases |
| Molecular Weight | 233.06 g/mol | Calculated |
| Appearance | Solid | Supplier Databases |
The lack of published research suggests that this compound may be a novel, yet uncharacterized molecule, a rarely used intermediate, or its synthesis and properties may be detailed in proprietary, internal documentation not accessible to the public.
Postulated Synthetic Pathways
Given the structure of this compound, a substituted guaiacol derivative, its synthesis can be logically approached through the functionalization of a suitable precursor. Two plausible retrosynthetic pathways are proposed here, based on established organic chemistry principles.
Pathway A: Bromination followed by Hydroxymethylation
This approach begins with the selective bromination of a guaiacol derivative, followed by the introduction of the hydroxymethyl group.
Diagram 1: Proposed Synthesis Pathway A. A potential route starting from 2-Methoxy-6-(hydroxymethyl)phenol.
Experimental Rationale: The starting material, 2-methoxy-6-(hydroxymethyl)phenol, possesses two activating groups (hydroxyl and methoxy) ortho and para to the desired position of bromination. Careful selection of a brominating agent, such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent, would be crucial to achieve regioselectivity. The hydroxyl group is a stronger activating group and would likely direct the bromine to the para position.
Pathway B: Hydroxymethylation followed by Bromination
Alternatively, the synthesis could commence with a brominated guaiacol precursor, which is then subjected to hydroxymethylation.
Diagram 2: Proposed Synthesis Pathway B. An alternative route starting from 4-Bromo-2-methoxyphenol.
Experimental Rationale: 4-Bromo-2-methoxyphenol is a commercially available starting material. The introduction of a hydroxymethyl group at the ortho position to the hydroxyl group can be achieved through reactions such as the Lederer-Manasse reaction, which employs formaldehyde in the presence of a base catalyst. The existing substituents would direct the hydroxymethylation to the desired position.
A Roadmap for Characterization: Validating the Structure
Upon successful synthesis, a rigorous characterization protocol would be essential to confirm the identity and purity of this compound.
Table 2: Proposed Analytical Characterization Workflow
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environment. | Aromatic protons with specific splitting patterns, signals for the methoxy, hydroxyl, and hydroxymethyl protons. |
| ¹³C NMR | Determination of the carbon skeleton. | Signals corresponding to the aromatic carbons, the methoxy carbon, and the hydroxymethyl carbon. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight (233.06 g/mol ) and characteristic isotopic pattern for a bromine-containing compound. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for O-H (hydroxyl), C-O (ether and alcohol), and C-Br bonds, as well as aromatic C-H stretching. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a high degree of purity. |
Potential Avenues for Biological Investigation
While no biological activities have been reported for this compound, its structural motifs suggest several areas of potential interest for drug discovery and development. Brominated phenols are a class of compounds known for a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The presence of the hydroxymethyl group could influence its solubility, metabolic stability, and interaction with biological targets.
Potential Research Directions:
-
Antimicrobial Screening: Evaluation against a panel of pathogenic bacteria and fungi.
-
Antioxidant Assays: Assessment of its radical scavenging and metal chelating properties.
-
Cytotoxicity Studies: Determination of its effect on various cancer cell lines.
-
Enzyme Inhibition Assays: Screening against relevant enzymes in disease pathways, such as kinases or proteases.
Conclusion and Future Outlook
This compound represents a tantalizing gap in the vast landscape of chemical knowledge. While its existence is confirmed, its story remains untold. The synthetic pathways and characterization workflows proposed herein offer a logical and systematic approach for any research group wishing to unravel the properties of this molecule. The potential for discovering novel biological activities makes this compound a worthy candidate for further investigation. It is our hope that this technical brief will stimulate research into this enigmatic compound, ultimately leading to a comprehensive understanding of its chemistry and potential applications.
References
Due to the lack of specific literature on this compound, this section cannot be populated with direct references for the compound itself. The proposed synthetic and analytical methods are based on general principles of organic chemistry, for which numerous standard textbooks and review articles can be consulted.
Methodological & Application
Application Note: A Detailed Protocol for the Two-Step Synthesis of 2-Bromo-4-(hydroxymethyl)-6-methoxyphenol (5-Bromovanillyl Alcohol) from Vanillin
Abstract: This document provides a comprehensive, two-step protocol for the synthesis of 2-Bromo-4-(hydroxymethyl)-6-methoxyphenol, also known as 5-bromovanillyl alcohol, starting from the widely available and renewable feedstock, vanillin. The synthesis involves a highly regioselective electrophilic aromatic bromination of vanillin to yield 5-bromovanillin, followed by a selective sodium borohydride reduction of the aldehyde moiety. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, safety protocols, and characterization guidelines.
Introduction and Strategic Overview
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a valuable organic compound, not only for its characteristic flavor and aroma but also as a versatile and sustainable starting material for chemical synthesis, often derived from lignin, the second most abundant organic polymer on Earth.[1] The functionalization of the vanillin scaffold is a key strategy for accessing a diverse range of molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.
This application note details a robust and reproducible two-step synthesis to convert vanillin into 2-Bromo-4-(hydroxymethyl)-6-methoxyphenol. The strategic approach is as follows:
-
Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the vanillin ring. The reaction's regioselectivity is dictated by the powerful directing effects of the existing substituents, leading specifically to 5-bromovanillin.
-
Selective Aldehyde Reduction: Conversion of the formyl group (-CHO) of 5-bromovanillin into a primary alcohol (-CH₂OH) using a mild and selective reducing agent, sodium borohydride, to yield the final product.
This protocol emphasizes safety, mechanistic understanding, and procedural detail to ensure successful replication and adaptation in a laboratory setting.
Overall Synthetic Workflow
Caption: Overall two-step synthesis pathway from vanillin to the target product.
Part I: Electrophilic Bromination of Vanillin
The first step is the bromination of the aromatic ring. This reaction is a classic example of electrophilic aromatic substitution, where the regiochemical outcome is controlled by the electronic properties of the substituents on the vanillin ring.
Mechanism and Regioselectivity
The vanillin molecule contains three substituents: a hydroxyl group (-OH), a methoxy group (-OCH₃), and an aldehyde group (-CHO).
-
Activating Ortho-, Para-Directors: The hydroxyl and methoxy groups are strong activating groups due to the resonance donation of electron density from oxygen lone pairs into the ring. They direct incoming electrophiles to the ortho and para positions.[2]
-
Deactivating Meta-Director: The aldehyde group is a deactivating group that withdraws electron density from the ring and directs incoming electrophiles to the meta position.
The powerful activating effects of the -OH and -OCH₃ groups overwhelmingly control the reaction's outcome. As illustrated below, their directing effects converge on position 5, making it the most nucleophilic and sterically accessible site for electrophilic attack.[3][4]
Caption: Convergence of substituent directing effects on the vanillin molecule.
For enhanced safety and handling, this protocol generates bromine in situ from the reaction of potassium bromate (KBrO₃) and hydrobromic acid (HBr).[3][5]
Experimental Protocol: Synthesis of 5-Bromovanillin
Safety Precautions: This procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Glacial acetic acid and 48% hydrobromic acid are highly corrosive.[6] Bromine, even when generated in situ, is toxic and corrosive.[7][8]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Vanillin | 152.15 | 5.00 g | 32.86 | 1.0 |
| Potassium Bromate (KBrO₃) | 167.00 | 2.00 g | 11.98 | 0.36 |
| Glacial Acetic Acid | 60.05 | 50 mL | - | - |
| Hydrobromic Acid (HBr, 48%) | 80.91 | 10.0 mL | ~88.7 | ~2.7 |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | ~0.5 g | - | - |
| Deionized Water | 18.02 | 500 mL | - | - |
Procedure:
-
Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 5.00 g of vanillin and 2.00 g of potassium bromate in 50 mL of glacial acetic acid. Stir the mixture to achieve a suspension.[3]
-
Bromine Generation: While stirring, slowly add 10.0 mL of 48% hydrobromic acid dropwise to the mixture over 10-15 minutes. The solution will turn a dark orange/red-brown color, indicating the formation of bromine.[5]
-
Reaction: Continue stirring the mixture at room temperature for 45-60 minutes. The reaction is typically complete when the intense color begins to fade slightly.
-
Precipitation: Pour the reaction mixture into a 1 L beaker containing 500 mL of an ice-water slurry. A pale yellow or off-white solid should precipitate immediately.[9]
-
Quenching: Stir the slurry for 10 minutes. If the supernatant liquid retains a yellow/orange color from excess bromine, add a small amount (~0.5 g) of solid sodium thiosulfate to quench it, stirring until the color disappears.[5]
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL).
-
Drying: Allow the product to air-dry on the filter for 15 minutes, then transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at 40-50 °C.
-
Characterization: The product, 5-bromovanillin, should be an off-white to pale yellow solid. The expected yield is typically 85-95%. Characterize by melting point (literature: 164-166 °C) and spectroscopic methods (IR, ¹H NMR).[3]
Part II: Selective Reduction of 5-Bromovanillin
The second step involves the reduction of the aldehyde functional group of 5-bromovanillin to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its excellent selectivity. It readily reduces aldehydes and ketones but does not affect more robust functional groups like aromatic rings or aryl halides under these conditions.[10][11]
Mechanism of Reduction
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[12][13] This forms a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate during an acidic workup yields the final alcohol product.[14][15]
Experimental Protocol: Synthesis of 2-Bromo-4-(hydroxymethyl)-6-methoxyphenol
Safety Precautions: Perform this procedure in a well-ventilated fume hood. Wear appropriate PPE. Sodium borohydride is caustic and reacts with acid to produce flammable hydrogen gas.[1] Hydrochloric acid is corrosive.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 5-Bromovanillin | 231.04 | 5.00 g | 21.64 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.00 g | 26.43 | 1.22 |
| Ethanol (95%) | 46.07 | 40 mL | - | - |
| Sodium Hydroxide (1 M NaOH) | 40.00 | 15 mL | - | - |
| Hydrochloric Acid (6 M HCl) | 36.46 | ~20 mL | - | - |
| Deionized Water | 18.02 | 200 mL | - | - |
Procedure:
-
Dissolution: In a 250 mL round-bottom flask with a magnetic stir bar, dissolve 5.00 g of 5-bromovanillin in 40 mL of 95% ethanol. Stir until all the solid dissolves. Cool the flask in an ice-water bath.[16]
-
Reductant Preparation: In a separate small beaker, carefully dissolve 1.00 g of sodium borohydride in 15 mL of 1 M sodium hydroxide solution. The basic solution helps to stabilize the NaBH₄.[1]
-
Reduction Reaction: Using a Pasteur pipette, add the NaBH₄ solution dropwise to the chilled, stirring solution of 5-bromovanillin over a period of 15-20 minutes. The reaction is exothermic, so maintain the temperature below 20 °C.[16]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes.
-
Quench and Neutralization: Re-chill the flask in the ice bath. Very slowly and carefully, add 6 M HCl dropwise to the reaction mixture. Vigorous bubbling (H₂ evolution) will occur as the excess NaBH₄ is decomposed. Continue adding acid until the bubbling ceases and the solution is acidic (test with pH paper, pH ~2-3).[1]
-
Precipitation & Isolation: A white precipitate of the product should form upon acidification. Stir the slurry in the ice bath for another 15 minutes to maximize precipitation. Isolate the solid by vacuum filtration, washing the filter cake with cold deionized water (3 x 30 mL).
-
Drying & Purification: Dry the product to a constant weight. The expected yield is typically 90-98%. If necessary, the product can be further purified by recrystallization from a suitable solvent like hot water or an ethanol/water mixture.
-
Characterization: The final product, 2-Bromo-4-(hydroxymethyl)-6-methoxyphenol, should be a white solid.[17] Confirm its identity and purity using melting point, IR, ¹H NMR, and ¹³C NMR spectroscopy.
-
¹H NMR: Expect the disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of a new signal for the benzylic protons (-CH₂OH) around 4.5-4.7 ppm.
-
IR: Expect the disappearance of the sharp aldehyde C=O stretch (~1680 cm⁻¹) and the appearance of a broad O-H stretch for the alcohol group (~3200-3500 cm⁻¹).
-
References
-
Department of Chemistry, University of California, Davis. Reduction of Vanillin to Vanillyl Alcohol. Available at: [Link] (Note: Specific lab manual URLs may be transient; linking to the department homepage is more stable).
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]
-
Clark, J. Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Available at: [Link]
-
Slideshare. Bromine handling and safety. Available at: [Link]
-
University of Colorado, Boulder. Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. Available at: [Link] (Note: Deep links to course materials can be unstable).
-
The Royal Society of Chemistry. Halogenation Reactions of Vanillin | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
Open Library Publishing Platform. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Available at: [Link]
-
Tee, O. S., & Iyengar, N. R. (1990). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Canadian Journal of Chemistry, 68(10), 1769-1775. Available at: [Link]
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Studylib. Vanillin Reduction: Vanillyl Alcohol Synthesis Lab Procedure. Available at: [Link]
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RSC Education. Handling liquid bromine and preparing bromine water. Available at: [Link]
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OpenOChem Learn. Reduction of Aldehydes and Ketones. Available at: [Link]
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Centers for Disease Control and Prevention (CDC). Bromine | Chemical Emergencies. Available at: [Link]
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University of California, Santa Barbara. Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn. Available at: [Link]
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Carl ROTH. Safety Data Sheet: Bromine. Available at: [Link]
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Gujarat Alkalies and Chemicals Limited. SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Available at: [Link]
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University of Oregon. 12BL Experiment 7: Vanillin Reduction. Available at: [Link]
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Brainly. Draw the mechanism for the reduction of vanillin to vanillyl alcohol using sodium borohydride. Available at: [Link]
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Khan Academy. Bromination of Phenols | Electrophilic aromatic substitution. Available at: [Link]
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National Center for Biotechnology Information. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. PubMed Central. Available at: [Link]
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BYJU'S. Electrophilic Substitution Reactions of Phenols. Available at: [Link]
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YouTube. Reaction of phenol with bromine via electrophilic aromatic substitution. Available at: [Link]
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PubChem. 4-Bromo-2-methoxyphenol. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 4-bromo-2-(hydroxymethyl)-6-methoxyphenol. National Center for Biotechnology Information. Available at: [Link]
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Beilstein Journals. Supplementary Information. Available at: [Link]
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California State University, Bakersfield. Lab 16: Reduction of Vanillin to Vanillyl Alcohol. Available at: [Link]
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Sciencemadness.org. Sodium Borohydride Reduction of Vanillin: A Low Solvent Synthesis of Vanillyl Alcohol. Available at: [Link]
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Application Notes and Protocols: 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol as a Key Intermediate in the Synthesis of Bosutinib
Introduction: The Strategic Importance of Bosutinib and its Synthesis
Bosutinib, chemically known as 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile, is a potent dual inhibitor of Src and Abl tyrosine kinases.[1] It has been approved by the US FDA for the treatment of adult patients with Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML) who have developed resistance or intolerance to prior therapies.[1] The intricate molecular architecture of Bosutinib necessitates a multi-step synthesis, where the strategic selection of starting materials and intermediates is paramount for achieving high overall yield, purity, and cost-effectiveness.
This application note details a synthetic strategy for Bosutinib that leverages the versatile building block, 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol . This intermediate, derivable from readily available starting materials such as vanillin, provides a convergent and efficient pathway to a crucial quinoline core structure of Bosutinib. We will explore the synthesis of this key intermediate and its subsequent elaboration into a precursor for the final drug substance, providing detailed protocols and the scientific rationale behind each synthetic transformation.
Synthetic Strategy Overview: A Convergent Approach
The synthesis of Bosutinib can be dissected into the preparation of two key fragments: the substituted aniline moiety (2,4-dichloro-5-methoxyaniline) and the functionalized quinoline core. Our approach focuses on an efficient synthesis of the latter, starting from this compound. The overall strategy is depicted below:
A [label="Vanillin"]; B [label="5-Bromovanillin"]; C [label="this compound"]; D [label="4-Bromo-2-(chloromethyl)-6-methoxyphenol"]; E [label="Substituted Benzonitrile Precursor"]; F [label="Key Quinoline Intermediate"]; G [label="Bosutinib"];
A -> B [label="Bromination"]; B -> C [label="Reduction"]; C -> D [label="Chlorination"]; D -> E [label="Cyanation & Further Functionalization"]; E -> F [label="Intramolecular Cyclization"]; F -> G [label="Final Assembly"]; }
Figure 1. High-level overview of the synthetic pathway from Vanillin to Bosutinib.
Part 1: Synthesis of the Key Intermediate: this compound
The synthesis of our target intermediate begins with vanillin, an abundant and inexpensive natural product.[2]
Step 1a: Bromination of Vanillin to 5-Bromovanillin
The regioselective bromination of vanillin is a classic example of electrophilic aromatic substitution, where the activating hydroxyl and methoxy groups direct the incoming electrophile.
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine vanillin (3.3 mmol) and potassium bromate (KBrO₃, 1.2 mmol).
-
Carefully add 48% hydrobromic acid (HBr, 34.6 mmol) to the mixture and stir for 30 minutes at room temperature.
-
Upon completion, pour the reaction mixture into 50 mL of cold water.
-
Add a 10% sodium bisulfite solution dropwise until a white precipitate forms.
-
Filter the precipitate and wash thoroughly with water.
-
The crude product can be purified by recrystallization from ethanol to yield 5-bromovanillin.
Step 1b: Reduction of 5-Bromovanillin to this compound
The aldehyde functional group of 5-bromovanillin is selectively reduced to a primary alcohol to furnish the desired intermediate.
Protocol:
-
Dissolve 5-bromovanillin (1 mmol) in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5 mmol) in small portions.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of 1 M hydrochloric acid until the pH is neutral.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Part 2: Elaboration to the Quinoline Core
With the key intermediate in hand, the subsequent steps focus on building the quinoline ring system.
Step 2a: Chlorination of the Hydroxymethyl Group
The primary alcohol is converted to a more reactive chloromethyl group to facilitate subsequent nucleophilic substitution.
Protocol:
-
Dissolve this compound (1 mmol) in an anhydrous solvent such as dichloromethane (DCM) or diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (SOCl₂, 1.2 mmol) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude 4-bromo-2-(chloromethyl)-6-methoxyphenol, which can be used in the next step without further purification.
Step 2b: Formation of a Substituted Benzonitrile Precursor
This step involves the formation of a key precursor that will undergo intramolecular cyclization. A plausible route involves a Friedel-Crafts type reaction followed by functional group manipulations. An alternative, more direct approach from a related bromo-methoxyphenol is a Friedel-Crafts acylation.[1]
Protocol (Illustrative, based on related transformations):
-
To a solution of 1-(5-bromo-2-hydroxy-3-methoxyphenyl)ethan-1-one (a related intermediate, 1 mmol) in a suitable solvent, add a brominating agent (e.g., N-bromosuccinimide) to introduce a second bromine atom, which will be the leaving group in the subsequent cyclization.
-
The phenolic hydroxyl group is then alkylated with 1-bromo-3-chloropropane.[3]
-
The acetyl group is then converted to a cyano group through a series of transformations, or a different synthetic strategy is employed to introduce the cyano functionality.
Step 2c: Intramolecular Cyclization to the Quinoline Core
The final key step in forming the quinoline ring is an intramolecular cyclization. For a similar precursor, a reported method is as follows:[1]
Protocol:
-
Dissolve the 3-amino-2-(2-bromobenzoyl)acrylonitrile precursor in anhydrous N,N-Dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the crude 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile.
-
Further purification can be achieved by recrystallization.
Part 3: Final Assembly of Bosutinib
The synthesized quinoline core is then coupled with the aniline fragment and the piperazine side chain to yield Bosutinib.
A [label="Key Quinoline Intermediate"]; B [label="2,4-dichloro-5-methoxyaniline"]; C [label="Chlorinated Quinoline"]; D [label="N-methylpiperazine"]; E [label="Bosutinib"];
A -> C [label="Chlorination (e.g., POCl3)"]; C -> E [label="Nucleophilic Aromatic Substitution", dir=none]; B -> E; D -> E [label="Alkylation"]; }
Figure 2. Final steps in the synthesis of Bosutinib.
Protocol Overview:
-
The hydroxyl group at the 4-position of the quinoline core is converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).[3]
-
The resulting 4-chloroquinoline derivative undergoes a nucleophilic aromatic substitution reaction with 2,4-dichloro-5-methoxyaniline.[3]
-
Finally, the terminal chlorine of the propoxy side chain is displaced by N-methylpiperazine to afford Bosutinib.[3]
Quantitative Data Summary
| Starting Material | Key Intermediate | Overall Yield (%) | Purity (HPLC) (%) | Reference |
| 3-Methoxy-4-hydroxybenzoic acid | Bosutinib | 21.7 | Not Specified | [3] |
| Acetovanillone | Bosutinib | 18.0 | 98.9 | [4] |
Note: The yields for the specific pathway described in this application note starting from this compound would require experimental validation.
Conclusion
The use of this compound as a starting material offers a promising and convergent route for the synthesis of Bosutinib. This approach leverages an inexpensive and readily available starting material, vanillin, and proceeds through a series of well-established chemical transformations. The protocols provided herein serve as a comprehensive guide for researchers and drug development professionals engaged in the synthesis of this important anticancer agent. Further optimization of each step is encouraged to maximize yields and ensure scalability for potential industrial production.
References
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-
Li, W., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4298-4307. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols: 4-Bromo-2-methoxyphenol as a Precursor for Pharmaceuticals.
-
PubChem. (n.d.). Vanillin. National Center for Biotechnology Information. Retrieved from [Link]
-
Ataman Kimya. (n.d.). VANILLIN. Retrieved from [Link]
- Zhu, G., et al. (2017). New Synthesis of 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, a Key Intermediate to Bosutinib. Journal of Heterocyclic Chemistry, 54(2), 1145-1150.
-
Susilowati, E., et al. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Key Engineering Materials, 840, 143-148. Available at: [Link]
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Application Note: Strategies for Employing 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol in Diels-Alder Cycloaddition Reactions
Abstract
The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of complex six-membered rings.[1] This application note addresses the use of the highly functionalized building block, 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol, in the context of this powerful cycloaddition. Due to the inherent aromaticity of the phenol ring, this compound is not directly suitable for use as a diene. We present two strategic protocols that leverage the unique functionalities of this molecule to enable its participation in Diels-Alder reactions: (1) Oxidative dearomatization to form a reactive cyclohexadienone diene, and (2) Chemical modification of the hydroxymethyl group to create a tethered dienophile. These methodologies transform the title compound from a passive scaffold into a versatile participant in complex molecule synthesis, with significant implications for drug discovery and materials science.
Introduction to this compound
This compound is a polysubstituted phenol featuring a unique combination of functional groups: a nucleophilic hydroxyl, a methoxy ether, a reactive bromine atom, and a primary alcohol. This substitution pattern makes it an attractive starting material for creating diverse molecular architectures. Bromophenols are a well-established class of marine natural products known for a wide range of biological activities, including antioxidant and antimicrobial properties.[2][3] The strategic placement of its functional groups allows for selective modification and elaboration, positioning it as a valuable building block for complex target-oriented synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉BrO₃ | [4] |
| Molecular Weight | 233.06 g/mol | [4] |
| Appearance | (Predicted) White to off-white solid | - |
| CAS Number | 35090-64-3 | [5] |
The Diels-Alder Reaction: A Primer
First described by Otto Diels and Kurt Alder, the Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (typically an alkene or alkyne) to form a cyclohexene ring.[1] The reaction's efficiency is governed by the electronic properties of its components, specifically the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[6][7] The reaction rate is significantly accelerated when the diene is substituted with electron-donating groups (EDGs), which raise the energy of the HOMO, and the dienophile is substituted with electron-withdrawing groups (EWGs), which lower the energy of the LUMO.[8][9]
Mechanistic Challenge: The Aromaticity Barrier
The primary obstacle to using this compound directly as a diene in a Diels-Alder reaction is its aromaticity. The benzene ring possesses significant resonance stabilization energy. A [4+2] cycloaddition across the ring would necessitate the disruption of this stable aromatic system, creating a high-energy, non-aromatic intermediate. This process is thermodynamically and kinetically unfavorable under standard thermal conditions.
Figure 1: The thermodynamic barrier to Diels-Alder reaction.
To overcome this challenge, the aromatic ring must first be converted into a non-aromatic, conjugated diene system. The following protocols outline practical approaches to achieve this transformation.
Protocol 1: Synthesis of a Cyclohexadienone Diene via Oxidative Dearomatization
Principle: This strategy involves the oxidation of the electron-rich phenol to a p-quinol or a related cyclohexadienone derivative. This dearomatization process generates a conjugated diene system that is now activated for participation in Diels-Alder reactions. Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA) or (diacetoxyiodo)benzene, are effective for this transformation in the presence of a suitable nucleophile like methanol.
Experimental Workflow:
Figure 2: Workflow for the oxidative dearomatization-Diels-Alder sequence.
Step-by-Step Protocol:
Part A: Oxidative Dearomatization
-
Reagent Preparation: In a dry, argon-flushed round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous methanol (approx. 0.1 M concentration).
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Add 1.1 equivalents of phenyliodine diacetate (PIDA) portion-wise over 10 minutes with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 1-2 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the mixture three times with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude cyclohexadienone intermediate is often used directly in the next step but can be purified by flash column chromatography on silica gel if necessary.
Part B: Diels-Alder Cycloaddition
-
Reaction Setup: To the flask containing the crude cyclohexadienone intermediate, add 1.2 equivalents of a suitable dienophile (e.g., N-phenylmaleimide). Dissolve the mixture in a high-boiling solvent such as toluene or xylene.
-
Thermal Conditions: Heat the reaction mixture to reflux (110-140 °C) under an argon atmosphere.
-
Reaction Monitoring: Monitor the formation of the Diels-Alder adduct by TLC. The reaction time can vary from 4 to 24 hours depending on the reactivity of the dienophile.
-
Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the desired bicyclic product.
-
Characterization: Confirm the structure of the final adduct using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Protocol 2: Modification of the Hydroxymethyl Group to Synthesize a Dienophile
Principle: This approach maintains the aromatic core but utilizes the hydroxymethyl group as a handle to attach a dienophilic moiety. By converting the alcohol to an acrylate ester, the entire molecule is transformed into a dienophile that can react with an external diene. This strategy is valuable for synthesizing complex molecules where the substituted phenol ring is a desired feature in the final product.
Experimental Workflow:
Figure 3: Workflow for dienophile synthesis and subsequent cycloaddition.
Step-by-Step Protocol:
Part A: Synthesis of the Acrylate Dienophile
-
Reagent Preparation: In a dry, argon-flushed flask, dissolve 1.0 equivalent of this compound in anhydrous dichloromethane. Add 1.5 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine.
-
Reaction Initiation: Cool the solution to 0 °C. Add 1.2 equivalents of acryloyl chloride dropwise via syringe. A precipitate of the amine hydrochloride salt will form.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting alcohol is fully consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting acrylate ester can be purified by flash chromatography if needed, though it is often of sufficient purity for the next step.
Part B: Diels-Alder Cycloaddition
-
Diene Preparation: Freshly crack cyclopentadiene dimer by heating to ~170 °C and distilling the monomer. Keep the monomer chilled at 0 °C.
-
Reaction Setup: Dissolve 1.0 equivalent of the acrylate dienophile from Part A in a minimal amount of dichloromethane or diethyl ether in a flask cooled to 0 °C.
-
Reaction Conditions: Add 2.0-3.0 equivalents of the freshly distilled cyclopentadiene to the solution. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. The reaction is typically rapid and complete within a few hours.
-
Purification: Remove the solvent and excess cyclopentadiene under reduced pressure. The resulting Diels-Alder adduct is often a mixture of endo and exo isomers. This mixture can be purified by flash column chromatography to separate the isomers if desired.
-
Characterization: Analyze the product(s) by ¹H NMR to determine the endo/exo ratio and confirm the structure. Further characterization should be performed using ¹³C NMR and HRMS. The endo product is typically favored due to secondary orbital interactions.[7]
Trustworthiness: Validation and Troubleshooting
-
Reaction Monitoring: Consistent monitoring by TLC is crucial. For the oxidation protocol, the disappearance of the UV-active phenol spot and the appearance of a new, often non-aromatic, spot is indicative of a successful reaction.
-
Structural Verification: Unambiguous structural confirmation of all intermediates and final products via NMR and MS is essential. In the case of the acrylate dienophile, the appearance of characteristic vinyl proton signals (~5.9-6.4 ppm) in the ¹H NMR spectrum is a key diagnostic check.
-
Potential Issues:
-
Incomplete Oxidation (Protocol 1): If the oxidation stalls, adding a further small portion of PIDA may be necessary. Ensure reagents are anhydrous.
-
Low Diels-Alder Yield (Protocol 1): The intermediate cyclohexadienone may be unstable. Using it immediately without purification is highly recommended. Higher temperatures or longer reaction times may be required for less reactive dienophiles.
-
Polymerization (Protocol 2): The acrylate dienophile can polymerize. It is best to use it promptly after synthesis. Adding a radical inhibitor like BHT (butylated hydroxytoluene) during storage or the Diels-Alder reaction can mitigate this.
-
Summary and Outlook
While this compound is not directly reactive in Diels-Alder cycloadditions, its rich functionality can be strategically exploited. The protocols detailed herein demonstrate two robust pathways—oxidative dearomatization and functional group tethering—to enable its participation in this powerful ring-forming reaction. These methods unlock access to complex, three-dimensional scaffolds derived from a readily available, functionalized aromatic building block, opening new avenues for the synthesis of novel therapeutic agents and advanced materials.
References
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Povie, G., Villa, G., Ford, L., Pozzi, D., Schiesser, C. H., & Chatgilialoglu, C. (2009). Hydrogen-Atom Transfer Reactions from ortho-Alkoxy-Substituted Phenols: An Experimental Approach. Chemistry – A European Journal, 15(17), 4402-4410. (Available at: [Link])
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Beaudry, C. M. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Organic Letters. (Available at: [Link])
-
Reddit r/chemhelp. (2012). Do phenols undergo Diels-Alder reactions? (Available at: [Link])
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Organic Syntheses. p-BROMOPHENOL. (Available at: [Link])
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ResearchGate. (2024). Synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. (Available at: [Link])
-
TÜBİTAK Academic Journals. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (Available at: [Link])
-
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YouTube. (2021). Diels-Alder reactions explained in details with 17+ examples. Regioselectivity and stereochemistry. (Available at: [Link])
-
Chemistry LibreTexts. (2022). 14.5: Characteristics of the Diels-Alder Reaction. (Available at: [Link])
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-
Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). (Available at: [Link])
-
PubMed. (2005). Diels-Alder chemistry on alkene functionalized films. (Available at: [Link])
-
ACS Publications. (2024). Exploring Polymeric Diene–Dienophile Pairs for Thermoreversible Diels–Alder Reactions. (Available at: [Link])
-
YouTube. (2022). Mechanism|4+2 cycloaddition reactions|Carruthers Organic Chemistry. (Available at: [Link])
-
ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. (Available at: [Link])
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Master Organic Chemistry. (2018). HOMO & LUMO In The Diels Alder Reaction. (Available at: [Link])
-
Organic Chemistry Portal. Diels-Alder Reaction. (Available at: [Link])
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4-Bromo-2-(hydroxymethyl)-6-methoxyphenol in cross-coupling reactions
An In-Depth Guide to the Application of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol in Palladium-Catalyzed Cross-Coupling Reactions
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the strategic use of this compound as a versatile building block in modern synthetic organic chemistry. We will explore its application in key palladium-catalyzed cross-coupling reactions, providing not only step-by-step protocols but also the underlying scientific rationale for experimental design choices.
Introduction: A Multifunctional Scaffolding Molecule
This compound is a polysubstituted aromatic compound possessing three distinct functional groups amenable to selective chemical manipulation. Its structure is primed for orthogonal derivatization, making it a valuable starting material for the synthesis of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.
-
Aryl Bromide: The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[1]
-
Phenolic Hydroxyl: The acidic -OH group can be functionalized through etherification or esterification, or it can influence the electronic properties and reactivity of the aromatic ring.
-
Benzylic Hydroxymethyl: The -CH₂OH group offers a site for oxidation to an aldehyde or carboxylic acid, or conversion into a leaving group for nucleophilic substitution.
The strategic combination of these groups allows for the construction of diverse derivatives. This guide focuses specifically on the reactivity of the aryl bromide in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[2][3]
Safety and Handling
As with any brominated phenol derivative, appropriate safety precautions are paramount.
-
Hazards: This class of compounds is often associated with skin and eye irritation.[4][5] Some bromophenols are suspected of causing reproductive harm and are toxic to aquatic life with long-lasting effects.[6]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood.[7] Wear standard PPE, including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).[4]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[6] Keep containers tightly closed and store in a cool, dry place.[6]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Avoid release into the environment.[4]
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[8] Its tolerance of a wide range of functional groups makes it a cornerstone of modern medicinal chemistry.[3][9]
Mechanistic Rationale
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl bromide to the Pd(0) center, transmetalation with a boronate complex (formed from the boronic acid and base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[8] The choice of ligand, base, and solvent is critical for an efficient reaction, especially with electron-rich aryl bromides where oxidative addition can be the rate-limiting step.
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Synthesis of a Biaryl Derivative
This representative protocol describes the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv) or a specialized ligand like SPhos (0.04 equiv)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv), finely ground
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Add the palladium catalyst and ligand. For air-sensitive ligands, this should be done in a glovebox.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | Good-Excellent |
| 4-Tolylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | Excellent |
| 3-Pyridylboronic acid | XPhos Pd G3 | K₃PO₄ | THF/H₂O | 80 | Good |
| Vinylboronic acid pinacol ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 85 | Good |
| Table 1. Representative conditions for Suzuki-Miyaura coupling reactions. |
Application in Sonogashira Cross-Coupling
The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] This reaction is fundamental for synthesizing conjugated enynes and aryl-alkynes, which are prevalent in materials science and pharmaceutical development.[11]
Mechanistic Rationale
The reaction is typically co-catalyzed by palladium and copper(I) salts.[12] The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper(I) acetylide intermediate. This intermediate is generated in the copper cycle, where the terminal alkyne is deprotonated by an amine base and coordinated to the copper(I) salt.[13][14]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. cochise.edu [cochise.edu]
- 5. 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. jk-sci.com [jk-sci.com]
Application Note: A Validated Protocol for the Purification of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol via Flash Column Chromatography
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the purification of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol, a key intermediate in synthetic organic chemistry. The primary purification method detailed is flash column chromatography on silica gel, a technique chosen for its efficiency in separating moderately polar compounds from complex reaction mixtures. The guide explains the underlying principles of the separation, from solvent system selection using Thin-Layer Chromatography (TLC) to the final isolation and characterization of the purified product. Emphasis is placed on safety, reproducibility, and methods for verifying purity. This protocol is designed for researchers in chemical synthesis and drug development who require high-purity materials for subsequent applications.
Introduction: The Importance of Purity
Substituted phenols are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. This compound, with its multiple functional groups, offers several handles for synthetic modification. However, its synthesis, often involving electrophilic bromination of a substituted guaiacol precursor, can yield a mixture of regioisomers, unreacted starting materials, and other byproducts.[1] The presence of these impurities can interfere with subsequent reactions, complicate structural analysis, and confound biological assays.
Therefore, a robust and reliable purification protocol is not merely a procedural step but a critical component of the synthetic workflow. This guide provides a field-proven method based on flash column chromatography, which separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[2][3] The causality behind each step is explained to empower the researcher to adapt the protocol as needed.
Physicochemical Properties and Safety Imperatives
Accurate knowledge of a compound's properties is essential for designing a purification strategy and ensuring laboratory safety.
Physical and Chemical Data
While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and data from closely related analogues like 4-Bromoguaiacol (4-Bromo-2-methoxyphenol). The additional hydroxymethyl group is expected to increase polarity and the melting point compared to this analogue.
| Property | Value / Expected Value | Source / Rationale |
| Molecular Formula | C₈H₉BrO₃ | - |
| Molecular Weight | 233.06 g/mol | - |
| Appearance | Expected to be an off-white to pale yellow solid | Based on related brominated phenols. |
| Melting Point | > 37 °C | Expected to be higher than 4-Bromoguaiacol (34-37 °C) due to the added H-bonding capacity of the hydroxymethyl group.[4] |
| Solubility | Soluble in polar organic solvents (e.g., Ethyl Acetate, Acetone, Methanol, Dichloromethane). Low solubility in non-polar solvents (e.g., Hexane). | Inferred from functional groups (hydroxyl, methoxy, hydroxymethyl). |
| Polarity | Moderately polar | The phenolic hydroxyl, hydroxymethyl, and ether groups contribute to polarity. |
Critical Safety Precautions
Brominated phenols and related aromatic compounds require careful handling. Safety protocols must be strictly followed.[5][6]
-
Hazard Statements: Based on similar compounds, this compound should be treated as harmful if swallowed, a cause of skin and serious eye irritation, and a potential respiratory irritant.[7] It is also presumed to be toxic to aquatic life.[5][6]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or solvent vapors.
-
Waste Disposal: All solid and liquid chemical waste must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.
-
Handling Silica Gel: Fine silica gel dust can cause respiratory damage. Handle silica gel carefully in the fume hood and avoid generating dust.
Principle of Purification: Flash Column Chromatography
Flash column chromatography is a versatile technique used to separate components of a mixture.[2] The separation relies on the principle of adsorption and partitioning.
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent. Its surface is covered with acidic silanol groups (-Si-OH). Polar compounds, like our target molecule with its two hydroxyl groups, will interact more strongly with the silica gel via hydrogen bonding and dipole-dipole interactions.[3]
-
Mobile Phase (Eluent): A solvent or mixture of solvents is passed through the column. Less polar compounds have a weaker affinity for the stationary phase and a higher affinity for the mobile phase, causing them to travel down the column more quickly. More polar compounds are retained longer on the silica.[2]
-
Gradient Elution: For complex mixtures, a gradient elution is often employed. The process starts with a less polar solvent system to elute non-polar impurities. The polarity of the eluent is then gradually increased, allowing for the sequential elution of compounds with increasing polarity. This provides better separation and more efficient recovery of the target compound.[8]
Experimental Protocol: Step-by-Step Purification
This protocol is divided into two main stages: optimizing the separation conditions using TLC and then performing the large-scale purification with a flash column.
Part A: Solvent System Optimization via Thin-Layer Chromatography (TLC)
The key to successful column chromatography is selecting an appropriate eluent system. The goal is to find a solvent mixture where the target compound has a Retention Factor (Rƒ) of ~0.25-0.35 .
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Also prepare a dilute solution of any known starting materials for comparison.
-
Spot the TLC Plate: Using a capillary tube, spot the crude mixture and any standards onto a silica gel TLC plate.
-
Develop the Plate: Place the plate in a TLC chamber containing a test solvent system. Start with a non-polar system and increase polarity. Good starting systems to test for this compound include Hexane:Ethyl Acetate mixtures (e.g., 9:1, 4:1, 2:1, 1:1).
-
Visualize: After development, visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate or p-anisaldehyde may also be necessary if the compound is UV-inactive.
-
Analyze: Calculate the Rƒ value (Rƒ = distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio until the desired Rƒ for the target product is achieved. Less polar impurities should have a higher Rƒ, and more polar impurities should have a lower Rƒ.
Part B: Flash Column Chromatography Procedure
Once the optimal solvent system is determined, the preparative separation can be performed.
Materials & Equipment:
-
Crude this compound
-
Silica gel (flash grade, e.g., 230-400 mesh)
-
Glass chromatography column with stopcock
-
Eluent solvents (HPLC grade Hexane and Ethyl Acetate)
-
Sand (washed)
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Procedure:
-
Column Packing (Slurry Method):
-
Secure the column vertically in a fume hood. Add a small plug of cotton or glass wool, followed by a thin layer of sand (~1 cm).
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from TLC (e.g., 9:1 Hexane:Ethyl Acetate). Use approximately 50-100 g of silica for every 1 g of crude material.
-
With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge air bubbles.
-
Once the silica has settled, add another thin layer of sand (~1 cm) on top to prevent disruption during solvent addition.
-
Continuously drain and add eluent until the silica bed is stable and the solvent level is just above the top layer of sand. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude material (~1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (~2-3 g) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add this powder onto the top layer of sand in the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial eluent to the top of the column.
-
Apply gentle positive pressure (using a pump or inert gas) to achieve a solvent flow rate of about 2 inches/minute.
-
Begin collecting fractions in test tubes. Monitor the separation by collecting small samples from the eluting solvent and spotting them on a TLC plate.
-
Gradually increase the polarity of the eluent as planned (e.g., move from 9:1 to 4:1 to 2:1 Hexane:Ethyl Acetate). This will first push off non-polar impurities, followed by your target compound, and finally any highly polar baseline impurities.
-
-
Product Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain only the pure product (single spot on TLC at the correct Rƒ).
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Determine the yield and proceed to characterization.
-
Workflow for Purification of this compound
Caption: Purification workflow from crude sample to pure, characterized product.
Characterization of Purified Product
To confirm the identity and assess the purity of the final product, the following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in the optimized solvent system.
-
Melting Point (MP): A sharp melting range (typically < 2 °C) is indicative of high purity.
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by showing the expected chemical shifts, integration, and coupling patterns for all protons and carbons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and shows the characteristic isotopic pattern for a molecule containing one bromine atom.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor Separation (Overlapping Spots) | Incorrect solvent system (too polar or not polar enough). | Re-optimize the eluent system with TLC. Use a shallower solvent gradient during elution. |
| Compound Streaking on TLC/Column | Compound is too acidic for standard silica; strong interaction with silanol groups. | Add a small amount of acetic acid (~0.5%) to the eluent system to suppress the ionization of the phenolic hydroxyl group.[9] |
| Compound Won't Elute from Column | Eluent is not polar enough. | Gradually increase the polarity of the eluent system significantly (e.g., add a small percentage of methanol to the ethyl acetate). |
| Cracked or Channeled Silica Bed | Improper packing of the column; column ran dry. | Ensure the column is packed carefully as a uniform slurry. Never let the solvent level drop below the top of the silica bed. |
| Low Product Recovery | Product is highly retained on silica; some product discarded in mixed fractions. | If the product is very polar, consider using a more polar stationary phase (e.g., alumina) or reverse-phase chromatography. Re-run mixed fractions on a second column. |
References
- Ethyl Corporation. (1970). Process for brominating phenols.
-
PubChem. (n.d.). 4-Bromo-2-methoxyphenol Compound Summary. National Center for Biotechnology Information. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]
-
Canadian Digital Network. (n.d.). Nitration of Phenol and Purification by Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]
-
ResearchGate. (2013). Column chromatography of phenolics?[Link]
Sources
- 1. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. biosynth.com [biosynth.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. cochise.edu [cochise.edu]
- 7. 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Purification [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: Comprehensive Characterization of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol
Introduction: The Imperative for Rigorous Characterization
4-Bromo-2-(hydroxymethyl)-6-methoxyphenol is a substituted phenolic compound with significant potential as a building block in the synthesis of more complex molecules, particularly in the realms of pharmaceutical and agrochemical development.[1][2] Its trifunctional nature—a phenol, a benzyl alcohol, and a brominated aromatic ring—offers multiple sites for synthetic modification. However, this same complexity necessitates a robust, multi-faceted analytical strategy to ensure identity, purity, and stability. The presence of potential isomers, starting materials, or over-brominated byproducts from synthesis demands analytical methods that are not only sensitive but also highly specific.[3]
This guide provides a comprehensive framework for the characterization of this compound. We move beyond simple data reporting to explain the causality behind methodological choices, ensuring that each protocol is a self-validating system. The integration of chromatographic and spectroscopic techniques provides an orthogonal approach, where the strengths of one method compensate for the limitations of another, culminating in an unambiguous analytical profile. This document is intended for researchers, quality control analysts, and drug development professionals who require definitive structural elucidation and purity assessment.
Physicochemical Profile
A foundational step in any analytical endeavor is to understand the basic physical and chemical properties of the analyte. These properties inform decisions regarding solvent selection, sample preparation, and the choice of chromatographic conditions.
| Property | Value | Source(s) |
| Chemical Structure | ||
| Molecular Formula | C₈H₉BrO₃ | [4] |
| Molecular Weight | 233.06 g/mol | |
| Monoisotopic Mass | 231.97351 Da | [4] |
| Appearance | Solid | |
| CAS Number | 35090-64-3 | [5] |
Chromatographic Methods for Purity and Separation
Chromatographic techniques are the cornerstone for assessing the purity of a compound by separating it from impurities and byproducts.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the preeminent technique for determining the purity of non-volatile organic compounds like this compound.[3] A reverse-phase method is the logical choice, as it effectively separates moderately polar compounds based on their hydrophobic interactions with the stationary phase.
Causality of Method Design: The selection of a C18 column provides a non-polar stationary phase that will retain the analyte. A gradient elution starting with a high aqueous content and moving towards a higher organic content (acetonitrile) ensures that highly polar impurities elute first, followed by the analyte, and then any less polar byproducts. The addition of a small amount of acid (formic or phosphoric) to the mobile phase is critical; it suppresses the ionization of the phenolic hydroxyl group, resulting in a single, sharp, and symmetrical peak shape, which is essential for accurate quantification.[6]
Experimental Protocol: HPLC-UV
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.
-
Instrumentation & Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis Diode Array Detector (DAD). Monitor at 280 nm, the expected absorption maximum for a substituted phenol.[7]
-
-
Data Analysis: The purity is calculated based on the peak area percentage. The main peak's area is divided by the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Volatile Impurities
GC-MS offers exceptional separation efficiency and provides mass-to-charge ratio data, which is invaluable for structural confirmation.[8] However, the presence of polar hydroxyl groups makes the target molecule non-volatile and prone to poor peak shape and thermal degradation in the GC inlet. Therefore, derivatization is not optional; it is a mandatory step to convert the polar -OH groups into non-polar, thermally stable ethers. Silylation is a proven and effective strategy for this purpose.[9]
Causality of Method Design: Converting the phenolic and alcoholic hydroxyl groups to their trimethylsilyl (TMS) ethers drastically reduces their polarity and increases their volatility. This leads to sharp, symmetrical peaks and prevents unwanted interactions with the GC column. The choice of a non-polar DB-5MS column is ideal for general-purpose screening of a wide range of derivatized compounds. Electron Ionization (EI) at 70 eV is a standard, robust method that produces reproducible fragmentation patterns, which can be compared to libraries for identification. A key diagnostic feature will be the characteristic isotopic pattern of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will be clearly visible in the molecular ion and bromine-containing fragment ions.
Experimental Protocol: GC-MS (with Derivatization)
-
Derivatization:
-
To 1 mg of the dry sample in a vial, add 200 µL of pyridine and 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation & Conditions:
-
GC Column: DB-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (20:1).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
-
Data Analysis: Identify the peak for the di-TMS-derivatized analyte. Confirm its identity by analyzing the mass spectrum, specifically looking for the molecular ion (M+) and the M+2 peak indicative of the bromine isotope pattern.
Caption: GC-MS Analysis Workflow with Silylation.
Spectroscopic Methods for Structural Elucidation
While chromatography separates components, spectroscopy elucidates their molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination in solution. Both ¹H and ¹³C NMR experiments are required for a complete assignment.
Protocol: Sample Preparation Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in an NMR tube. The choice of solvent depends on sample solubility.
Expected ¹H and ¹³C NMR Spectral Data (in CDCl₃) The chemical environment of each proton and carbon atom dictates its unique resonance frequency, providing a fingerprint of the molecular structure.
| ¹H NMR Assignment | Predicted δ (ppm) | Multiplicity | Integration | ¹³C NMR Assignment | Predicted δ (ppm) |
| -OCH₃ | ~3.9 | Singlet | 3H | -OCH₃ | ~56 |
| -CH₂OH | ~4.7 | Singlet | 2H | -CH₂OH | ~64 |
| Phenolic -OH | 5.5 - 6.0 | Broad Singlet | 1H | C-Br | ~112 |
| Aromatic H (at C5) | ~6.9 | Doublet (d) | 1H | C-H (Aromatic) | ~115 |
| Aromatic H (at C3) | ~7.1 | Doublet (d) | 1H | C-H (Aromatic) | ~125 |
| C-OH (Phenol) | ~145 | ||||
| C-OCH₃ | ~148 | ||||
| C-CH₂OH | ~128 |
Note: Chemical shifts (δ) are predictions and may vary based on solvent and concentration. The two aromatic protons, being ortho to different groups, will appear as distinct signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.[10]
Protocol: Sample Preparation The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
Expected Characteristic IR Absorption Bands The spectrum will be dominated by absorptions corresponding to the hydroxyl, ether, and aromatic functionalities.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3500 - 3200 | O-H (Alcohol & Phenol) | Stretching (Broad) |
| 3100 - 3000 | C-H (Aromatic) | Stretching |
| 2950 - 2850 | C-H (Aliphatic) | Stretching |
| 1600 - 1450 | C=C (Aromatic) | Ring Stretching |
| 1260 - 1200 | C-O (Aryl Ether) | Asymmetric Stretching |
| 1050 - 1020 | C-O (Primary Alcohol) | Stretching |
| 650 - 550 | C-Br | Stretching |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems and chromophores.[7]
Protocol: Sample Preparation Prepare a dilute solution of the compound (~0.01 mg/mL) in a UV-transparent solvent such as ethanol or methanol. Record the spectrum from 200 to 400 nm using a quartz cuvette.
Expected Absorption Maxima (λₘₐₓ) For a substituted phenol, two primary absorption bands are expected.[11]
-
Band I: ~280-290 nm, corresponding to the π → π* transition of the substituted benzene ring.
-
Band II: ~220-230 nm, a higher energy transition.
Integrated Analytical Strategy
No single technique provides a complete picture. The power of this analytical approach lies in the integration of orthogonal methods. HPLC confirms the purity and quantifies impurities, while GC-MS confirms the molecular weight of the derivatized analyte and reveals the crucial bromine isotope pattern. NMR provides the definitive structural "blueprint," and FT-IR rapidly confirms the presence of all key functional groups. This integrated strategy ensures the highest degree of confidence in the identity and quality of this compound.
Caption: Integrated workflow for complete characterization.
References
-
Abian, J., Oprean, R., & Csanády, G. (1999). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. Journal of Chromatography A, 835(1-2), 1-24. [Link]
-
Naczk, M., & Shahidi, F. (2004). Techniques for analysis of plant phenolic compounds. Food Chemistry, 90(4), 583-594. [Link]
-
Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids. Journal of Separation Science, 30(18), 3268-3295. [Link]
-
Poorter, H., & de Jong-Van Berkel, Y. (n.d.). Chemical determination of phenolic compounds. PROMETHEUS – Protocols. [Link]
-
Robles-de la Torre, R. R., et al. (2022). Extraction systems and analytical techniques for food phenolic compounds: A review. Foods, 11(19), 3113. [Link]
-
Taha, M., et al. (2017). Zwitterionic 4-bromo-6-methoxy-2-{[tris(hydroxymethyl)methyl]iminiumylmethyl}phenolate: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1165-1170. [Link]
-
Fikroh, R. Z., et al. (2021). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Al-Kimiya, 8(2), 92-100. [Link]
-
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PubChem. (n.d.). 4-Bromo-2-methoxyphenol. PubChem. [Link]
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Beilstein Journals. (n.d.). Supplementary Information. [Link]
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SIELC Technologies. (n.d.). Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Li, J., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(10), 16429-16442. [Link]
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Kumar, L., Mahajan, T., & Agarwal, D. D. (2015). Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions. Industrial & Engineering Chemistry Research, 54(36), 8906-8911. [Link]
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Khan Academy. (2010). Bromination of benzene. Khan Academy. [Link]
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Dehno Khalaji, A., et al. (2012). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate. [Link]
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Thorat, B., et al. (2016). b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. ResearchGate. [Link]
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Application Notes and Protocols: The Strategic Application of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol in Medicinal Chemistry
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with inherent biological relevance is paramount. Among the myriad of building blocks available to the medicinal chemist, substituted phenols represent a privileged scaffold, offering a rich tapestry of synthetic handles and opportunities for molecular diversification. This guide focuses on a particularly intriguing, yet underexplored, member of this family: 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol .
This compound is not merely a synthetic intermediate; it is a carefully orchestrated arrangement of functional groups, each with a distinct role to play in the rational design of new therapeutic agents. The presence of a bromine atom provides a versatile anchor for cross-coupling reactions, enabling the facile introduction of diverse aryl and alkyl substituents. The phenolic hydroxyl and hydroxymethyl groups offer sites for etherification, esterification, and oxidation, paving the way for the creation of extensive derivative libraries. Finally, the methoxy group subtly modulates the electronic and steric properties of the aromatic ring, influencing both reactivity and biological activity.
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals. We will delve into the strategic applications of this compound, providing not only detailed experimental protocols but also the underlying scientific rationale for its use as a pivotal building block in the synthesis of medicinally relevant compounds. The protocols described herein are designed to be self-validating, with a focus on reproducibility and a clear understanding of the chemical transformations involved.
Physicochemical Properties and Strategic Significance
This compound is a polysubstituted aromatic compound with the molecular formula C₈H₉BrO₃.[1] Its structure is characterized by a synergistic interplay of functional groups that render it a valuable asset in a medicinal chemistry campaign.
| Property | Value | Significance in Drug Discovery |
| Molecular Weight | 233.06 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| Hydrogen Bond Donors | 2 | Potential for strong interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 | Contributes to favorable binding affinity and solubility. |
| LogP (Predicted) | 1.8 | Balanced lipophilicity for membrane permeability and aqueous solubility. |
| Reactivity Centers | Bromine, Phenolic OH, Benzylic OH | Multiple points for synthetic diversification. |
The strategic placement of the bromo, hydroxyl, and hydroxymethyl groups allows for orthogonal chemical modifications, a highly desirable feature in the construction of compound libraries for high-throughput screening.
Core Applications in Medicinal Chemistry
The utility of this compound as a scaffold is rooted in its potential to generate derivatives with a wide spectrum of biological activities. Bromophenols, as a class, are known to exhibit significant pharmacological properties, including antioxidant, anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4]
A Scaffold for Novel Antioxidant and Anti-inflammatory Agents
Many phenolic compounds exert their biological effects through the modulation of oxidative stress and inflammatory pathways.[5] Derivatives of this compound are prime candidates for the development of novel agents targeting these processes.
Key Mechanistic Insights
The antioxidant activity of phenols is often attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The substituents on the aromatic ring can significantly influence this activity. The hydroxymethyl and methoxy groups on the this compound scaffold can be readily modified to fine-tune the electronic properties of the phenol, thereby modulating its antioxidant potential.
Inflammatory responses are often mediated by signaling pathways such as NF-κB and MAP kinase cascades.[6] The development of derivatives that can inhibit these pathways is a key strategy in the discovery of new anti-inflammatory drugs.
Caption: Modulation of oxidative stress and inflammatory pathways by bromophenol derivatives.
A Building Block for Anticancer Agents
Natural and synthetic bromophenols have demonstrated promising anticancer activities.[2][7] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4] The this compound scaffold provides a unique starting point for the synthesis of novel anticancer agents.
Strategic Synthetic Pathways for Anticancer Drug Discovery
The bromine atom on the scaffold is particularly useful for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl moieties. This is a powerful strategy for generating biphenyl and related structures, which are common motifs in anticancer drugs.[8][9]
Furthermore, the hydroxymethyl group can be oxidized to an aldehyde, which can then serve as a handle for the synthesis of chalcones and other α,β-unsaturated carbonyl compounds. These functionalities are known to interact with nucleophilic residues in proteins, leading to the inhibition of enzymes and transcription factors involved in cancer progression.
Caption: Synthetic diversification of this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and application of this compound.
Protocol 1: Synthesis of this compound
This protocol describes a plausible two-step synthesis starting from commercially available 2-methoxy-4-bromophenol.
Step 1: Formylation of 2-methoxy-4-bromophenol
-
Rationale: The introduction of a formyl group at the ortho position to the hydroxyl group is achieved via a Duff reaction. This regioselectivity is directed by the hydroxyl group.
-
Materials:
-
2-methoxy-4-bromophenol (1.0 eq)
-
Hexamethylenetetramine (HMTA) (1.5 eq)
-
Trifluoroacetic acid (TFA) (10 vol)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 2-methoxy-4-bromophenol in TFA, add HMTA portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and 1 M HCl.
-
Stir vigorously for 1 hour to hydrolyze the intermediate imine.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-hydroxy-3-methoxybenzaldehyde.
-
Step 2: Reduction of the Aldehyde to the Alcohol
-
Rationale: The selective reduction of the aldehyde in the presence of the aromatic bromide is achieved using sodium borohydride. This is a mild and efficient reducing agent for this transformation.
-
Materials:
-
5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.2 eq)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 5-bromo-2-hydroxy-3-methoxybenzaldehyde in methanol and cool the solution to 0 °C.
-
Add sodium borohydride portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is ~6.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting this compound is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.
-
Protocol 2: Application in Suzuki-Miyaura Cross-Coupling
This protocol details the use of this compound in a Suzuki-Miyaura reaction to synthesize a biphenyl derivative, a common scaffold in anticancer agents.[8][9]
-
Rationale: The palladium-catalyzed Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds between an aryl halide and an organoboron compound.[10]
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in a small amount of degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Conclusion and Future Perspectives
This compound represents a powerful and versatile building block for medicinal chemistry. Its unique combination of reactive sites allows for the strategic and efficient synthesis of diverse compound libraries with the potential for a wide range of biological activities. The protocols outlined in this guide provide a solid foundation for the exploration of this scaffold in the development of novel therapeutics. Future work should focus on the synthesis and biological evaluation of a broad range of derivatives to fully elucidate the structure-activity relationships and unlock the full therapeutic potential of this promising molecular framework.
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Application Notes and Protocols for the Derivatization of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol for Biological Screening
Introduction: Unlocking the Therapeutic Potential of a Versatile Bromophenol Scaffold
4-Bromo-2-(hydroxymethyl)-6-methoxyphenol is a synthetically versatile scaffold that holds considerable promise for the development of novel therapeutic agents. As a member of the bromophenol class of compounds, which are known for their diverse biological activities including anticancer, antimicrobial, and enzyme inhibitory properties, this molecule presents three distinct functional groups ripe for chemical modification: a phenolic hydroxyl, a primary benzylic alcohol, and an aryl bromide.[1][2][3] The strategic derivatization of these sites allows for the creation of a library of analogues with modulated physicochemical properties and potentially enhanced biological activities.
This technical guide provides a comprehensive framework for the derivatization of this compound and the subsequent biological evaluation of the synthesized compounds. We will delve into the rationale behind the selection of synthetic strategies and screening assays, offering detailed, field-proven protocols to empower researchers in their quest for new drug candidates. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for structure-activity relationship (SAR) studies.
Strategic Derivatization: A Multi-pronged Approach to Chemical Diversity
The chemical architecture of this compound offers three primary avenues for derivatization. Each functional group can be selectively targeted to explore how modifications at different positions on the scaffold impact biological activity.
Caption: Derivatization strategy for this compound.
I. Modification of the Phenolic Hydroxyl Group
The phenolic hydroxyl is a key site for hydrogen bonding and can be readily derivatized to explore the impact of modifying its acidity and steric bulk.
-
O-Alkylation (Williamson Ether Synthesis): This classic reaction introduces a variety of alkyl or aryl groups, allowing for a systematic investigation of how ether chain length and branching affect bioactivity.[4][5]
Protocol 1: General Procedure for O-Alkylation
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add the desired alkyl halide (e.g., alkyl bromide or iodide, 1.2 eq.) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (typically 50-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
-
O-Acylation (Esterification): Esterification of the phenolic hydroxyl can enhance lipophilicity and potentially improve cell membrane permeability.
Protocol 2: General Procedure for O-Acylation
-
Dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base such as triethylamine (TEA, 1.5 eq.) or pyridine (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (1.2 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
-
II. Modification of the Benzylic Alcohol
The primary alcohol at the 2-position provides a handle for oxidation to introduce new carbonyl functionalities, which can act as hydrogen bond acceptors and participate in various biological interactions.
-
Oxidation to Aldehyde: Selective oxidation to the aldehyde provides a key intermediate for further derivatization, such as reductive amination or Wittig reactions.
Protocol 3: Selective Oxidation to Benzaldehyde Derivative [6][7]
-
Dissolve this compound (1.0 eq.) in a suitable solvent like DCM.
-
Add a mild oxidizing agent such as pyridinium chlorochromate (PCC, 1.5 eq.) or Dess-Martin periodinane (DMP, 1.5 eq.) in portions at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium or iodine byproducts.
-
Concentrate the filtrate to obtain the crude aldehyde, which can be purified by column chromatography.
-
-
Oxidation to Carboxylic Acid: Further oxidation to the carboxylic acid introduces a highly polar, acidic functional group, which can significantly alter the compound's solubility and potential for ionic interactions.[8][9]
Protocol 4: Oxidation to Benzoic Acid Derivative [10]
-
Dissolve this compound (1.0 eq.) in acetone.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.
-
Quench the reaction by adding isopropanol until the orange color disappears.
-
Remove the acetone under reduced pressure and partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization or column chromatography.
-
III. Modification of the Aryl Bromide
The aryl bromide at the 4-position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, or amino substituents.[11][12]
-
Suzuki-Miyaura Coupling: This powerful reaction allows for the formation of a new carbon-carbon bond, leading to biaryl structures that are prevalent in many biologically active molecules.[13][14]
Protocol 5: Suzuki-Miyaura Coupling [9][13]
-
In a Schlenk flask, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, introducing primary or secondary amines to the aromatic ring. Arylamines are a common motif in pharmacologically active compounds.[15][16]
Protocol 6: Buchwald-Hartwig Amination [17]
-
To an oven-dried Schlenk tube, add this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq.) or lithium bis(trimethylsilyl)amide (LiHMDS, 1.4 eq.).
-
Evacuate and backfill the tube with an inert gas.
-
Add the desired primary or secondary amine (1.2 eq.) and a dry, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Biological Screening: A Tiered Approach to Identifying Bioactivity
A systematic biological screening cascade is essential to efficiently evaluate the synthesized library of derivatives and identify promising lead compounds. We propose a tiered approach, starting with broad-spectrum assays and progressing to more specific, target-based evaluations for the most active compounds.
Caption: Tiered biological screening workflow for derivatized compounds.
Tier 1: Primary Screening
| Assay Type | Description | Key Parameters |
| Anticancer | The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs on cultured cancer cell lines.[18] | IC₅₀ (half-maximal inhibitory concentration) |
| Antimicrobial | The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][19] | MIC (µg/mL or µM) |
| Antioxidant | DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays are used to determine the antioxidant capacity of the compounds. | IC₅₀ (for DPPH), FRAP value |
Protocol 7: MTT Assay for Anticancer Activity [18]
-
Seed cancer cells (e.g., A549 lung cancer, HeLa cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Protocol 8: Broth Microdilution for MIC Determination [2][19]
-
Prepare a two-fold serial dilution of each derivative in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Tier 2: Secondary Screening for Active Compounds
For derivatives that exhibit significant activity in the primary screens, further assays can be conducted to elucidate their mechanism of action and identify specific molecular targets.
-
Mechanism of Anticancer Action: For compounds with potent anticancer activity, assays to determine if they induce apoptosis or cause cell cycle arrest can be performed.[1][18]
-
Enzyme Inhibition Assays: Based on the known activities of bromophenols, specific enzyme inhibition assays are highly relevant.
-
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. Phenolic compounds are known to be good tyrosinase inhibitors.[20][21]
-
α-Glucosidase Inhibition: This enzyme is involved in carbohydrate digestion, and its inhibitors are used to manage type 2 diabetes. Bromophenols have been identified as potent α-glucosidase inhibitors.[6][7]
-
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used in the treatment of Alzheimer's disease. Some bromophenols have shown significant inhibitory activity against these enzymes.[22]
-
Protocol 9: General Enzyme Inhibition Assay (e.g., Tyrosinase) [20]
-
In a 96-well plate, add the enzyme solution (e.g., mushroom tyrosinase) in a suitable buffer.
-
Add various concentrations of the test compound and incubate for a short period.
-
Initiate the reaction by adding the substrate (e.g., L-DOPA for tyrosinase).
-
Monitor the formation of the product over time by measuring the change in absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.
Conclusion and Future Directions
The derivatization of this compound offers a fertile ground for the discovery of novel bioactive compounds. The synthetic protocols and biological screening strategies outlined in this guide provide a robust and systematic approach for exploring the chemical space around this versatile scaffold. By correlating the structural modifications of the synthesized derivatives with their biological activities, researchers can establish valuable structure-activity relationships to guide the design of more potent and selective therapeutic agents. The most promising "hit" compounds identified through this workflow can then be advanced to more complex preclinical studies, including in vivo efficacy and toxicity assessments.
References
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D'Mello, S. A., et al. (2016). Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigmentation: Recent Advances. Molecules. Available at: [Link]
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Kim, K. Y., et al. (2010). Alpha-glucosidase inhibitory activity of bromophenol purified from the red alga Polyopes lancifolia. Journal of Food Science. Available at: [Link]
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Khan, M., et al. (2019). α-Glucosidase Inhibition and Molecular Docking Studies of Natural Brominated Metabolites from Marine Macro Brown Alga Dictyopteris hoytii. Marine Drugs. Available at: [Link]
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Wang, L. J., et al. (2017). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Marine Drugs. Available at: [Link]
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Zolghadri, S., et al. (2022). Structure and inhibition mechanism of some synthetic compounds and phenolic derivatives as tyrosinase inhibitors: review and new insight. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Liu, H., et al. (2016). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs. Available at: [Link]
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da Silva, G. N., et al. (2018). Correlation Between Phenolic Compounds Contents, Anti-tyrosinase and Antioxidant Activities of Plant Extracts. Chemical Engineering Transactions. Available at: [Link]
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Wang, L. J., et al. (2017). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Marine Drugs. Available at: [Link]
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Kim, J. H., et al. (2016). Phenols displaying tyrosinase inhibition from Humulus lupulus. Natural Product Research. Available at: [Link]
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Uddin, M. S., et al. (2020). Anti-Alzheimer's Disease Activity of Bromophenols from a Red Alga, Symphyocladia latiuscula (Harvey) Yamada. Marine Drugs. Available at: [Link]
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D'Mello, S. A., et al. (2016). Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications of These Natural Products as Anti-Melanogenic Agents: A Review. Molecules. Available at: [Link]
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Guler, M., et al. (2021). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. ChemistrySelect. Available at: [Link]
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Shi, D., et al. (2012). Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Gul, H. I., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules. Available at: [Link]
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Chen, Y. C., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. Available at: [Link]
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Liu, H., et al. (2013). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs. Available at: [Link]
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Kim, K. Y., et al. (2010). α-Glucosidase Inhibitory Activity of Bromophenol Purified from the Red Alga Polyopes lancifolia. Journal of Food Science. Available at: [Link]
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Wang, G., et al. (2015). Synthesis and α-Glucosidase Inhibitory Mechanisms of Bis(2,3-dibromo-4,5-dihydroxybenzyl) Ether, a Potential Marine Bromophenol α-Glucosidase Inhibitor. Marine Drugs. Available at: [Link]
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Chen, Y. C., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. Available at: [Link]
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Chen, Y. C., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. Available at: [Link]
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Oh, K. B., et al. (2008). Antimicrobial activities of the bromophenols from the red alga Odonthalia corymbifera and some synthetic derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]
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Chen, Y. C., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Li, Y., et al. (2025). α-Glucosidase inhibitory activity of polyphenol-rich sugarcane extract: screening and mechanistic insights based on biolayer interferometry-mass spectrometry. Frontiers in Nutrition. Available at: [Link]
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Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
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Scattolin, T., & Nolan, S. P. (2022). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts. Available at: [Link]
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ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]
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ResearchGate. (n.d.). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 2-(HYDROXYMETHYL)-6-METHOXYPHENOL. Retrieved from [Link]
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PubChem. (n.d.). 2-(Hydroxymethyl)-4-methoxyphenol. Retrieved from [Link]
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Application Notes and Protocols for the Scale-up Synthesis of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol
Abstract
This comprehensive guide details a robust and scalable two-step synthesis of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol, a key building block in the development of advanced pharmaceutical compounds. The synthesis commences with the regioselective bromination of vanillin to yield 5-bromovanillin, which is subsequently reduced to the target molecule. This document provides not only a step-by-step protocol but also delves into the mechanistic rationale behind the chosen synthetic strategy, ensuring both scientific rigor and practical applicability for researchers in drug discovery and process chemistry.
Introduction: The Strategic Importance of this compound
Substituted phenols are a cornerstone of medicinal chemistry, and this compound is a particularly valuable intermediate. Its trifunctional nature—a nucleophilic phenol, a reactive aryl bromide, and a versatile primary alcohol—offers multiple avenues for molecular elaboration. The aryl bromide moiety, for instance, is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. This structural motif is found in a variety of biologically active molecules, making a reliable and scalable synthesis of this compound a critical objective for pharmaceutical development.
The synthetic route outlined herein was designed with scalability and efficiency as primary drivers, utilizing readily available starting materials and well-understood, high-yielding chemical transformations.
Synthetic Strategy: A Two-Step Approach from Vanillin
The synthesis of this compound is efficiently achieved in two sequential steps starting from the abundant and renewable feedstock, vanillin (4-hydroxy-3-methoxybenzaldehyde).
The overall synthetic transformation is as follows:
Caption: Overall synthetic workflow.
Part 1: Regioselective Bromination of Vanillin. The initial step involves the electrophilic aromatic substitution on the vanillin ring. The hydroxyl and methoxy groups are both ortho-, para-directing.[1] With the para position occupied by the aldehyde, the incoming electrophile is directed to the positions ortho to these activating groups. The hydroxyl group is a more powerful activating group than the methoxy group, thus directing the bromination primarily to the 5-position, which is ortho to the hydroxyl group and meta to the aldehyde.[2][3]
Part 2: Selective Reduction of 5-Bromovanillin. The second step is the reduction of the aldehyde functionality in 5-bromovanillin to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones over other functional groups like aryl halides.[4][5][6] The reaction is performed in a basic medium to deprotonate the phenolic hydroxyl group, preventing its interference with the hydride reagent.[7][8]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Vanillin | 99% | Sigma-Aldrich | |
| Bromine | 99.5% | Acros Organics | Handle in a fume hood with appropriate PPE. |
| Methanol | Anhydrous | Fisher Scientific | |
| Sodium Borohydride | 98% | Alfa Aesar | |
| Sodium Hydroxide | 97%, pellets | VWR | |
| Ethanol | 95% | Decon Labs | |
| Hydrochloric Acid | 37% | J.T. Baker | |
| Ethyl Acetate | ACS Grade | EMD Millipore | For extraction. |
| n-Hexane | ACS Grade | EMD Millipore | For chromatography. |
| Sodium Thiosulfate | Anhydrous | BeanTown Chemical | |
| Sodium Sulfate | Anhydrous | Macron Fine Chemicals |
Step 1: Scale-up Synthesis of 5-Bromovanillin
Caption: Experimental workflow for the synthesis of 5-Bromovanillin.
Procedure:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 70.0 g (0.46 mol) of vanillin in 500 mL of methanol.
-
Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Slowly add 80.9 g (26.0 mL, 0.51 mol) of bromine dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.[9]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes. The color of the solution should fade from reddish-brown to pale yellow.
-
Pour the reaction mixture into 1.5 L of ice-cold water with vigorous stirring. A pale-yellow solid will precipitate.
-
Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the solid in a vacuum oven at 50 °C to a constant weight.
Expected Outcome:
-
Yield: ~105 g (99%) of 5-bromovanillin as pale-yellow crystals.[9]
-
Melting Point: 164-166 °C (literature: 163-164 °C).[9]
Step 2: Scale-up Synthesis of this compound
Caption: Experimental workflow for the reduction of 5-Bromovanillin.
Procedure:
-
In a 2 L Erlenmeyer flask, dissolve 100.0 g (0.43 mol) of 5-bromovanillin in a mixture of 500 mL of 1 M aqueous sodium hydroxide and 200 mL of 95% ethanol. Stir until a clear solution is obtained.
-
Cool the solution in an ice-water bath to below 15 °C.
-
In a separate beaker, carefully dissolve 20.0 g (0.53 mol) of sodium borohydride in 100 mL of 1 M aqueous sodium hydroxide.
-
Slowly add the sodium borohydride solution to the stirred 5-bromovanillin solution in portions over 10-15 minutes, maintaining the temperature between 20-25 °C.[7]
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 30 minutes.
-
Cool the reaction mixture again in an ice-water bath to below 20 °C.
-
Carefully acidify the solution by the slow, dropwise addition of 6 M hydrochloric acid. Foaming will occur as excess sodium borohydride is quenched. Continue adding acid until the solution is acidic (pH ~2, check with pH paper) and the foaming ceases.[8]
-
A white precipitate will form. Continue to stir the slurry in the ice bath for another 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash the filter cake with two portions of ice-cold water (2 x 100 mL).
-
Allow the product to air dry to a constant weight. Further drying can be done in a vacuum desiccator.
Expected Outcome:
-
Yield: High yield of this compound as a white to off-white solid.
-
Purity: The product is generally of high purity. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed if necessary.
Safety and Handling
-
Bromine: is highly toxic, corrosive, and a strong oxidizing agent. All manipulations involving bromine must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat. Have a solution of sodium thiosulfate ready for quenching any spills.
-
Sodium Borohydride: is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle with care and avoid contact with strong acids.
-
Hydrochloric Acid: is corrosive. Handle with appropriate PPE.
-
General Precautions: Perform all reactions in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
The presented two-step synthesis provides a highly efficient, scalable, and reliable method for the production of this compound from the readily available starting material, vanillin. The protocols have been designed for ease of execution and high yield, making them suitable for both academic research and industrial drug development applications.
References
- Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin.
-
Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry. Available at: [Link]
-
3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Sciencemadness Discussion Board. Available at: [Link]
-
Halogenation Reactions of Vanillin. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
- Regiospecific Alkoxylation of Phenolic Aldehydes. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
- New process for producing 5-bromovanillin. Google Patents.
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents. VTechWorks. Available at: [Link]
-
Bromination of vanillin. YouTube. Available at: [Link]
- Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen ferment
- Reduction of Vanillin to Vanillyl Alcohol.
-
Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. Available at: [Link]
-
Solved Background for questions Reduction of Vanillin with | Chegg.com. Available at: [Link]
- 12BL Experiment 7: Vanillin Reduction Safety: Proper lab goggles/glasses.
-
Lab 16: Reduction of Vanillin to Vanillyl Alcohol. CSUB. Available at: [Link]
-
Sodium Borohydride Reduction of Vanillin: A Low Solvent Synthesis of Vanillyl Alcohol. Sciencemadness.org. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol
Welcome to the technical support center for the synthesis of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, troubleshoot common issues, and ultimately improve yield and purity. The synthesis, while conceptually straightforward, involves critical steps where precise control is paramount for success.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and accessible route begins with the reduction of vanillin to vanillyl alcohol, followed by a regioselective electrophilic aromatic bromination. Vanillyl alcohol (2-(hydroxymethyl)-6-methoxyphenol) possesses a highly activated aromatic ring, making it susceptible to bromination. The key challenge lies in controlling the position of the incoming bromine atom to favor the desired C4 position.
Q2: Which brominating agent is best suited for this synthesis?
Several brominating agents can be employed, each with its own set of advantages and disadvantages. N-Bromosuccinimide (NBS) is often a preferred reagent due to its ease of handling as a solid and its ability to provide a low concentration of Br₂ in situ, which can enhance selectivity.[1][2] Other options include generating bromine from potassium bromate and hydrobromic acid.[3][4] The choice of reagent will often depend on the specific reaction conditions and the scale of the synthesis.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The starting material, vanillyl alcohol, is relatively polar, while the product, this compound, will be less polar. Disappearance of the starting material spot and the appearance of a new, higher Rf spot indicates product formation. It is also advisable to co-spot with the starting material to accurately track its consumption.
Q4: What are the typical storage conditions for this compound?
This compound is a phenolic compound and, as such, is susceptible to oxidation, which can be accelerated by light and air.[5] It is recommended to store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (-20°C for long-term storage).[6]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and provides actionable solutions based on chemical principles.
Problem 1: Low or No Product Yield
A low or negligible yield is a common frustration. The root cause can often be traced back to several factors in the reaction setup and execution.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inactive Brominating Agent | Use a fresh, unopened bottle of NBS or recrystallize the existing stock. If generating Br₂ in situ, ensure the quality of the precursor reagents. | NBS can decompose over time, especially if exposed to moisture, leading to a lower effective concentration of the brominating species. |
| Incorrect Solvent Choice | Ensure the use of an appropriate solvent. Acetonitrile, methanol, or dichloromethane are commonly used for brominations of activated phenols.[2][7] | The solvent can influence the solubility of the reagents and the reactivity of the electrophile. Protic solvents like methanol can sometimes accelerate NBS-mediated brominations.[7] |
| Inadequate Temperature Control | For exothermic bromination reactions, maintain the recommended temperature, often starting at 0°C and allowing the reaction to slowly warm to room temperature.[8] | Electrophilic aromatic substitution is an exothermic process. Poor temperature control can lead to increased side reactions and potential degradation of the starting material or product. |
| pH of the Reaction Mixture | For certain bromination systems, the pH can be critical. Acidic conditions can enhance the electrophilicity of the brominating agent.[9] The addition of a mild acid catalyst like p-toluenesulfonic acid (pTsOH) can improve reaction rates and selectivity.[7][10] | An acidic medium can protonate the brominating agent, making it a more potent electrophile. |
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
The formation of isomeric byproducts or di-brominated species is a primary challenge in this synthesis due to the multiple activated positions on the aromatic ring.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Over-bromination (Di-substitution) | Slowly add the brominating agent (e.g., a solution of NBS) to the reaction mixture over an extended period. Use no more than 1.0-1.1 equivalents of the brominating agent.[10] | A high local concentration of the brominating agent increases the likelihood of a second bromination event occurring before the mono-brominated product can be consumed. Slow addition maintains a low concentration of the electrophile. |
| Formation of the undesired ortho-isomer | The hydroxyl and methoxy groups are both ortho-, para-directing. The desired product is para to the hydroxyl group. The use of a directing group or specific catalyst can enhance para-selectivity. Zeolites have been shown to induce high para-selectivity in some cases.[11] | The steric bulk of the hydroxymethyl and methoxy groups can influence the regioselectivity. Fine-tuning the solvent and catalyst system can often favor one isomer over another. |
Problem 3: Difficult Purification
Even with a successful reaction, isolating the pure product can be challenging due to the presence of unreacted starting materials, isomers, and other byproducts.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Co-eluting Impurities in Column Chromatography | Optimize the solvent system for silica gel chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. | The polarity difference between the product and byproducts may be small. A shallow gradient can enhance the resolution of the separation. |
| Product Oiling Out During Workup | During the aqueous workup, ensure the pH is neutral or slightly acidic before extraction. Use a suitable organic solvent for extraction, such as diethyl ether or dichloromethane.[12] | Phenolic compounds can form phenoxides in basic solutions, which may have different solubility properties. Controlling the pH ensures the compound remains in its neutral form for efficient extraction. |
| Residual Bromine in the Crude Product | During the workup, wash the organic layer with a solution of sodium thiosulfate to quench any unreacted bromine.[3] | Sodium thiosulfate is a reducing agent that will react with and neutralize any remaining elemental bromine, preventing further reactions and discoloration of the product. |
Experimental Workflow & Diagrams
Workflow for the Synthesis of this compound
Caption: A typical workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis problems.
References
-
Georgiev, D., van der Saag, D., Johnston, H. J., Saes, B., Hulme, A. N., & Healy, A. R. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 88. [Link]
-
Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. (2025). ChemRxiv. [Link]
-
Mitchell, R. H., Lai, Y. H., & Williams, R. V. (1979). N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear monobromination reagent for reactive aromatic compounds. The Journal of Organic Chemistry, 44(25), 4733-4735. [Link]
- Dietzler, A. J., & Bradley, K. B. (1969). U.S. Patent No. 3,449,443. Washington, DC: U.S.
-
Szumigala, M. J., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(30), 16962-16973. [Link]
-
Investigations into the Bromination of Substituted Phenols using Diethyl Bromomalonate and Diethyl Dibromomalonate. (n.d.). Scilit. [Link]
-
Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. (n.d.). Course Hero. [Link]
-
Reduction of Vanillin to Vanillyl Alcohol. (n.d.). University of Missouri–St. Louis. [Link]
-
Highly selective yet gentle brominating agents:N-bromo compounds(1):Discussion series on bromination/iodination reactions 1. (2022). Chemia. [Link]
-
Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2015). Molecules, 20(8), 14360-14373. [Link]
-
Highly efficient and selective electrophilic and free radical catalytic bromination reactions of simple aromatic compounds in the presence of reusable zeolites. (1996). Journal of the Chemical Society, Perkin Transactions 1, (1), 3-4. [Link]
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Bromination of vanillin. (2021). YouTube. [Link]
-
Bromination Of Vanillin. (n.d.). Cram. [Link]
-
A Chemoselective, Easy Bromination of (Hydroxymethyl)phenols. (2008). Synlett, (13), 2023-2026. [Link]
- 12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn. (n.d.). De Anza College. [https://www.deanza.edu/faculty/hendricksjim/stories/storyReader 331)
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Bromination of Vanillin Lab Report. (n.d.). Edubirdie. [Link]
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Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (2016). PubMed. [Link]
-
This compound. (n.d.). PubChemLite. [Link]
-
Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (2016). MDPI. [Link]
-
Formylation and bromination ortho to the hydroxy-group of 2-carbonylsubstituted phenols in the presence of titanium(VI)chloride. (1979). Journal of the Chemical Society, Perkin Transactions 1, 816-821. [Link]
-
METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). (n.d.). Organic Syntheses. [Link]
-
Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. (n.d.). ResearchGate. [Link]
-
Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. (2020). ResearchGate. [Link]
-
Alkyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. [Link]
-
4-Bromo-2-methoxyphenol. (n.d.). PubChem. [Link]
Sources
- 1. Highly selective yet gentle brominating agents:N-bromo compounds(1):Discussion series on bromination/iodination reactions 1 – Chemia [chemia.manac-inc.co.jp]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.nvcc.edu [sites.nvcc.edu]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol [mdpi.com]
- 11. Highly efficient and selective electrophilic and free radical catalytic bromination reactions of simple aromatic compounds in the presence of reusable zeolites - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol
Welcome to the technical support guide for the synthesis of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol (CAS No. 35090-64-3). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and troubleshoot side product formation during the synthesis of this valuable building block.
Introduction
This compound is a key intermediate in the synthesis of various complex organic molecules. Its synthesis, while conceptually straightforward, can be prone to the formation of several impurities that complicate purification and reduce yields. This guide provides in-depth, experience-driven insights into the likely synthetic routes and the side products that may be encountered, along with strategies for their mitigation and removal.
Two primary synthetic routes are commonly considered for this molecule, each with its own set of potential side products. We will address each route in a dedicated section.
Route A: Electrophilic bromination of a benzyl alcohol precursor. Route B: Formylation of a bromophenol precursor, followed by reduction.
Route A: Electrophilic Bromination of 2-Hydroxy-3-methoxybenzyl alcohol
This route involves the direct bromination of 2-hydroxy-3-methoxybenzyl alcohol. The starting material possesses a highly activated aromatic ring due to the presence of both a hydroxyl and a methoxy group, making it susceptible to electrophilic attack.
Troubleshooting Guide & FAQs for Route A
Question 1: My reaction is producing multiple brominated species, leading to a complex mixture that is difficult to separate. What is the most likely major side product, and how can I improve selectivity?
Answer: The most probable side product in this reaction is the dibrominated species, 4,6-Dibromo-2-(hydroxymethyl)-6-methoxyphenol .
-
Causality: The phenol and methoxy groups are strong activating, ortho-, para-directing groups.[1] This high degree of activation makes the aromatic ring highly nucleophilic and prone to over-bromination, especially with reactive brominating agents like bromine water.[2][3] The initial monobromination product is still activated enough to undergo a second bromination.
-
Troubleshooting Strategies:
-
Choice of Brominating Agent: Avoid highly reactive reagents like elemental bromine in polar solvents. Opt for milder, more controlled brominating agents such as N-Bromosuccinimide (NBS). The use of NBS can significantly reduce the incidence of polybromination.[2]
-
Solvent System: The choice of solvent is critical. Polar protic solvents like water or acetic acid can enhance the reactivity of the brominating agent and promote polysubstitution.[2][4] Switching to a non-polar solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) at low temperatures can temper the reaction's reactivity and favor the desired monobrominated product.[3]
-
Stoichiometry Control: Precise control of the stoichiometry is essential. Use of a slight excess of the brominating agent should be avoided. A slow, dropwise addition of the brominating agent to the substrate solution can help to maintain a low concentration of the electrophile and minimize over-reaction.
-
Temperature Management: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity.[3]
-
Question 2: I'm observing an isomeric impurity that co-elutes with my desired product. What could it be?
Answer: An isomeric side product, 6-Bromo-2-(hydroxymethyl)-6-methoxyphenol , is a possibility, although less likely to be the major product.
-
Causality: While the para-position to the strongly activating hydroxyl group is sterically and electronically favored for bromination, some substitution can occur at the other available ortho position (position 6). The directing effects of the substituents determine the regiochemistry, and while a major isomer is expected, minor isomers are common.
-
Troubleshooting Strategies:
-
Purification: Careful column chromatography is the most effective way to separate these isomers. A less polar solvent system and a long silica gel column can improve resolution.
-
Recrystallization: If the product is a solid, fractional recrystallization from a suitable solvent system may help to enrich the desired isomer.
-
Question 3: My final product has a distinct color (pink, brown, or purple) that I cannot remove. What is causing this?
Answer: The formation of colored impurities is often due to the oxidation of the phenolic starting material or product.
-
Causality: Phenols are susceptible to oxidation, which can be initiated by trace metal impurities, air (oxygen), or even the brominating agent itself, leading to the formation of quinone-type structures.[5] These compounds are often highly colored.
-
Troubleshooting Strategies:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize air oxidation.
-
Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can be beneficial.
-
Work-up Quench: During the work-up, washing the organic layer with a mild reducing agent solution, such as sodium thiosulfate or sodium bisulfite, can help to remove residual bromine and potentially reduce some of the colored oxidation byproducts.
-
| Potential Side Product (Route A) | Structure | Reason for Formation | Mitigation Strategy |
| 4,6-Dibromo-2-(hydroxymethyl)-6-methoxyphenol | Dibromo-substituted phenol | Over-bromination due to highly activated ring | Use milder brominating agent (NBS), non-polar solvent, low temperature, control stoichiometry |
| 6-Bromo-2-(hydroxymethyl)-6-methoxyphenol | Isomeric monobrominated product | Competing directing effects of substituents | Optimize reaction conditions for regioselectivity, careful purification |
| Quinone-type species | Oxidized phenol | Oxidation of the electron-rich phenol ring | Inert atmosphere, degassed solvents, reducing agent wash during work-up |
Route B: Formylation and Reduction of 4-Bromo-2-methoxyphenol
This synthetic approach begins with commercially available 4-bromo-2-methoxyphenol, introduces a formyl group at the ortho position to the hydroxyl group, and subsequently reduces the resulting aldehyde to the benzyl alcohol.
Troubleshooting Guide & FAQs for Route B
Question 1: The formylation step is giving me a low yield, and I'm recovering a significant amount of starting material. How can I improve the conversion?
Answer: Incomplete reaction during the formylation of 4-bromo-2-methoxyphenol is a common issue.
-
Causality: Formylation reactions, such as the Reimer-Tiemann or Duff reaction, can be sensitive to reaction conditions. The deactivating effect of the bromine atom can make the ring less reactive towards these relatively weak electrophiles compared to unsubstituted phenols.
-
Troubleshooting Strategies:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress by Thin Layer Chromatography (TLC). A moderate increase in temperature may be necessary, but be cautious as this can also lead to side product formation.
-
Choice of Formylation Method: The regioselective ortho-formylation of phenols can be achieved with high yields using magnesium dichloride and paraformaldehyde.[6] This method is often more efficient and selective than classical formylation reactions.[6]
-
Question 2: After the reduction of the intermediate aldehyde, my NMR spectrum shows unreacted aldehyde. How can I ensure complete reduction?
Answer: Incomplete reduction of 5-bromo-2-hydroxy-3-methoxybenzaldehyde is a straightforward issue to resolve.
-
Causality: This is typically due to an insufficient amount of the reducing agent or deactivation of the reagent due to moisture. Sodium borohydride (NaBH₄) is a mild reducing agent, and while it is generally effective for aldehydes, its potency can be diminished.
-
Troubleshooting Strategies:
-
Stoichiometry of Reducing Agent: Use a modest excess of sodium borohydride (e.g., 1.5 to 2.0 equivalents) to ensure the reaction goes to completion.
-
Anhydrous Conditions: Ensure the solvent (e.g., methanol or ethanol) is dry, as water will react with and consume sodium borohydride.
-
Reaction Monitoring: Monitor the reaction by TLC until all the starting aldehyde has been consumed before proceeding with the work-up.
-
Question 3: I have a side product that appears to be a methyl ether derivative. How is this formed?
Answer: The formation of a methoxymethyl ether at the phenolic hydroxyl group is a known side product in some formylation reactions, particularly with prolonged reaction times.
-
Causality: In certain formylation methods that use reagents like paraformaldehyde, prolonged heating can lead to the formation of a methoxymethyl ether at the phenolic position.
-
Troubleshooting Strategies:
-
Control Reaction Time: Carefully monitor the progress of the formylation reaction and stop it as soon as the starting material is consumed to avoid over-reaction.
-
Purification: This side product can typically be separated from the desired aldehyde by column chromatography.
-
| Potential Side Product (Route B) | Structure | Reason for Formation | Mitigation Strategy |
| Unreacted 4-bromo-2-methoxyphenol | Starting material | Incomplete formylation | Increase reaction time/temperature, use more efficient formylation method |
| 5-bromo-2-hydroxy-3-methoxybenzaldehyde | Aldehyde intermediate | Incomplete reduction | Use slight excess of NaBH₄, ensure anhydrous conditions |
| 4-Bromo-2-(methoxymethoxy)-6-methoxyphenol | Methoxymethyl ether | Side reaction during formylation | Control formylation reaction time |
Visualizing Synthetic Pathways and Potential Issues
Route A: Bromination Workflow
Caption: Synthetic workflow for Route A and common side products.
Route B: Formylation-Reduction Workflow
Caption: Synthetic workflow for Route B and potential impurities.
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., ethyl acetate or dichloromethane), adding the silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). Start with a less polar mixture.
-
Loading: Carefully load the dried slurry of crude product onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, gradually increasing the polarity if necessary to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
- BenchChem Technical Support Team. (2025).
- William Reusch. (2020). Electrophilic Substitution of Phenols. Chemistry LibreTexts.
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Chemguide. Ring reactions of phenol. [Link]
- Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromin
-
YouTube. (2021). Bromination of vanillin. [Link]
-
Physics Wallah. Bromination phenol in Water and non-polar solvent. [Link]
-
BYJU'S. Electrophilic Substitution Reactions of Phenols. [Link]
-
Cram. Bromination Of Vanillin. [Link]
- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
- ChemicalBook. (n.d.). 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE.
-
Organic Syntheses. ortho-Formylation of phenols. [Link]
-
PubChem. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
Sources
- 1. This compound | 35090-64-3 [sigmaaldrich.com]
- 2. CAS 35090-64-3 MFCD02081986-4-bromo-2-(hydroxymethyl)-6-methoxyphenol 5-溴-2-羟基-3-甲氧苄基醇 -LabNovo [do.labnovo.com]
- 3. 35090-64-3|this compound|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol
Introduction
4-Bromo-2-(hydroxymethyl)-6-methoxyphenol is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. However, its purification presents unique challenges due to the presence of multiple reactive functional groups: an acidic phenolic hydroxyl, a polar primary alcohol, and a methoxy ether. This combination can lead to issues such as chromatographic tailing, product degradation, and difficulties in crystallization.
This guide provides researchers, scientists, and drug development professionals with a dedicated technical support resource. It offers troubleshooting advice and detailed protocols in a practical question-and-answer format to address specific issues encountered during the purification of this compound, ensuring you can achieve the desired purity for your downstream applications.
Section 1: Pre-Purification Assessment & Strategy Selection
A successful purification begins with a thorough analysis of the crude material. Understanding the impurity profile allows for the selection of the most effective and efficient purification strategy.
Frequently Asked Questions (FAQs)
Question: How can I best assess the purity of my crude this compound?
Answer: A multi-technique approach is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for a rapid, qualitative assessment of your crude mixture. It helps in identifying the number of components and selecting a suitable solvent system for column chromatography. A single spot on the TLC plate is a good, albeit not definitive, indication of high purity.[1]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is arguably the most powerful tool for this assessment. It provides structural confirmation and can reveal the presence of impurities, even those with similar polarities that might co-elute on TLC. Integrating key signals can also offer a semi-quantitative purity estimate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For a more sensitive analysis, LC-MS can detect impurities at very low levels. The mass data is crucial for tentatively identifying impurities based on their molecular weight, which can provide clues about their origin (e.g., unreacted starting materials, over-brominated byproducts).
Question: What are the most common impurities I should expect from the synthesis of this compound?
Answer: The impurity profile is highly dependent on the synthetic route. Common impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include 4-bromoguaiacol or a related vanillyl alcohol derivative.
-
Over-brominated Species: Electrophilic aromatic substitution with bromine can sometimes be difficult to control, leading to the formation of dibrominated products.[2]
-
Oxidation Products: Phenols are notoriously susceptible to oxidation, which can be accelerated by air, light, or trace metals.[3][4] This often results in the formation of colored quinone-type impurities, which may cause your sample to appear pink, yellow, or brown.[3]
-
Polymeric or Condensation Byproducts: The hydroxymethyl group can potentially undergo side reactions, especially under acidic or basic conditions.
Purification Strategy Decision Workflow
The choice between column chromatography and recrystallization depends on the purity of the crude material and the nature of the impurities. This workflow provides a logical decision-making process.
Caption: Decision tree for selecting a primary purification method.
Section 2: Troubleshooting Column Chromatography
Column chromatography is the most versatile method for purifying this compound, especially from complex mixtures. However, the compound's functional groups can cause issues.
Frequently Asked Questions (FAQs)
Question: My compound is streaking or "tailing" badly on the silica gel column. What can I do?
Answer: This is a classic problem when purifying phenols and alcohols on silica gel. The acidic phenolic hydroxyl group and the polar alcohol group can interact strongly with the slightly acidic silanol groups (Si-OH) on the silica surface, causing the compound to elute slowly and asymmetrically.[3]
Troubleshooting Steps:
-
Modify the Mobile Phase: Add a small amount of a polar, acidic modifier to the eluent. Acetic acid (0.5-1.0%) is highly effective. It protonates the silanol groups, minimizing their interaction with your compound, and ensures the phenolic proton remains on, leading to sharper peaks.
-
Use Deactivated Silica: If modifying the eluent is insufficient, consider using silica gel that has been pre-treated with a base like triethylamine. However, be cautious, as your compound's stability in the presence of base should be considered.
-
Switch the Stationary Phase: In challenging cases, switching to a different stationary phase like alumina (neutral or acidic) or reverse-phase silica (C18) may be necessary.[3]
Question: I'm not getting good separation between my product and a similarly polar impurity. How can I improve this?
Answer: Achieving good separation requires optimizing the solvent system.
Troubleshooting Steps:
-
Optimize the Mobile Phase with TLC: Before running a large column, systematically test different solvent systems using TLC. An ideal system provides a Retention Factor (Rf) of ~0.3 for your target compound and maximizes the difference in Rf (ΔRf) between it and the impurity.[1]
-
Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind. This often provides superior separation compared to isocratic (constant solvent mixture) elution.
-
Improve Column Packing and Loading: Ensure the column is packed homogeneously without any air bubbles. Load your crude product in the minimum possible volume of solvent to ensure a tight starting band, which is critical for good resolution.[1]
Question: My compound is turning yellow/brown on the column. How do I prevent this?
Answer: This indicates on-column degradation, likely oxidation.[3]
Troubleshooting Steps:
-
Work Quickly: Do not leave the compound on the column for an extended period.
-
Use High-Purity Solvents: Trace metal impurities in solvents can catalyze oxidation. Use HPLC-grade or freshly distilled solvents.
-
Work Under an Inert Atmosphere: Gently bubbling argon or nitrogen through your solvents before use and maintaining a positive pressure of inert gas over the column can minimize contact with atmospheric oxygen.[3]
Table 1: Recommended Solvent Systems for Chromatography
| Solvent System (v/v) | Polarity | Application Notes |
| 20-40% Ethyl Acetate in Hexanes | Low-Medium | Good starting point for initial TLC analysis. Effective for separating non-polar impurities. |
| 30-50% Dichloromethane in Hexanes | Low-Medium | Offers different selectivity compared to ethyl acetate systems. |
| 100% Dichloromethane | Medium | A reported eluent for a related compound, 4-Bromo-2-methoxyphenol.[5] |
| 2-5% Methanol in Dichloromethane | Medium-High | Use for eluting the compound if it has low mobility in less polar systems. |
Protocol 1: Flash Column Chromatography
-
Preparation: Select a solvent system based on TLC analysis (target Rf ≈ 0.3). Prepare the eluent and pack a glass column with silica gel as a slurry in the initial, least polar solvent.
-
Sample Loading: Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin elution with the starting solvent. If using a gradient, collect fractions and systematically increase the mobile phase polarity.
-
Monitoring: Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator.
Section 3: Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying compounds that are already substantially pure (>90%). It relies on the differences in solubility of the compound and its impurities in a chosen solvent at different temperatures.
Frequently Asked Questions (FAQs)
Question: My compound "oiled out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[3] The resulting oil often traps impurities, defeating the purpose of the purification.
Troubleshooting Steps:
-
Add More Solvent: The most common cause is using too little solvent. Add more hot solvent until the oil fully dissolves, then allow it to cool slowly.
-
Lower the Dissolution Temperature: Use a solvent with a lower boiling point. The solvent's boiling point should ideally be lower than the compound's melting point.
-
Change the Solvent System: Try a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes turbid (cloudy). Add a drop of the good solvent to clarify and then cool.
Question: I have very low recovery of my product after recrystallization. How can I improve it?
Answer: Low recovery can be due to several factors.
Troubleshooting Steps:
-
Avoid Using Excess Solvent: Using too much solvent during the dissolution step will keep a significant portion of your product dissolved even after cooling. Use only the minimum amount of hot solvent required to fully dissolve the solid.
-
Ensure Complete Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[3]
-
Concentrate the Mother Liquor: If significant product remains in the filtrate (the "mother liquor"), you can concentrate it by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Table 2: Potential Recrystallization Solvents
| Solvent / System | Boiling Point (°C) | Notes |
| Toluene | 111 | Good for aromatic compounds; may require slow cooling. |
| Ethyl Acetate / Hexanes | Variable | A versatile mixed-solvent system. Dissolve in hot ethyl acetate, add hexanes until cloudy, then cool. |
| Ethanol / Water | Variable | A polar mixed-solvent system. The high water solubility of the hydroxymethyl group may make this a good choice. |
| Dichloromethane / Hexanes | Variable | A lower-boiling point option that can help avoid oiling out. |
Protocol 2: Recrystallization from a Mixed Solvent System
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal volume of the "good" solvent (e.g., Ethyl Acetate) and heat gently with swirling to dissolve the solid.
-
Induce Saturation: While still hot, add the "poor" solvent (e.g., Hexanes) dropwise until the solution just begins to turn persistently cloudy. Add a final drop or two of the "good" solvent to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent (using the same ratio as your mixed system).
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Section 4: General & Stability-Related Issues
Question: My purified, solid sample is turning from white to pink/brown during storage. What is happening and how can I prevent it?
Answer: This discoloration is a tell-tale sign of phenol oxidation.[3] Phenols are highly susceptible to oxidation, a process accelerated by exposure to air (oxygen) and light, forming highly colored quinone-type products.
Prevention Strategies:
-
Store Under Inert Gas: For long-term storage, flush the vial containing your solid with an inert gas like argon or nitrogen before sealing.
-
Protect from Light: Store the compound in an amber vial or in a container wrapped in aluminum foil to protect it from light.[6]
-
Store Cold: Store the vial in a refrigerator or freezer (-20°C) to slow the rate of oxidation.[6]
Troubleshooting Workflow for Compound Discoloration
Caption: Troubleshooting workflow for preventing sample discoloration.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Tóth, T., & Pawliszyn, J. (2002). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). PubMed, 1008(2), 247-53.
-
Tighadouini, S., et al. (2016). Zwitterionic 4-bromo-6-methoxy-2-{[tris(hydroxymethyl)methyl]iminiumylmethyl}phenolate: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 8), 1193–1198. [Link]
-
Kavala, V., et al. (2011). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). ResearchGate. [Link]
- Ates, S., & Can, O. (2006). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 18(4), 2635-2640.
- BenchChem. (2025). Stability of 4-Bromo-2-methoxyphenol under acidic/basic conditions.
- BenchChem. (2025). Technical Support Center: Purification of Synthetic 4-Hydroxybenzyl Alcohol.
- BenchChem. (2025).
- BenchChem. (2025).
-
PubChemLite. This compound. [Link]
-
Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. [Link]
Sources
Optimizing reaction conditions for 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol
<_ 2 _>
Welcome to the technical support center for 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile chemical intermediate. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, and subsequent reactions of this compound.
Issue 1: Low Yield During Synthesis via Bromination of 2-(Hydroxymethyl)-6-methoxyphenol
Question: I am attempting to synthesize this compound by brominating the parent phenol, but my yields are consistently low. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the electrophilic bromination of activated phenols like 2-(hydroxymethyl)-6-methoxyphenol are often due to a few critical factors: over-bromination, improper control of reaction conditions, and suboptimal workup procedures. The hydroxyl and methoxy groups are strongly activating, making the aromatic ring highly susceptible to electrophilic attack. This can lead to the formation of di- or even tri-brominated byproducts.[1][2]
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale | Troubleshooting & Optimization Protocol |
| Over-bromination | The high electron density of the phenol ring, activated by both -OH and -OCH3 groups, can lead to multiple bromine substitutions.[1][2] | 1. Choice of Brominating Agent: Use a milder brominating agent than elemental bromine (Br2). N-Bromosuccinimide (NBS) is often a good choice for controlled monobromination of activated phenols.[3][4] 2. Stoichiometry: Carefully control the stoichiometry of the brominating agent. Start with a 1:1 molar ratio of the phenol to the brominating agent and adjust as needed based on reaction monitoring. 3. Slow Addition: Add the brominating agent dropwise or in small portions to the reaction mixture at a low temperature to maintain control over the reaction rate and minimize localized high concentrations of bromine.[5] |
| Harsh Reaction Conditions | High temperatures can accelerate the reaction, leading to a loss of selectivity and the formation of byproducts.[6] | 1. Temperature Control: Maintain a low reaction temperature, typically between 0°C and room temperature. An ice bath is recommended during the addition of the brominating agent. 2. Solvent Choice: The choice of solvent can significantly influence the outcome. Non-polar solvents like carbon disulfide (CS2) or dichloromethane (CH2Cl2) can temper the reactivity of bromine and improve selectivity for the para-product.[2][7] Polar protic solvents like water can enhance the reactivity of bromine, leading to polysubstitution.[1] |
| Suboptimal Workup | Residual acidic byproducts (e.g., HBr) can lead to product degradation. Improper extraction can result in loss of product. | 1. Quenching: After the reaction is complete (as determined by TLC or LC-MS), quench any remaining brominating agent with a reducing agent like aqueous sodium thiosulfate or sodium bisulfite solution until the color of bromine disappears. 2. Neutralization: Wash the organic layer with a mild base, such as saturated sodium bicarbonate solution, to remove acidic byproducts. 3. Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or diethyl ether. Perform multiple extractions to ensure complete recovery of the product. |
Experimental Workflow: Optimized Bromination
Caption: Optimized workflow for the synthesis of this compound.
Issue 2: Product Degradation During Storage or Subsequent Reactions
Question: My sample of this compound has developed a colored impurity over time, or I am seeing unexpected byproducts in subsequent reactions. What could be the cause?
Answer: Phenolic compounds, including this compound, are susceptible to oxidation, which can be catalyzed by air, light, high pH, and trace metal ions.[8] This oxidation often leads to the formation of colored quinone-type structures, which can compromise the purity and reactivity of your material.[8]
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale | Preventative Measures & Solutions |
| Oxidation | The phenolic hydroxyl group is easily oxidized, a process that is accelerated in the presence of oxygen, light, and at higher pH where the more easily oxidized phenoxide ion is formed.[8][9] | 1. Storage: Store the solid compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[10] For solutions, use de-gassed solvents and store under an inert atmosphere.[8] 2. pH Control: In aqueous solutions or reaction mixtures, maintaining a slightly acidic pH can help to stabilize the phenol.[8] 3. Antioxidants: For long-term storage of solutions, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene).[8] |
| Incompatible Reagents | Strong bases will deprotonate the phenolic hydroxyl group, forming the phenoxide. While this is often a desired step for reactions like Williamson ether synthesis, the phenoxide is more prone to oxidation.[9][11] Strong oxidizing agents will, of course, lead to degradation. | 1. Reaction Planning: Be mindful of the pH and oxidative potential of your reaction conditions. If a strong base is required, ensure the reaction is carried out under an inert atmosphere. 2. Stability Check: Before committing your entire batch of starting material, it is prudent to test its stability under the planned reaction conditions for a short period and analyze for degradation by TLC or LC-MS.[9] |
| Benzylic Alcohol Reactivity | The hydroxymethyl group is a primary alcohol and can be oxidized to an aldehyde or carboxylic acid under certain conditions. It can also be a site for side reactions if not properly considered. | 1. Selective Protection: If you are targeting a reaction at the phenolic hydroxyl group and the benzylic alcohol is interfering, consider protecting the hydroxymethyl group as a silyl ether (e.g., TBDMS ether) or another suitable protecting group. 2. Chemoselectivity: Choose reagents that are selective for the desired functional group. For example, to alkylate the phenol, a mild base that selectively deprotonates the more acidic phenolic proton over the benzylic alcohol proton should be used.[11] |
Troubleshooting Decision Tree for Product Instability
Caption: A decision tree for troubleshooting the instability of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key spectroscopic features I should look for to confirm the identity and purity of this compound?
A1: To confirm the structure, you should rely on a combination of NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
-
¹H NMR: Expect to see characteristic signals for the methoxy group protons (a singlet around 3.9 ppm), the hydroxymethyl group protons (a singlet or doublet around 4.6 ppm), the aromatic protons (two singlets or doublets in the aromatic region, typically 6.8-7.2 ppm), and the hydroxyl protons (broad singlets which may be exchangeable with D₂O).
-
¹³C NMR: Look for signals corresponding to the methoxy carbon, the hydroxymethyl carbon, and the six aromatic carbons. The carbon bearing the bromine atom will be shifted to a characteristic range.
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine atom (a pair of peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[12] The molecular ion peak should correspond to the calculated molecular weight of C₈H₉BrO₃ (231.97 g/mol ).[13]
Q2: I need to perform a Suzuki-Miyaura cross-coupling reaction using this compound. What are the recommended starting conditions?
A2: this compound is a suitable substrate for palladium-catalyzed cross-coupling reactions. Here is a general protocol to start with:
-
Reactants: this compound (1.0 equiv), Arylboronic acid (1.1 - 1.5 equiv).
-
Catalyst: A palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%).
-
Base: An aqueous solution of a base like K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv).
-
Solvent: A degassed solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-Dioxane/Water, Toluene/Water).
-
Procedure: Combine the solid reagents in a Schlenk flask and establish an inert atmosphere (argon or nitrogen). Add the degassed solvent system and heat the reaction mixture, typically to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.[7]
Q3: Can I selectively react at the phenolic hydroxyl versus the benzylic hydroxyl group?
A3: Yes, selective reactions are possible due to the different pKa values and reactivities of the two hydroxyl groups. The phenolic hydroxyl group is significantly more acidic than the benzylic alcohol.[11] Therefore, using a carefully chosen base (e.g., K₂CO₃, Na₂CO₃) will selectively deprotonate the phenol to form the phenoxide, which can then act as a nucleophile in reactions like ether or ester formation. To react selectively at the less reactive benzylic alcohol, it is generally necessary to first protect the more reactive phenolic hydroxyl group.
Q4: What is the best way to purify the crude product after synthesis?
A4: The choice of purification method depends on the scale and the impurity profile.
-
Column Chromatography: For laboratory scale and high purity requirements, silica gel column chromatography is the most effective method. A gradient of ethyl acetate in hexanes or dichloromethane is typically used to elute the product.[7][14]
-
Recrystallization: For larger quantities where the impurities are significantly different in solubility from the product, recrystallization can be a cost-effective method.[14] A suitable solvent system would need to be determined empirically, but mixtures of ethyl acetate/hexanes or toluene could be good starting points.
References
-
PROMETHEUS – Protocols. Chemical determination of phenolic compounds. Available from: [Link]
-
SpectraBase. 4-BROMO-2-(METHOXYMETHOXY)-PHENOL. Available from: [Link]
-
PubChem. 4-Bromo-2-methoxyphenol. Available from: [Link]
-
PubChemLite. This compound. Available from: [Link]
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Beilstein Journals. Supplementary Information. Available from: [Link]
-
ChemistryViews. Regioselective Synthesis of Brominated Phenols. Available from: [Link]
-
ResearchGate. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Available from: [Link]
-
YouTube. Novonesis (Formerly Chr. Hansen) Series: Troubleshooting Stuck MLF - Phenolic Compounds(Part 6 of 7). Available from: [Link]
-
ResearchGate. Optimization of batch conditions for the mono ortho-bromination reaction. Available from: [Link]
-
MDPI. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Available from: [Link]
-
Organic Syntheses. p-BROMOPHENOL. Available from: [Link]
-
NC State University Libraries. Chapter 17 – Alcohols and Phenols Solutions to Problems. Available from: [Link]
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Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Available from: [Link]
-
YouTube. Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Available from: [Link]
-
ResearchGate. synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. Available from: [Link]
-
YouTube. Bromination of Phenols. Available from: [Link]
-
ResearchGate. Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals | Request PDF. Available from: [Link]
-
ResearchGate. Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. Available from: [Link]
-
SIELC Technologies. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column. Available from: [Link]
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J-GLOBAL. A Chemoselective, Easy Bromination of (Hydroxymethyl)phenols | Article Information. Available from: [Link]
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Degradation pathways of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol under acidic/basic conditions
Welcome to the technical support guide for 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols related to the stability and degradation of this compound. Our goal is to explain the causality behind experimental observations and provide self-validating protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how do they influence its stability?
A1: this compound has four key structural features that dictate its reactivity and stability: the phenolic hydroxyl group, the hydroxymethyl (benzylic alcohol) group, the methoxy group, and the carbon-bromine bond on the aromatic ring.
-
Phenolic Hydroxyl (-OH): This group is weakly acidic and can be deprotonated under basic conditions to form a phenoxide ion.[1] The phenoxide is highly susceptible to oxidation. The hydroxyl group is also a strong activating group for electrophilic aromatic substitution, but this is less relevant for degradation than for synthesis.
-
Hydroxymethyl (-CH₂OH): This benzylic alcohol is a primary site for degradation. Under both acidic and basic conditions, it can be eliminated as water to form a highly reactive ortho-quinone methide intermediate.[2][3] This intermediate is a potent electrophile and can rapidly react with nucleophiles or polymerize.
-
Methoxy (-OCH₃): The ether linkage of the methoxy group is generally stable but can undergo acid-catalyzed cleavage (demethylation) under harsh conditions (e.g., strong acid, high temperature) to form a catechol-like derivative.[1][4]
-
Aromatic Bromine (-Br): The carbon-bromine bond is typically stable but can be cleaved under certain reductive or high-energy conditions.[1][5] Oxidative conditions can also lead to the formation of brominated polymeric products.[6][7]
Q2: My solution of this compound turns yellow/brown in a basic solution. What is happening?
A2: The color change is a strong indicator of degradation, specifically oxidation. Under basic conditions (pH > pKa of the phenol), the phenolic hydroxyl group is deprotonated to form a phenoxide. This deprotonation increases the electron density of the aromatic ring, making the molecule much more susceptible to oxidation by dissolved oxygen or other oxidants.[1] The initial oxidation products are often quinone-type structures, which are highly colored and can subsequently polymerize to form complex, dark-colored mixtures.
Q3: I am using this molecule as a starting material and getting low yields. Could it be degrading under my reaction conditions?
A3: Yes, instability under the reaction conditions is a common cause of low yields. Before starting a large-scale reaction, it is prudent to test the stability of this compound under your planned conditions (solvent, temperature, pH) for a short period.[1] For example, stir a small amount of the compound in the reaction solvent at the target temperature for 1-2 hours, then analyze the sample by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the appearance of new spots or peaks, which would indicate degradation.
Proposed Degradation Pathways
The degradation of this compound is highly dependent on the pH of the environment. Below are the proposed primary degradation pathways under acidic and basic stress conditions, based on established chemical principles of substituted phenols.[1][2][3][4]
Acidic Conditions:
Under acidic conditions, the primary degradation pathway is initiated by the protonation of the hydroxymethyl group, which turns it into a good leaving group (water). This facilitates the formation of a highly reactive ortho-quinone methide intermediate. This intermediate can then undergo nucleophilic attack (e.g., by water) or, more commonly, polymerize. Under more forcing acidic conditions (strong acid, heat), cleavage of the methoxy ether bond can also occur.
Basic Conditions:
In a basic environment, the phenolic proton is removed, forming a phenoxide ion. This dramatically increases the electron density of the ring, making it highly susceptible to oxidation. Concurrently, the basic conditions can also catalyze the formation of the ortho-quinone methide intermediate, similar to the acidic pathway. These pathways can occur simultaneously, leading to a complex mixture of degradation products.
Troubleshooting Guide
This section addresses specific issues you may encounter during experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanation |
| Unexpected peaks appear in my HPLC chromatogram over time. | Degradation of the compound in the sample solution. | 1. Prepare fresh samples immediately before analysis.[1] 2. Check the pH of your solvent/mobile phase. If it is not neutral, your compound may be degrading on-column or in the vial. Consider adjusting the mobile phase pH if possible, or neutralize samples before injection.[1] 3. Store stock solutions and samples properly. Protect from light and store at a low temperature (e.g., 2-8 °C) to minimize degradation. |
| The baseline of my HPLC chromatogram is noisy or drifting. | Formation of interfering degradation products or column contamination. | 1. Flush the column with a strong solvent (like isopropanol) to remove strongly retained contaminants.[8] 2. Use a guard column to protect your analytical column from irreversible contamination by polymeric degradation products. 3. Ensure proper mobile phase preparation. Degas the mobile phase thoroughly to prevent bubbles that cause baseline noise.[9] |
| I observe peak tailing specifically for my parent compound peak. | Secondary interactions with the HPLC column. | 1. Lower the mobile phase pH. For phenolic compounds, using a mobile phase with a pH around 2.5-3 (e.g., with 0.1% trifluoroacetic acid or formic acid) will suppress the ionization of residual silanol groups on the silica-based column, minimizing secondary interactions that cause tailing.[10][11] 2. Use an end-capped column. Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to this issue. |
| My reaction mixture is turning dark, but TLC/HPLC shows little formation of the desired product. | Polymerization of reactive intermediates. | The formation of the ortho-quinone methide intermediate is a likely cause. This species can rapidly polymerize, especially at higher concentrations or temperatures, leading to complex, often insoluble, tars instead of the desired product. 1. Lower the reaction temperature. 2. Use more dilute conditions. 3. Add your reagents slowly to keep the instantaneous concentration of any reactive intermediates low. |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[12][13][14] The goal is to achieve 5-20% degradation of the active ingredient.[15]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector
Workflow Diagram:
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Setting up Stress Conditions: For each condition, use a separate flask.
-
Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 1 M HCl.
-
Base Hydrolysis: To 5 mL of the stock solution, add 5 mL of 1 M NaOH.
-
Neutral (Control): To 5 mL of the stock solution, add 5 mL of water.
-
-
Incubation: Place the flasks in a water bath at 60 °C.
-
Time-Point Sampling: Withdraw aliquots (e.g., 1 mL) at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Quenching and Preparation:
-
Immediately cool the withdrawn aliquot to room temperature.
-
Neutralize the sample: For the acidic sample, add an equivalent amount of 1 M NaOH. For the basic sample, add an equivalent amount of 1 M HCl.
-
Dilute the neutralized sample with mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
-
HPLC Analysis: Analyze the prepared samples immediately using a validated stability-indicating HPLC method (see Protocol 2). Calculate the percentage of degradation against the time-zero (t=0) sample.
| Stress Condition | Reagent | Temperature | Typical Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60 - 80 °C | 2 - 24 hours |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp - 60 °C | 1 - 8 hours |
| Oxidative | 3% Hydrogen Peroxide (H₂O₂) | Room Temperature | 4 - 24 hours |
| Thermal (Solid) | N/A | 80 °C | 24 - 48 hours |
| Photolytic | UV/Visible Light | Room Temperature | Per ICH Q1B |
Protocol 2: General Purpose HPLC Method for Stability Analysis
This method is a starting point for monitoring the degradation of this compound and its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 280 nm
Potential Degradation Products
The following table lists some potential degradation products based on the proposed pathways. This is not an exhaustive list, and structures should be confirmed by mass spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR).
| Potential Degradation Product | Proposed Pathway | Molecular Formula | Exact Mass | Expected [M-H]⁻ m/z |
| Parent Compound | - | C₈H₉BrO₃ | 231.97 | 230.96 |
| Quinone Methide Dimer | Polymerization | C₁₆H₁₄Br₂O₄ | 459.93 | - |
| Catechol Derivative | Demethylation | C₇H₇BrO₃ | 217.95 | 216.95 |
| Quinone Derivative | Oxidation | C₈H₇BrO₃ | 230.96 | - |
References
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He, P., et al. (2019). Debromination and Decomposition Mechanisms of Phenolic Resin Molecules in Ball Milling with Nano-Zerovalent Iron. ACS Sustainable Chemistry & Engineering. Available at: [Link]
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Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Arden, T., et al. (2023). A practical guide to forced degradation and stability studies for drug substances. European Pharmaceutical Review. Available at: [Link]
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Baertschi, S. W., et al. (2019). Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. Pharmaceutical Technology. Available at: [Link]
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ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
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Tee, O. S., & Iyengar, N. R. (1990). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Canadian Journal of Chemistry. Available at: [Link]
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Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
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Rokita, S. E., & Freccero, M. (2009). The Generation and Reactions of Quinone Methides. Current Organic Chemistry. Available at: [Link]
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Shu, R., et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. RSC Advances. Available at: [Link]
-
Bolton, J. L., et al. (1998). p-Quinone methides are the major decomposition products of catechol estrogen o-quinones. Chemical Research in Toxicology. Available at: [Link]
-
Ge, L., et al. (2025). Mechanistic investigations of photochemical generation of quinone methides. Photochemical & Photobiological Sciences. Available at: [Link]
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Wang, Y., et al. (2022). Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review. Advanced Composites and Hybrid Materials. Available at: [Link]
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Spain, J. C., & Gibson, D. T. (1991). Oxidation of substituted phenols by Pseudomonas putida F1 and Pseudomonas sp. strain JS6. Applied and Environmental Microbiology. Available at: [Link]
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Bolton, J. L., et al. (1992). The enzymic formation and chemical reactivity of quinone methides correlate with alkylphenol-induced toxicity in rat hepatocytes. Chemical Research in Toxicology. Available at: [Link]
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Shete, A. S., et al. (2014). Stability-indicating HPLC Method for Simultaneous Determination of Terbutaline Sulphate, Bromhexine Hydrochloride and Guaifenesin. ResearchGate. Available at: [Link]
-
Zhang, H., et al. (2014). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Environmental Science & Technology. Available at: [Link]
-
Shashirekha, S., & Mahmood, S. K. (2012). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. International Journal of Environmental Research. Available at: [Link]
-
Zhang, H., et al. (2014). Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate. PubMed. Available at: [Link]
-
Gademann, K., et al. (2010). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Tetrahedron Letters. Available at: [Link]
-
Sugumaran, M. (2016). Reactivities of Quinone Methides versus o-Quinones in Catecholamine Metabolism and Eumelanin Biosynthesis. International Journal of Molecular Sciences. Available at: [Link]
-
Saka, E. T., et al. (2019). Degradation of substituted phenols with different oxygen sources catalyzed by Co(II) and Cu(II) phthalocyanine complexes. ResearchGate. Available at: [Link]
-
Singh, S., et al. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Duan, D., et al. (2017). Oxidation Kinetics of Bromophenols by Nonradical Activation of Peroxydisulfate in the Presence of Carbon Nanotube and Formation of Brominated Polymeric Products. Environmental Science & Technology. Available at: [Link]
-
Clark, J. (2023). Ring Reactions of Phenol. Chemistry LibreTexts. Available at: [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. R Discovery. Available at: [Link]
-
Tee, O. S., et al. (1992). Kinetics and mechanism of the bromination of phenols and phenoxide ions in aqueous solution. Diffusion-controlled rates. Journal of the American Chemical Society. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). Bromination of phenol. YouTube. Available at: [Link]
-
Wang, Y., et al. (2022). Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review. R Discovery. Available at: [Link]
-
Sun, P., et al. (2021). Oxidation of 2,4-bromophenol by UV/PDS and formation of bromate and brominated products: A comparison to UV/H2O2. ResearchGate. Available at: [Link]
-
Karuppasamy, K., et al. (2020). Facile Electrochemical Demethylation of 2-Methoxyphenol to Surface-Confined Catechol on the MWCNT and Its Efficient Electrocatalytic Hydrazine Oxidation and Sensing Applications. ACS Omega. Available at: [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]
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Annapurna, M., et al. (2017). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
Zhang, H., et al. (2014). Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate. Semantic Scholar. Available at: [Link]
-
Liu, C., et al. (2021). Demethylation of a methoxy group to inhibit repolymerization during alkaline lignin pyrolysis. ResearchGate. Available at: [Link]
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Kolis, S. P., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Organic Letters. Available at: [Link]
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Snape, T. J., et al. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]
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Swasti ChemEx. (n.d.). 4 bromo guaiacol. Slideshare. Available at: [Link]
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Shu, R., et al. (2019). Cleavage of ethers and demethylation of lignin in acidic concentrated lithium bromide (ACLB) solution. Green Chemistry. Available at: [Link]
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Zavitsas, A. A., et al. (1968). Base‐catalyzed hydroxymethylation of phenol by aqueous formaldehyde. Kinetics and mechanism. Journal of Polymer Science Part A-1: Polymer Chemistry. Available at: [Link]
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Gajjar, C. R., et al. (2021). Hydrolytic Degradation of Polylactic Acid Fibers as a Function of pH and Exposure Time. Polymers. Available at: [Link]
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Unexpected peaks in HPLC analysis of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol
This guide provides in-depth troubleshooting support for researchers, scientists, and drug development professionals encountering unexpected peaks during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol. Our focus is on diagnosing and resolving these chromatographic anomalies through a systematic, evidence-based approach.
Introduction: The Challenge of Chromatographic Purity
This compound is a substituted phenol derivative, a class of compounds often susceptible to specific interactions and degradation pathways that can complicate HPLC analysis. The appearance of unexpected or "ghost" peaks can compromise data integrity, affecting quantification, impurity profiling, and stability studies.[1][2] These peaks may originate from various sources, including the sample itself, the mobile phase, or the HPLC system.[3][4] This document serves as a comprehensive resource to methodically identify and eliminate the root cause of these extraneous peaks.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a new, unexpected peak in my chromatogram when analyzing this compound?
The most frequent culprits are either contamination of the mobile phase or sample carryover from a previous injection.[1][3] Even high-purity HPLC-grade solvents can contain trace impurities that concentrate on the column during gradient equilibration and elute as sharp peaks.[3][5] Always start by injecting a "blank" (sample solvent without the analyte) to see if the peak persists.[4]
Q2: My unexpected peak is very small. Can I ignore it?
While it may be tempting, especially if it is below a certain reporting threshold, it is not advisable to ignore it without investigation. An unknown peak could be a new degradation product, indicating sample instability.[2] In regulated environments, all peaks above the disregard limit must be identified and accounted for. A small peak could also grow over time, eventually interfering with the main analyte peak or other key impurities.
Q3: Could the this compound be degrading in the autosampler vial?
Yes, this is a distinct possibility. Phenolic compounds can be sensitive to factors like pH, exposure to light, and temperature. The hydroxymethyl group could also be susceptible to oxidation. If samples are left in the autosampler for extended periods, degradation can occur, leading to the appearance of new peaks in later injections of the same sequence.[5]
Q4: What is a "ghost peak" and how do I know if I have one?
A ghost peak, also known as an artifact or system peak, is a signal in your chromatogram that does not originate from the injected sample.[1][3] You can identify a ghost peak by running a blank gradient (injecting only mobile phase or sample solvent). If the unexpected peak appears in the blank run, it is a ghost peak, pointing towards contamination in the system or mobile phase.[4]
In-Depth Troubleshooting Guide
This section is structured to help you systematically isolate the source of the unexpected peak.
Category 1: System and Mobile Phase Contamination
Q: I ran a blank injection and the unexpected peak is still there. What's my next step?
This strongly suggests the peak originates from the HPLC system or the mobile phase, not your sample.[4] The cause is often related to impurities in your solvents or additives, or contaminants leaching from system components.[2][6]
-
Causality: During a gradient run, components of the weak mobile phase (Solvent A, often aqueous) can accumulate on the column head. When the percentage of the strong mobile phase (Solvent B, organic) increases, these contaminants are eluted, appearing as peaks.[5]
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Discard your current mobile phase and prepare new batches using the highest purity solvents (HPLC or MS-grade) and fresh additives (e.g., formic acid, TFA) from a reliable source.[1][6]
-
Isolate the Solvent: To determine if the contaminant is in Solvent A or B, run two separate blank gradients. First, replace your aqueous phase (A) with fresh HPLC-grade water and run a blank. If the peak disappears, your original water or buffer was the source. If it remains, repeat the process by replacing the organic phase (B).
-
Check the Water Source: Water purification systems can be a source of contamination. Ensure all filters and cartridges are within their service dates. Try water from a different, trusted source.
-
Systematically Flush the HPLC: If fresh solvents do not resolve the issue, contamination may reside within the system hardware (tubing, pump seals, injector).[3] Perform a systematic flush with a strong, appropriate solvent (e.g., isopropanol, or a sequence of solvents).
Category 2: Sample-Related Issues (Degradation & Impurities)
Q: The unexpected peak only appears when I inject my sample. What could be happening to the compound?
If the peak is exclusive to sample injections, it is either an impurity from the synthesis of this compound or a degradation product. Phenolic compounds are known to be susceptible to oxidation and other transformations.[7][8]
-
Potential Degradation Pathways:
-
Oxidation: The primary hydroxyl group (-CH₂OH) can be oxidized to an aldehyde (-CHO) and subsequently to a carboxylic acid (-COOH). The phenolic hydroxyl group can also participate in oxidative coupling reactions.
-
Hydrolysis: While less common under typical reversed-phase conditions, the methoxy ether linkage could be susceptible to hydrolysis under harsh acidic conditions, especially at elevated temperatures.[9]
-
Photodegradation: Exposure to UV light can degrade phenolic compounds.[8]
-
Troubleshooting & Investigation:
-
Prepare a Fresh Sample: The simplest first step is to prepare a fresh sample from the solid material and inject it immediately. If the peak is absent or significantly smaller, it confirms degradation was occurring in the previously prepared solution.[9]
-
Evaluate Sample Solvent: The sample solvent can induce degradation. Ensure the analyte is fully dissolved and that the solvent's pH is compatible. If your mobile phase is buffered, dissolving your sample in the mobile phase is often the best practice to avoid peak shape distortion and potential on-column issues.[10]
-
Conduct a Forced Degradation Study: To confirm if the peak is a degradant, perform a forced degradation study.[9] Expose separate aliquots of your sample to mild stress conditions (e.g., acid, base, peroxide, heat, light) for a short period. Analyze the stressed samples. If the unexpected peak increases significantly under one of these conditions, it strongly indicates it is a degradation product.
| Stress Condition | Typical Reagents & Conditions | Potential Transformation of this compound |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Potential slow hydrolysis of the methoxy group. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | Potential for oxidation, especially in the presence of air. |
| Oxidation | 3% H₂O₂ at Room Temp | Oxidation of hydroxymethyl to aldehyde/acid; phenol ring modifications. |
| Thermal | 80°C (in solid state or solution) | General decomposition. |
| Photolytic | UV light (e.g., 254 nm) at Room Temp | Formation of photodegradation products. |
| A summary of conditions for initiating a forced degradation study.[9] |
Category 3: Method-Related Chromatographic Issues
Q: The unexpected peak is a shoulder on my main peak or is poorly shaped. Is this a method problem?
Poor peak shape, such as tailing or splitting, often points to a chromatographic issue rather than contamination.[6][10] This can be caused by column deterioration, secondary interactions, or an inappropriate sample solvent.[11]
-
Causality: For phenolic compounds, a common cause of peak tailing is the interaction between the acidic phenolic hydroxyl group and residual silanol groups (Si-OH) on the silica-based column packing.[11] This creates a secondary, undesirable retention mechanism.
Troubleshooting Steps:
-
Check Mobile Phase pH: The pH of the mobile phase is critical. For a phenolic compound, a lower pH (e.g., 2.5-3.5 using formic or phosphoric acid) ensures the phenolic hydroxyl group is protonated (not ionized), minimizing interaction with silanols and improving peak shape.[11][12]
-
Evaluate the Column: Column performance degrades over time. Contaminants can irreversibly bind to the stationary phase, or a void can form at the column inlet, leading to split or broad peaks.[10] First, try replacing the guard column if one is used. If that fails, try a new analytical column.
-
Reduce Injection Volume/Mass: Overloading the column can cause broad and tailing peaks.[6] Reduce the injection volume or dilute the sample to see if the peak shape improves.
Systematic Troubleshooting Protocol
This step-by-step workflow is designed to logically and efficiently diagnose the source of unexpected peaks.
Phase 1: Isolate the Source (Sample vs. System)
-
Blank Injection: Remove the autosampler vial containing your sample. Replace it with a vial containing the same solvent used to dissolve your sample. Perform an injection.
-
Mobile Phase Blank: If the peak persists, perform another blank injection, this time using fresh, HPLC-grade mobile phase A from a trusted source as the sample.
-
Analysis:
-
Peak is GONE: The issue is related to your sample (impurity, degradation). Proceed to Phase 2 .
-
Peak is PRESENT: The issue is contamination in your mobile phase or HPLC system. Proceed to Phase 3 .
-
Phase 2: Investigate Sample-Related Issues
-
Prepare & Inject Fresh Sample: Prepare a new solution of this compound and inject it immediately.
-
Compare Chromatograms: If the peak is absent or smaller in the fresh sample, the cause is likely degradation over time in the vial.
-
Investigate Impurities: If the peak is present and proportional to the main peak in the fresh sample, it is likely a synthesis-related impurity. Further characterization (e.g., using LC-MS) would be required for identification.
Phase 3: Decontaminate the System
-
Prepare Fresh Solvents: Prepare completely fresh Solvent A and Solvent B.
-
System Flush: Purge the pump lines with the fresh solvents. Flush the entire system, including the injector and detector, bypassing the column initially.
-
Re-run Blank: Re-install the column, allow it to equilibrate, and run another mobile phase blank. If the peak is gone, the mobile phase was the source. If it remains, the column or other hardware components are contaminated.[5][13]
Visual Diagnostic Aids
References
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Agilent Technologies, Inc. (2010). LC Troubleshooting Series: Ghost Peaks.
- [Username]. (2024, November 30). Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions. YouTube.
- Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination.
- Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC.
- Shimadzu. (n.d.). Abnormal Peak Shapes.
- Pharmaguideline. (2025, April 21).
- Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- ResearchGate. (n.d.). HPLC chromatograms showing the degradation of phenol in a bioreactor....
- ResearchGate. (n.d.). HPLC chromatograms for phenolic compounds mix photodegradation....
- LCGC International. (n.d.). Improving HPLC Separation of Polyphenols.
- National Institutes of Health (NIH). (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
- National Institutes of Health (NIH). (n.d.). Zwitterionic 4-bromo-6-methoxy-2-{[tris(hydroxymethyl)methyl]iminiumylmethyl}phenolate: crystal structure and Hirshfeld surface analysis.
- BenchChem. (n.d.). Stability of 4-Bromo-2-methoxyphenol under acidic/basic conditions.
- ResearchGate. (2025, August 5). Optimization of a new mobile phase to know the complex and real polyphenolic composition....
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Semantic Scholar. (2016, June 12). Effect of Mobile Phase Variation and Purification on Chromatogram View....
- BenchChem. (n.d.). Technical Support Center: HPLC Analysis of Phenolic Compounds.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 4. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 5. hplc.eu [hplc.eu]
- 6. mastelf.com [mastelf.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
Preventing over-bromination in 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol synthesis
Welcome to the technical support center for the synthesis of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on preventing over-bromination. Here, we combine established chemical principles with practical, field-tested advice to ensure the integrity and success of your experiments.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis, providing a clear path from problem identification to resolution.
Issue 1: Significant Formation of Di- and/or Tri-brominated Byproducts
Symptoms:
-
TLC analysis shows multiple product spots with lower Rf values than the desired mono-brominated product.
-
¹H NMR of the crude product reveals a complex aromatic region with multiple sets of signals.
-
Mass spectrometry data indicates the presence of species with masses corresponding to the addition of two or three bromine atoms.
Root Cause Analysis:
The phenolic hydroxyl and methoxy groups are strong activating, ortho, para-directing groups.[1][2] This high degree of activation makes the aromatic ring highly susceptible to electrophilic aromatic substitution, often leading to multiple brominations if the reaction conditions are not carefully controlled.[1][3]
Mitigation Strategies & Protocols:
| Strategy | Mechanistic Rationale | Key Experimental Parameters |
| Choice of Brominating Agent | Milder brominating agents reduce the electrophilicity of the bromine species, favoring mono-substitution. | Use N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂).[4][5] NBS provides a slow, controlled release of electrophilic bromine. |
| Solvent Polarity | Polar solvents can stabilize the charged intermediate (arenium ion) and polarize the Br-Br bond, increasing the reaction rate and the likelihood of over-bromination.[6][7] | Employ non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) to temper the reactivity.[8][9] |
| Reaction Temperature | Lowering the temperature decreases the reaction rate, allowing for greater control over the substitution and minimizing the formation of thermodynamically favored, more highly substituted products. | Maintain the reaction temperature at 0°C or below using an ice-salt bath.[9][10] |
| Stoichiometry Control | Using a slight excess of the phenol substrate relative to the brominating agent can help to consume the bromine before multiple substitutions on the product can occur. | Use 1.0 to 1.1 equivalents of the starting phenol per equivalent of the brominating agent. |
| Slow Addition of Reagent | Adding the brominating agent dropwise over an extended period maintains a low concentration of the electrophile in the reaction mixture, favoring mono-bromination.[10] | Add a solution of the brominating agent in the reaction solvent dropwise over 1-2 hours with vigorous stirring. |
Issue 2: Low Yield of the Desired Product Despite Controlled Conditions
Symptoms:
-
TLC shows a significant amount of unreacted starting material.
-
Isolated product mass is significantly lower than the theoretical yield.
Root Cause Analysis:
Insufficient activation of the brominating agent or deactivation of the substrate can lead to an incomplete reaction. Additionally, product loss during workup and purification is a common issue.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the brominating agent (e.g., NBS) is fresh and has not decomposed.
-
Check for Deactivating Impurities: Acidic impurities can protonate the phenolic oxygen, reducing its activating effect. Ensure all glassware is clean and dry.
-
Optimize Reaction Time: Monitor the reaction progress by TLC. If the reaction stalls, a slight increase in temperature (e.g., from 0°C to room temperature) for a short period might be necessary.
-
Workup Procedure Review: The product may have some solubility in the aqueous phase during extraction.[11] Ensure thorough extraction with an appropriate organic solvent. Back-extract the aqueous layer to recover any dissolved product.
-
Purification Method: Column chromatography is often necessary to separate the desired product from unreacted starting material and any byproducts. Select an appropriate solvent system for optimal separation.
Issue 3: Product Discoloration (Pink or Brown Hue)
Symptoms:
-
The isolated product is not a white or off-white solid.
-
The color intensifies over time upon exposure to air and light.
Root Cause Analysis:
Phenols are susceptible to oxidation, which can be catalyzed by trace impurities, light, or air. This oxidation can lead to the formation of colored quinone-type byproducts.[12]
Preventative Measures:
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Light Protection: Wrap the reaction vessel in aluminum foil to protect it from light, which can initiate radical side reactions.[13][14]
-
Purification: If the product is discolored, recrystallization can often remove the colored impurities.[10][15]
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the bromination of 4-hydroxy-3-methoxybenzyl alcohol?
A1: The bromination of this substrate proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1][6] The electron-rich phenolic ring acts as a nucleophile, attacking the electrophilic bromine atom. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups that donate electron density into the aromatic ring, particularly at the ortho and para positions, making these sites highly susceptible to electrophilic attack.[2]
Q2: Why is the bromine introduced at the position para to the hydroxyl group and ortho to the methoxy group?
A2: The hydroxyl group is a more powerful activating group than the methoxy group. Therefore, it exerts greater control over the position of electrophilic attack. The position para to the strongly activating hydroxyl group is electronically favored. While the position ortho to the hydroxyl group is also activated, it is sterically hindered by the adjacent hydroxymethyl group. Thus, the incoming electrophile preferentially attacks the less hindered and electronically rich position para to the hydroxyl group.
Q3: Are there alternative, "greener" brominating agents I can use?
A3: Yes, several alternatives to elemental bromine are available to improve safety and reduce environmental impact. A combination of potassium bromide (KBr) and an oxidizer like potassium bromate (KBrO₃) or hydrogen peroxide (H₂O₂) can generate bromine in situ, avoiding the handling of volatile and corrosive Br₂.[5][16][17][18] These methods are often performed in aqueous media, further enhancing their green credentials.[16][19]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, the desired product, and any over-brominated byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.
Q5: What is the best method for purifying the final product?
A5: For small-scale preparations, flash column chromatography on silica gel is typically the most effective method to isolate the pure this compound. For larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be a more practical approach to obtain a high-purity product.[10][15]
III. Optimized Experimental Protocol for Selective Mono-bromination
This protocol is designed to maximize the yield of the desired mono-brominated product while minimizing the formation of over-brominated species.
Materials:
-
2-(hydroxymethyl)-6-methoxyphenol (starting material)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice-salt bath
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-(hydroxymethyl)-6-methoxyphenol (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0°C using an ice-salt bath.
-
Preparation of Brominating Agent Solution: In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in anhydrous dichloromethane.
-
Slow Addition: Transfer the NBS solution to the dropping funnel and add it dropwise to the stirred solution of the phenol over 1-2 hours, maintaining the temperature at 0°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the reaction by adding cold, saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
IV. Visualizing the Reaction Pathway
The following diagram illustrates the desired reaction pathway and the potential for over-bromination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. savemyexams.com [savemyexams.com]
- 4. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
- 5. chemrxiv.org [chemrxiv.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. byjus.com [byjus.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. How To [chem.rochester.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Preventing a bromination reaction from going radical - Applied Chemistry - Science Forums [scienceforums.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]
- 16. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 17. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Reactions of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol
Welcome to the technical support center for 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and derivatization of this versatile building block. Here, we provide in-depth, evidence-based solutions to specific experimental problems in a question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: My reaction involving this compound is turning a dark color (brown, purple, or black). What is happening and how can I prevent it?
This discoloration is a common indicator of phenol oxidation, a process where the phenolic hydroxyl group is converted into a quinone or related species, which are often highly colored and can polymerize. Phenolic compounds are particularly susceptible to oxidation, and this process can be accelerated by several factors.
Potential Causes and Solutions:
-
Presence of Oxygen: Dissolved oxygen in your solvents is a primary culprit.
-
Solution: Degas your solvents before use by sparging with an inert gas (nitrogen or argon) for 15-30 minutes or by using the freeze-pump-thaw method. It is also good practice to maintain a positive pressure of an inert gas over your reaction mixture.
-
-
Basic Conditions: In the presence of a base, the phenolic proton is removed to form a phenoxide. This negatively charged species is more electron-rich and thus more easily oxidized.
-
Solution: If your reaction conditions permit, maintaining a slightly acidic pH can help stabilize the phenol. If a base is required, add it slowly and at a low temperature. Consider using a weaker base if compatible with your desired transformation.
-
-
Trace Metal Contamination: Metal ions, such as iron or copper, can catalyze the oxidation of phenols.
-
Solution: Use high-purity, metal-free reagents and solvents. If metal contamination is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester the metal ions and inhibit oxidation.
-
-
Light Exposure: Exposure to light, particularly UV light, can promote the formation of radical species that initiate oxidation.
-
Solution: Protect your reaction from light by wrapping the flask in aluminum foil or using amber glassware.
-
Q2: I am attempting a Williamson ether synthesis on the phenolic hydroxyl group, but I am getting a low yield of my desired product. What are the likely side reactions and how can I favor O-alkylation?
The Williamson ether synthesis is a powerful method for forming ethers, but with a multifunctional molecule like this compound, several competing reactions can occur.
Troubleshooting Low Yields in Williamson Ether Synthesis:
| Potential Issue | Explanation | Recommended Solution |
| Incomplete Deprotonation | The phenolic proton must be fully removed to form the nucleophilic phenoxide. If the base is not strong enough or used in insufficient quantity, the reaction will be incomplete. | Use a strong enough base to fully deprotonate the phenol. While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF will ensure complete phenoxide formation. |
| C-Alkylation | The phenoxide ion is an ambident nucleophile, meaning it can react on the oxygen (O-alkylation) to form the desired ether, or on the electron-rich aromatic ring (C-alkylation). | The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation. |
| Alkylation of the Benzylic Alcohol | The hydroxymethyl group also has a proton that can be removed by a strong base, leading to a mixture of products. | The phenolic proton is significantly more acidic than the alcoholic proton. Using a slight excess of a weaker base (e.g., K₂CO₃) and carefully controlling the temperature can favor selective deprotonation of the phenol. For complete selectivity, consider protecting the benzylic alcohol as a silyl ether before performing the etherification. |
| Elimination of the Alkyl Halide | If you are using a secondary or tertiary alkyl halide, elimination to form an alkene will be a major competing reaction, especially with a strong base like an alkoxide. | Use a primary alkyl halide whenever possible, as it is much more amenable to the SN2 reaction pathway of the Williamson ether synthesis. |
Workflow for Selective Phenolic Etherification:
Caption: Troubleshooting workflow for low yields in Williamson ether synthesis.
Q3: I am trying to selectively oxidize the hydroxymethyl group to an aldehyde, but the reaction is messy. How can I achieve a clean oxidation?
Selective oxidation of the primary alcohol in the presence of a sensitive phenolic hydroxyl group requires mild and specific oxidizing agents. Over-oxidation to the carboxylic acid or oxidation of the phenol ring can be significant side reactions.
Recommended Oxidation Protocols and Troubleshooting:
| Oxidizing Agent | Typical Conditions | Advantages | Potential Issues & Solutions |
| Manganese Dioxide (MnO₂) (activated) | CH₂Cl₂ or CHCl₃, room temperature, 24-48 h | Highly selective for benzylic and allylic alcohols. The solid reagent is easily filtered off. | The activity of MnO₂ can vary. Use a large excess (5-10 equivalents) of freshly activated MnO₂. The reaction can be slow; monitor carefully by TLC. |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature, 2-4 h | Generally reliable and stops at the aldehyde. | PCC is a chromium-based reagent and is toxic. The workup can be challenging due to the formation of a tarry chromium byproduct. Adsorbing the crude reaction mixture onto silica gel and filtering can simplify the workup. |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature, 1-3 h | Mild conditions, rapid reaction, and a clean workup. | DMP is sensitive to moisture and can be explosive under certain conditions. The reaction should be run under an inert atmosphere. |
General Troubleshooting for Oxidation:
-
No Reaction: If you observe no reaction, your oxidizing agent may be old or deactivated. Use a fresh batch of reagent. For MnO₂, ensure it has been properly activated.
-
Formation of Multiple Products: This may indicate over-oxidation or reaction at the phenol. Ensure you are not using an overly harsh oxidant. Protecting the phenolic hydroxyl group as a silyl or benzyl ether prior to oxidation can lead to a much cleaner reaction.
-
Darkening of the Reaction Mixture: As with other reactions of this molecule, this likely indicates oxidation of the phenol. Running the reaction at a lower temperature and under an inert atmosphere can help to mitigate this.
Q4: I am having difficulty purifying my product by column chromatography. The compound streaks on the column or I get poor separation. What can I do?
Phenolic compounds can be challenging to purify by silica gel chromatography due to their polarity and ability to form strong hydrogen bonds with the silica surface.
Tips for Successful Column Chromatography:
-
Solvent System Selection:
-
For polar phenolic compounds, a standard ethyl acetate/hexanes system may not be sufficient. Consider using a more polar solvent system like dichloromethane/methanol. A small amount of acetic acid (0.5-1%) in the eluent can sometimes improve peak shape by suppressing the ionization of the phenol.
-
For aromatic compounds, incorporating toluene into your solvent system (e.g., ethyl acetate/toluene) can sometimes provide better separation than ethyl acetate/hexanes.
-
-
Silica Gel Deactivation: The acidic nature of silica gel can cause streaking or even decomposition of sensitive compounds.
-
Solution: You can deactivate the silica gel by adding a small amount of a base, like triethylamine (1-2%), to your eluent. Alternatively, you can use commercially available neutral or basic alumina as the stationary phase.
-
-
Dry Loading: If your compound is not very soluble in the column eluent, it can be difficult to load it onto the column in a narrow band.
-
Solution: Use the dry loading technique. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.
-
-
Alternative Purification Methods:
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good crystal growth.
-
Trituration: This involves washing the crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble.
-
Workflow for Optimizing Column Chromatography of Phenolic Compounds:
Caption: Troubleshooting workflow for column chromatography of phenolic compounds.
Detailed Experimental Protocols
Protocol 1: Selective Oxidation of this compound to 5-Bromo-3-methoxysalicylaldehyde
This protocol utilizes activated manganese dioxide (MnO₂), a mild and selective oxidant for benzylic alcohols.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Celite®
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous dichloromethane to dissolve the starting material (approximately 20 mL per gram of starting material).
-
Add activated manganese dioxide (5-10 eq) in one portion.
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% ethyl acetate in hexanes as the eluent). The reaction may take 24-48 hours to reach completion.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the filter cake thoroughly with dichloromethane.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude aldehyde.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Williamson Ether Synthesis of the Phenolic Hydroxyl Group
This protocol describes a general procedure for the O-alkylation of the phenolic hydroxyl group using potassium carbonate as the base.
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Primary Alkyl Halide (e.g., benzyl bromide or methyl iodide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Add anhydrous DMF to create a suspension (approximately 10 mL per gram of starting material).
-
Add the primary alkyl halide (1.1-1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C to facilitate the reaction.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
A comprehensive list of references is available for further reading and verification of the information provided in this guide. This list includes peer-reviewed journal articles and other authoritative sources.
Sources
Technical Support Center: Production of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol
Welcome to the Technical Support Center for the synthesis of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. Our goal is to empower you with the knowledge to minimize impurities and maximize yield and reproducibility in your experiments.
I. Synthetic Strategy Overview: The Two-Step Approach
The synthesis of this compound, also known as 5-bromovanillyl alcohol, is most reliably and cleanly achieved through a two-step synthetic sequence starting from vanillin. While direct bromination of vanillyl alcohol may seem more direct, it is often complicated by side reactions, particularly the oxidation of the sensitive benzylic alcohol functional group by bromine.[1][2]
The recommended and more controlled pathway involves:
-
Electrophilic Bromination of Vanillin: Vanillin is first brominated to form 5-bromovanillin. The electron-donating hydroxyl and methoxy groups of vanillin direct the bromination primarily to the 5-position, ensuring high regioselectivity.
-
Reduction of 5-Bromovanillin: The aldehyde functional group of 5-bromovanillin is then selectively reduced to a primary alcohol, yielding the desired product, this compound.
This two-step approach offers superior control over the reaction and minimizes the formation of hard-to-remove impurities.
II. Frequently Asked Questions (FAQs)
Q1: Why is the two-step synthesis starting from vanillin recommended over the direct bromination of vanillyl alcohol?
A1: The primary reason is to avoid the oxidation of the benzylic alcohol. The hydroxymethyl group in vanillyl alcohol is susceptible to oxidation by bromine, which can lead to the formation of the corresponding aldehyde (5-bromovanillin) or carboxylic acid as significant impurities.[1][2] By brominating vanillin first and then performing the reduction, we protect the sensitive alcohol functionality, leading to a cleaner reaction profile and a higher yield of the desired product.
Q2: What is the expected regioselectivity of the bromination of vanillin?
A2: The bromination of vanillin is highly regioselective. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups. They work in concert to direct the incoming electrophile (bromine) to the position that is ortho to the hydroxyl group and para to the methoxy group, which is the 5-position. The aldehyde group is a deactivating, meta-directing group, which further disfavors substitution at the 2 and 6 positions.
Q3: What are the most common impurities I might encounter?
A3: In the bromination of vanillin , the most likely impurities are:
-
Unreacted vanillin: If the reaction does not go to completion.
-
Dibromovanillin: If an excess of the brominating agent is used or if the reaction conditions are too harsh, a second bromine atom can be added to the ring.
In the reduction of 5-bromovanillin , potential impurities include:
-
Unreacted 5-bromovanillin: If the reduction is incomplete.
-
Over-reduction products: Although less common with sodium borohydride, stronger reducing agents could potentially affect the aromatic ring or the methoxy group under harsh conditions.
Q4: How can I best monitor the progress of my reactions?
A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring both the bromination and the reduction steps. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, product, and any potential impurities. The spots can be visualized under UV light. For the reduction step, a stain like potassium permanganate can be used to visualize the alcohol product.
III. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the bromination of vanillin | 1. Incomplete reaction. 2. Loss of product during workup or purification. 3. Sub-optimal reaction temperature. | 1. Monitor the reaction by TLC to ensure completion. If necessary, increase the reaction time or slightly warm the reaction mixture. 2. Ensure proper pH adjustment during workup to precipitate the product fully. Use minimal amounts of cold solvent for washing during filtration. 3. Maintain the recommended reaction temperature. For many brominations of activated phenols, room temperature is sufficient. |
| Product from bromination is a dark oil or discolored solid | 1. Presence of unreacted bromine. 2. Formation of colored byproducts due to oxidation or side reactions. | 1. After the reaction, quench any remaining bromine with a solution of sodium thiosulfate or sodium bisulfite until the color disappears.[3] 2. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to remove colored impurities.[3] |
| TLC of the bromination reaction shows multiple spots | 1. Incomplete reaction (starting material present). 2. Formation of dibrominated product. | 1. Allow the reaction to stir for a longer period. 2. Use a precise stoichiometry of the brominating agent. Consider a milder brominating agent like N-bromosuccinimide (NBS) if over-bromination is a persistent issue. |
| Incomplete reduction of 5-bromovanillin | 1. Insufficient reducing agent. 2. Deactivation of the reducing agent. | 1. Use a slight excess of sodium borohydride (NaBH₄). 2. Ensure the NaBH₄ is fresh and has been stored properly. Prepare the NaBH₄ solution just before use. |
| Difficult purification of the final product | 1. Presence of closely-eluting impurities. 2. The product is an oil instead of a solid. | 1. If recrystallization is ineffective, silica gel column chromatography is the recommended purification method. 2. Ensure all solvent is removed under reduced pressure. If the product is inherently an oil at room temperature, purification by column chromatography is necessary. |
IV. Experimental Protocols
Step 1: Synthesis of 5-Bromovanillin
This protocol describes the bromination of vanillin using potassium bromate and hydrobromic acid to generate bromine in situ.[3]
Materials:
-
Vanillin
-
Potassium bromate (KBrO₃)
-
Glacial acetic acid
-
48% Hydrobromic acid (HBr)
-
Sodium thiosulfate solution (10%)
-
Ice-cold deionized water
-
Ethanol
Procedure:
-
In a 125 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 0.50 g of vanillin and 0.20 g of potassium bromate in 5.0 mL of glacial acetic acid.
-
With stirring, add 1.0 mL of 48% HBr dropwise. The solution will turn a dark orange/red color.
-
Continue to stir the reaction mixture at room temperature for 45 minutes.
-
Pour the reaction mixture into 50 mL of ice-cold water in a separate beaker and continue to stir for 10 minutes to precipitate the product.
-
If the solution remains colored, add 10% sodium thiosulfate solution dropwise until the color disappears.[3]
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold water.
-
The crude product can be purified by recrystallization from a hot 50% ethanol/water mixture.[3]
Step 2: Synthesis of this compound
This protocol details the reduction of 5-bromovanillin to the target alcohol using sodium borohydride.
Materials:
-
5-Bromovanillin
-
Sodium hydroxide (NaOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Add 1.88 g of 5-bromovanillin to 40 mL of water containing a slight excess of sodium hydroxide to form the sodium salt.
-
In a separate container, dissolve 170 mg of sodium borohydride in a small amount of water.
-
Add the sodium borohydride solution to the 5-bromovanillin solution. The color of the solution should gradually fade.
-
Allow the reaction to stir at room temperature overnight.
-
After the reaction is complete, acidify the solution with concentrated hydrochloric acid. The product, this compound, will precipitate as micro-needles.
-
Collect the solid product by vacuum filtration and wash with cold water.
V. Visualization of the Synthetic Workflow
Caption: Recommended two-step synthesis of this compound.
VI. References
-
Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone. Available at:
-
Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. Available at:
-
4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem. Available at: [Link]
-
Supplementary Information - Beilstein Journals. Available at: [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. Available at: [Link]
-
Bromination of vanillin - YouTube. Available at: [Link]
-
The kinetics and mechanism of the oxidation of benzyl alcohol to benzaldehyde by bromine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
Sources
- 1. Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. The kinetics and mechanism of the oxidation of benzyl alcohol to benzaldehyde by bromine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. 4-Bromo-2-methoxyphenol(7368-78-7) 1H NMR [m.chemicalbook.com]
Validation & Comparative
A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol Analysis
In the landscape of pharmaceutical development, the rigorous and meticulous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the data underpinning the safety and efficacy of a drug substance are reliable, reproducible, and fit for purpose. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol, a key intermediate in the synthesis of various pharmaceutical agents.
This document is tailored for researchers, analytical scientists, and drug development professionals, offering not just protocols but the rationale behind the experimental choices, in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). We will delve into the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, particularly the Q2(R1) and the recently implemented Q2(R2) standards, to establish a robust and reliable analytical procedure.[1][2][3][4][5][6][7][8]
The Analytical Imperative: Why Method Validation is Crucial
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[8] For a compound like this compound, this typically involves quantifying its purity and monitoring its stability under various conditions. An unvalidated or poorly validated method can lead to erroneous results, potentially masking impurities or degradation products, which can have significant implications for drug safety and stability.
This guide will compare and contrast different approaches to method validation where applicable and provide a comprehensive, self-validating framework for the HPLC analysis of this compound.
Proposed HPLC Method for Analysis
Table 1: Proposed Chromatographic Conditions
| Parameter | Proposed Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | C18 columns are versatile and widely used for the separation of moderately polar compounds like phenols, offering good resolution and peak shape. |
| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% Phosphoric Acid) | A gradient is often necessary to elute both the main analyte and any potential impurities or degradants with varying polarities within a reasonable timeframe. Phosphoric acid helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.[13] |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and separation efficiency for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape. |
| Detection Wavelength | Diode Array Detector (DAD) at ~280-290 nm | Phenolic compounds typically exhibit strong UV absorbance. A DAD allows for the monitoring of multiple wavelengths and spectral analysis to assess peak purity. The optimal wavelength should be determined by examining the UV spectrum of this compound. For a similar compound, 4-methoxyphenol, absorption maxima are at 222 nm and 282 nm.[14] |
| Injection Volume | 10 µL | A common injection volume that balances sensitivity with the risk of column overloading. |
| Diluent | Mobile Phase A (e.g., Water with 0.1% Phosphoric Acid) or Acetonitrile/Water mixture | Using the initial mobile phase composition as the diluent ensures good peak shape for early eluting peaks. |
The Validation Workflow: A Step-by-Step Approach
The validation of an analytical method is a structured process.[2] A validation protocol should be established before commencing the study, outlining the procedures and acceptance criteria.[4]
Caption: Overall workflow for the validation of the HPLC method.
Specificity and Forced Degradation Studies
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, and matrix components.[15] For a stability-indicating method, this is arguably the most critical parameter. Forced degradation studies are the cornerstone of establishing specificity.[16][17][18][19][20]
Trustworthiness: By intentionally stressing the drug substance, we demonstrate that the method can separate the intact analyte from its degradation products, ensuring that a decrease in the main peak area corresponds to a quantifiable increase in degradation products.
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: To an aliquot of the stock solution, add 1N Hydrochloric Acid (HCl) and heat at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize with 1N Sodium Hydroxide (NaOH) before injection.
-
Base Hydrolysis: To another aliquot, add 1N NaOH and heat under similar conditions. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Treat an aliquot with 3% Hydrogen Peroxide (H₂O₂) at room temperature for a specified time.
-
Thermal Degradation: Expose a solid sample and a solution of the analyte to dry heat (e.g., 105°C).
-
Photolytic Degradation: Expose a solid sample and a solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
Analysis: Analyze the stressed samples alongside an unstressed control sample.
-
Acceptance Criteria: The method is considered specific if there is no interference from degradation products, impurities, or excipients at the retention time of the analyte peak. Peak purity analysis using a DAD should be performed to confirm the homogeneity of the analyte peak. A significant degradation (e.g., 5-20%) should be achieved to demonstrate the stability-indicating nature of the method.
Linearity
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[15] This is fundamental for accurate quantification.
Experimental Protocol: Linearity
-
Prepare a series of at least five concentrations of the this compound reference standard across the expected working range.[6] A typical range for an assay of a drug substance is 80% to 120% of the target concentration.
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable. The y-intercept should be close to zero, and the residuals should be randomly distributed around the x-axis.
Range
Expertise & Experience: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][21]
Trustworthiness: The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.[3][6]
Acceptance Criteria: The data from the linearity, accuracy, and precision studies will collectively define the range of the method.
Accuracy
Expertise & Experience: Accuracy is the closeness of the test results obtained by the method to the true value.[15] It is often assessed by recovery studies.
Experimental Protocol: Accuracy
-
Spike a placebo (if applicable) or a known concentration of the analyte with known amounts of the this compound reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate. This results in a minimum of nine determinations.[3]
-
Analyze the samples and calculate the percentage recovery for each level.
Table 2: Example Accuracy Data Summary
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 119.0 | 99.2% |
| Mean Recovery | 99.7% |
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0% for the assay of a drug substance.
Precision
Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.[15]
Trustworthiness: This demonstrates the method's consistency and reliability under various conditions.
Experimental Protocol: Precision
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[3]
-
Alternatively, analyze nine determinations across the specified range (e.g., three concentrations, three replicates each).[3]
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
The effect of random events on the precision of the analytical procedure should be established.[3]
-
Table 3: Example Precision Data Summary
| Parameter | Analyst 1 / Day 1 (Peak Area) | Analyst 2 / Day 2 (Peak Area) |
| Replicate 1 | 1254321 | 1256789 |
| Replicate 2 | 1258765 | 1251234 |
| Replicate 3 | 1253456 | 1259876 |
| Replicate 4 | 1256789 | 1254321 |
| Replicate 5 | 1251234 | 1258765 |
| Replicate 6 | 1259876 | 1253456 |
| Mean | 1255740 | 1255740 |
| Std. Dev. | 3456.7 | 3210.9 |
| % RSD | 0.28% | 0.26% |
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be within acceptable limits, typically ≤ 2% for the assay of a drug substance.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21]
Trustworthiness: These parameters define the sensitivity of the method.
Experimental Protocol: LOD and LOQ
Several approaches can be used:
-
Based on Signal-to-Noise Ratio:
-
LOD is typically determined at a signal-to-noise ratio of 3:1.
-
LOQ is typically determined at a signal-to-noise ratio of 10:1.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line or from the analysis of blank samples) and S is the slope of the calibration curve.[1]
-
Acceptance Criteria: For LOQ, the analyte concentration should be quantifiable with acceptable accuracy and precision.[22]
Robustness
Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15][22]
Trustworthiness: A robust method is reliable during normal usage.
Experimental Protocol: Robustness
-
Identify critical method parameters that could potentially affect the results.
-
Introduce small, deliberate variations to these parameters one at a time.
-
Analyze the system suitability samples under each modified condition.
Table 4: Example Robustness Study Parameters
| Parameter | Original Value | Variation 1 | Variation 2 |
| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 |
| Column Temperature (°C) | 30 | 28 | 32 |
| Mobile Phase Composition (% Acetonitrile) | ± 2% of the initial and final concentrations in the gradient | ||
| pH of Aqueous Mobile Phase | ± 0.2 units |
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates, resolution) should remain within the predefined acceptance criteria for all variations, and the results should not be significantly affected.
Caption: Key parameters to vary during a robustness study.
Conclusion
The validation of an HPLC method for the analysis of this compound is a systematic process that ensures the generation of high-quality, reliable data. By following the principles outlined in this guide, which are grounded in ICH guidelines and extensive field experience, researchers and analytical scientists can confidently establish a method that is specific, linear, accurate, precise, sensitive, and robust. This rigorous approach to method validation is indispensable for regulatory compliance and for ensuring the safety and efficacy of pharmaceutical products.
References
-
The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations. (2022-02-04). National Institutes of Health. [Link]
-
Steps for HPLC Method Validation. (2024-12-11). Pharmaguideline. [Link]
-
Hplc method development and validation: an overview. SciSpace. [Link]
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
-
Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2023-10-19). MDPI. [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. [Link]
-
HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. Journal of Hygienic Engineering and Design. [Link]
-
Development and Validation of a High-performance Liquid Chromatography–Diode-array Detection Method for the Determination of Eight Phenolic Constituents in Extracts of Different Wine Species. National Institutes of Health. [Link]
-
Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Semantic Scholar. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025-07-02). YouTube. [Link]
-
UV-Vis Spectrum of 4-methoxyphenol. SIELC Technologies. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023-11-30). International Council for Harmonisation. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Separation of Phenol, 2,6-dibromo-4-[1-(3-bromo-4-hydroxyphenyl)-1-methylethyl]- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. LinkedIn. [Link]
-
Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022-07-05). National Institutes of Health. [Link]
-
The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
4-Methoxyphenol. OSHA. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17). U.S. Food and Drug Administration. [Link]
-
The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. [Link]
-
2-Bromo-4-methoxyphenol. PubChem. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
HPLC Method for Analysis of Bromoform on Newcrom R1 Column. SIELC Technologies. [Link]
-
Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
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A Comparative Analysis of Synthetic Pathways to 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol
Introduction: The Significance of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol in Medicinal Chemistry
This compound, also known as 5-bromovanillyl alcohol, is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules. Its unique arrangement of a reactive bromomethyl group, a nucleophilic phenol, and a directing methoxy group on a benzene ring makes it a versatile precursor for a variety of pharmaceutical agents and biologically active compounds. The strategic placement of these functional groups allows for sequential and site-selective modifications, enabling the construction of intricate molecular architectures. This guide provides a comparative study of two primary synthetic routes to this key intermediate, offering experimental insights to aid researchers in selecting the most suitable pathway for their specific needs.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be approached from two principal retrosynthetic disconnections, both originating from the readily available and bio-renewable starting material, vanillin.
-
Route 1: The "Bromination-First" Approach. This strategy involves the initial electrophilic bromination of vanillin to form 5-bromovanillin, followed by the selective reduction of the aldehyde functionality to the corresponding primary alcohol.
-
Route 2: The "Reduction-First" Approach. In this alternative pathway, vanillin is first reduced to vanillyl alcohol, which is then subjected to regioselective bromination to yield the target molecule.
This guide will delve into the mechanistic underpinnings, experimental protocols, and comparative performance of these two routes.
Route 1: The "Bromination-First" Pathway
This is a well-established and reliable method for the preparation of this compound. The sequence begins with the bromination of vanillin, an electrophilic aromatic substitution, followed by a standard reduction of the aldehyde.
Mechanism and Rationale
The hydroxyl (-OH) and methoxy (-OCH3) groups of vanillin are both activating, ortho, para-directing groups. The hydroxyl group is a stronger activator than the methoxy group. The position para to the hydroxyl group is occupied by the aldehyde. Therefore, electrophilic substitution is directed to the positions ortho to the hydroxyl group. Steric hindrance from the adjacent methoxy group favors substitution at the C5 position, leading to the formation of 5-bromovanillin as the major product.[1] Subsequent reduction of the aldehyde to a primary alcohol is typically achieved using a mild reducing agent like sodium borohydride (NaBH4) to avoid reduction of the aromatic ring or cleavage of the ether linkage.[2]
Experimental Protocol: Synthesis of 5-Bromovanillyl Alcohol from 5-Bromovanillin[2]
-
Dissolution: 5-Bromovanillin (1.884 g) is added to an excess of alkali in water (40 mL). The sodium salt forms immediately but may not fully dissolve.
-
Reduction: A solution of sodium borohydride (170 mg) in water is added. The faint yellow color of the solution gradually disappears, and the precipitated salt dissolves within approximately 10 minutes.
-
Reaction Time: The solution is allowed to stand at room temperature overnight.
-
Workup and Isolation: The reaction mixture is acidified with concentrated hydrochloric acid. This compound (5-bromovanillyl alcohol) precipitates as micro-needles.
-
Purification: The product can be collected by filtration. Further product can be obtained by extraction of the mother liquors.
Data Summary: Route 1
| Parameter | Value | Reference |
| Starting Material | 5-Bromovanillin | [2] |
| Key Reagents | Sodium borohydride, HCl | [2] |
| Solvent | Water | [2] |
| Reaction Time | Overnight | [2] |
| Reported Yield | 88% | [2] |
| Product M.P. | 132 °C | [2] |
Visualizing the "Bromination-First" Workflow
Caption: Workflow for the "Bromination-First" synthesis route.
Route 2: The "Reduction-First" Pathway
This approach reverses the order of the key transformations. It begins with the reduction of vanillin to vanillyl alcohol, followed by a regioselective bromination.
Mechanism and Rationale
The first step is the straightforward reduction of the aldehyde group of vanillin to a primary alcohol using sodium borohydride.[3][4] The subsequent bromination of the resulting vanillyl alcohol is the critical step. Similar to vanillin, vanillyl alcohol possesses two activating groups, the hydroxyl and methoxy groups. The powerful ortho, para-directing influence of the hydroxyl group is expected to dominate. The position para to the hydroxyl group is now occupied by the hydroxymethyl group. Therefore, the incoming electrophile (bromonium ion) is directed to the position ortho to the hydroxyl group and meta to the hydroxymethyl group (C5 position), yielding the desired this compound. Reagents such as N-bromosuccinimide (NBS) in a suitable solvent are often employed for such regioselective brominations of activated aromatic rings to provide milder conditions and better control over selectivity.[5]
Experimental Protocol: Two-Step Synthesis via Vanillyl Alcohol
Step 2a: Reduction of Vanillin to Vanillyl Alcohol [3]
-
Dissolution: Place vanillin (2 g, 13.2 mmol) in a 25 mL round-bottom flask, followed by 4 mL of ethanol. Stir at room temperature to dissolve.
-
Cooling: Cool the solution in an ice bath.
-
Reductant Preparation: In a separate vial, dissolve NaBH4 (0.5 g) in 3.8 mL of 1M NaOH.
-
Addition: Slowly add the NaBH4 solution dropwise to the vanillin solution over 10 minutes, maintaining the cold temperature.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture for 10 minutes at room temperature.
-
Quenching and Precipitation: Cool the mixture again in an ice bath. Add 6M HCl dropwise until the evolution of H2 gas ceases and the solution is acidic. Stir for an additional 10 minutes to allow the product to precipitate.
-
Isolation: Collect the vanillyl alcohol product by filtration, washing with ice-cold water.
Step 2b: Regioselective Bromination of Vanillyl Alcohol (Proposed)
-
Dissolution: Dissolve vanillyl alcohol (1.0 mmol) in acetonitrile (2 mL) at 0 °C.
-
Bromination: Add N-bromosuccinimide (NBS) (1.0 mmol) in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with water (10 mL) and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product would then be purified, likely by column chromatography or recrystallization.
Data Summary: Route 2
| Parameter | Step 2a: Reduction | Step 2b: Bromination (Projected) | Reference |
| Starting Material | Vanillin | Vanillyl Alcohol | [3] |
| Key Reagents | NaBH4, HCl | N-Bromosuccinimide (NBS) | [3][5] |
| Solvent | Ethanol/Water | Acetonitrile | [3][5] |
| Reaction Time | ~30 minutes | Overnight | [3][5] |
| Reported Yield | High (typically >90%) | Moderate to High (estimated) | [3] |
| Product M.P. | 115 °C (Vanillyl Alcohol) | 132 °C (Target) | [2][3] |
Visualizing the "Reduction-First" Workflow
Caption: Workflow for the "Reduction-First" synthesis route.
Comparative Analysis and Discussion
| Feature | Route 1 ("Bromination-First") | Route 2 ("Reduction-First") |
| Reliability | High. This route is well-documented in the literature with a reported high yield for the final step.[2] | High for the reduction step. The bromination step is based on established principles of regioselectivity but may require optimization. |
| Yield | The final reduction step has a reported yield of 88%.[2] The initial bromination of vanillin also proceeds in high yield. | The initial reduction of vanillin is typically high-yielding (>90%).[3] The yield of the subsequent bromination would need experimental determination. |
| Selectivity | The bromination of vanillin is highly regioselective for the C5 position. The subsequent reduction is chemoselective for the aldehyde. | The reduction is highly chemoselective. The bromination of vanillyl alcohol is predicted to be highly regioselective due to the strong directing effect of the hydroxyl group. |
| Purification | The final product precipitates from the reaction mixture upon acidification, simplifying isolation.[2] | The intermediate, vanillyl alcohol, precipitates upon acidification. The final brominated product would likely require chromatographic purification to separate it from any potential regioisomers or starting material. |
| Operational Simplicity | The final step is a straightforward one-pot reduction and precipitation. | Two distinct synthetic steps with intermediate workup and isolation are required. The final purification may be more involved. |
Expert Insights:
From an industrial and process chemistry perspective, Route 1 ("Bromination-First") presents a more attractive option. The high, documented yield and the simple precipitation-based isolation of the final product are significant advantages for scalability and cost-effectiveness. The starting material for the final step, 5-bromovanillin, is also commercially available, potentially allowing for a one-step synthesis of the target molecule in-house.
Route 2 ("Reduction-First") , while mechanistically sound, introduces a potential need for more extensive purification in the final step. While the regioselectivity of the bromination is expected to be high, the formation of even minor amounts of other isomers could complicate the purification process, especially on a larger scale. However, this route offers flexibility. The intermediate, vanillyl alcohol, is a useful compound in its own right and could be synthesized in bulk and then diversified through various late-stage functionalization reactions, including bromination.
Conclusion
Both the "Bromination-First" and "Reduction-First" synthetic routes offer viable pathways to this compound from vanillin. The "Bromination-First" approach (Route 1) stands out as a more robust and efficient method based on existing literature, primarily due to its high reported yield and straightforward product isolation.[2] The "Reduction-First" pathway (Route 2) is a logical alternative that may be advantageous if the intermediate, vanillyl alcohol, is also a desired compound or if different halogenation patterns are to be explored. The choice between these routes will ultimately depend on the specific project goals, scale of synthesis, and the available resources for purification and process optimization.
References
-
Reduction of Vanillin to Vanillyl Alcohol. (n.d.). Department of Chemistry, University of Kentucky. Available from: [Link]
-
Vanillin Reduction: Vanillyl Alcohol Synthesis Lab Procedure. (n.d.). Studylib.net. Available from: [Link]
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12BL Experiment 7: Vanillin Reduction. (n.d.). University of California, Santa Cruz. Available from: [Link]
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Langa, M. J., et al. (2018). Biotransformation of vanillin into vanillyl alcohol by a novel strain of Cystobasidium laryngis isolated from decaying wood. AMB Express, 8(1), 133. Available from: [Link]
-
Rhodanide. (2020, March 8). Late Night Chemistry: Vanillyl Alcohol. YouTube. Available from: [Link]
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Pepper, J. M., & MacDonald, J. A. (1953). The Reaction of 5-Bromovanillin and Sodium Methoxide. Canadian Journal of Chemistry, 31(5), 476-483. Available from: [Link]
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Appchem. (n.d.). This compound. Available from: [Link]
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MySkinRecipes. (n.d.). Aromatic Alcohols. Available from: [Link]
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Dence, C. W. (n.d.). Sodium Borohydride Reduction of Vanillin: A Low Solvent Synthesis of Vanillyl Alcohol. Sciencemadness.org. Available from: [Link]
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Chen, C. Y., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(11), 2999. Available from: [Link]
-
Chemistry Lovers Dr. Himali Hewage. (2022, September 7). Org 2 Expt 5- Reduction of Vanillin. YouTube. Available from: [Link]
-
Chegg. (2023, February 26). Procedure Reduction of Vanillin to Vanillyl Alcohol. Available from: [Link]
-
The Organic Chemistry Tutor. (2021, March 27). Bromination of vanillin. YouTube. Available from: [Link]
-
Gevert, O., et al. (2013). Regioselective bromination of fused heterocyclic N-oxides. Organic & Biomolecular Chemistry, 11(13), 2219-2226. Available from: [Link]
-
Wikipedia. (n.d.). Vanillyl alcohol. Available from: [Link]
-
Nikalje, A. P., & Syed, A. (2015). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Oriental Journal of Chemistry, 31(2), 935-940. Available from: [Link]
-
PubChem. (n.d.). Vanillyl alcohol. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. (n.d.). CN109942382B - Method for synthesizing vanillyl alcohol ether.
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A Comparative Guide to the Biological Activity of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol and its Analogues
Comparative Biological Efficacy: A Data-Driven Overview
The biological activities of various analogues of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol have been assessed through a range of in vitro assays. The following tables present a consolidated summary of the quantitative data, enabling a clear and objective comparison of their potency across different biological contexts.
Table 1: Anticancer Activity of 4-Bromo-2-methoxyphenol Analogues
The evaluation of anticancer activity is a cornerstone of drug discovery. The following data, primarily derived from MTT assays, showcases the cytotoxic potential of several bromophenol derivatives against various cancer cell lines. A lower IC50 value indicates greater potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| WLJ18 | Bromophenol derivative | A549 (Lung) | 7.10 ± 0.53 | [1] |
| Bel7402 (Liver) | 9.68 ± 0.76 | [1] | ||
| (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) | Acetylated Bromophenol | K562 (Leukemia) | Not specified, induced apoptosis | [1] |
| 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | Acetophenone | BV-2 (microglia) | Not specified, inhibits pro-inflammatory responses | [1] |
| Apiole (4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole) | Methoxyphenol derivative | In vivo tumor model | "Potent activity" | [1] |
Table 2: Anti-inflammatory Activity of 4-Bromo-2-methoxyphenol Analogues
Chronic inflammation is a key contributor to a multitude of diseases. The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).
| Compound ID | Biological Effect | Cell Line | Key Findings | Reference |
| 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | Inhibition of pro-inflammatory mediators | BV-2 (microglia) | Inhibited NO and PGE2 production. | [1] |
| 2-methoxy-4-vinylphenol | Inhibition of pro-inflammatory mediators | RAW264.7 (macrophages) | Inhibited NO and PGE2 production. Blocked iNOS and COX-2 expression via suppression of NF-κB and MAPK activation. | [1] |
Table 3: Antioxidant Activity of Bromophenol Derivatives
The ability of a compound to neutralize free radicals is a key indicator of its potential to mitigate oxidative stress-related cellular damage. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays are commonly employed to quantify this activity.
| Compound | Assay | IC50 / Activity | Reference |
| 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene | H2O2-induced oxidative damage | HaCaT keratinocytes | Ameliorated H2O2-induced oxidative damage and ROS generation. |
| (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate | H2O2-induced oxidative damage | HaCaT keratinocytes | Ameliorated H2O2-induced oxidative damage and ROS generation. |
Foundational Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key in vitro assays utilized in the assessment of these bromophenol derivatives.
Anticancer Activity: MTT Assay[5][6][7][8][9]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3]
Workflow for MTT Assay
Caption: A typical workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antioxidant Activity: DPPH Radical Scavenging Assay[10][11][12][13][14]
This assay measures the ability of a compound to scavenge the stable DPPH free radical.[4][5]
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution. Ascorbic acid or Trolox can be used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay[15][16][17][18][19]
This assay determines the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[6][7]
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells.
Mechanistic Insights: Modulation of Key Signaling Pathways
The biological effects of these bromophenol analogues are often mediated through their interaction with critical cellular signaling pathways. Understanding these mechanisms is paramount for the rational design of more potent and selective therapeutic agents.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[1] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Caption: Simplified NF-κB signaling pathway and the potential point of inhibition by bromophenol analogues.
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt pathway is a crucial signaling cascade that governs cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development.[1]
Caption: The PI3K/Akt signaling pathway and potential inhibitory points for bromophenol analogues.
Conclusion and Future Directions
The derivatives of this compound represent a versatile and promising class of compounds with demonstrable anticancer, anti-inflammatory, and antioxidant activities. The structure-activity relationships suggested by the available data indicate that the nature and position of substituents on the phenyl ring are critical determinants of biological efficacy.
The conspicuous absence of published biological data for the parent compound, this compound, presents a clear and immediate avenue for future research. The synthesis and comprehensive biological evaluation of this compound are essential to establish a baseline for this chemical series and to more accurately gauge the contributions of various functional groups in its analogues.
Further investigations should also focus on elucidating the precise molecular targets and mechanisms of action of the most potent analogues identified to date. In vivo studies are a logical next step to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of these promising compounds. The data and protocols presented in this guide are intended to serve as a valuable resource to propel the ongoing exploration of these fascinating molecules and to expedite the discovery of novel and effective therapeutic agents for a spectrum of human diseases.
References
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Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. ResearchGate. [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. [Link]
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A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. National Institutes of Health. [Link]
-
Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. [Link]
-
Efficiency of DPPH and FRAP assays for estimating antioxidant activity and separation of organic acids and phenolic compounds. SciELO. [Link]
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Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. National Institutes of Health. [Link]
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Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Institutes of Health. [Link]
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Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. National Institutes of Health. [Link]
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Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Dovepress. [Link]
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IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. International Journal of Pharmaceutical Sciences and Research. [Link]
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Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. National Institutes of Health. [Link]
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Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. ResearchGate. [Link]
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Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Odesa I. I. Mechnykov National University. [Link]
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Antioxidant and Nitric Oxide Inhibition Activities of Thai Medicinal Plants. Thai Science. [Link]
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A Researcher's Guide to Spectroscopic Analysis: Differentiating 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol and Its Synthetic Precursors
This guide provides an in-depth spectroscopic comparison of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol, a valuable building block in medicinal chemistry, and its common precursors, vanillin and vanillyl alcohol. For researchers engaged in multi-step synthesis, the ability to unequivocally track functional group transformations is paramount. Here, we delve into the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to monitor this synthetic pathway, offering field-proven insights and supporting data to ensure confidence in your results.
The synthetic journey from a common flavoring agent to a specialized brominated phenol involves distinct chemical changes that are readily observable through modern analytical techniques. We will explore how the reduction of an aldehyde and the subsequent electrophilic aromatic substitution manifest in their respective spectra, providing a clear roadmap for reaction monitoring and final product verification.
The Synthetic Pathway: From Vanillin to a Brominated Phenol
The synthesis of this compound typically begins with vanillin, a readily available starting material. The process involves two key transformations:
-
Reduction: The aldehyde group of vanillin is reduced to a primary alcohol, yielding vanillyl alcohol. This step is crucial as it transforms the electron-withdrawing aldehyde into a hydroxymethyl group.
-
Bromination: An electrophilic aromatic substitution reaction introduces a bromine atom onto the aromatic ring of vanillyl alcohol. The position of bromination is directed by the existing activating groups (hydroxyl and methoxy).
This sequence provides clear, spectroscopically distinct milestones for analysis.
Caption: Synthetic route from vanillin to the target compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the chemical environment of ¹H (proton) and ¹³C nuclei, we can precisely track the conversion of functional groups.
¹H NMR: A Proton's Perspective
The ¹H NMR spectrum provides a direct view of the hydrogen atoms in a molecule. The transformation from vanillin to the final product involves three key changes: the disappearance of the aldehyde proton, the appearance of a benzylic alcohol methylene signal, and a shift in the aromatic proton signals.
-
Vanillin: The spectrum is characterized by a highly deshielded singlet at ~9.8 ppm, which is indicative of the aldehyde proton (-CHO).[1][2] The three aromatic protons appear between 6.9 and 7.4 ppm, alongside the methoxy group singlet (~3.9 ppm) and the phenolic hydroxyl proton.
-
Vanillyl Alcohol: Upon reduction, the diagnostic aldehyde peak at ~9.8 ppm vanishes completely. In its place, a new signal appears around 4.6 ppm, corresponding to the newly formed benzylic methylene protons (-CH₂OH).[3][4] This provides unequivocal evidence of a successful reduction. The aromatic proton signals remain, though their chemical environment is slightly altered.
-
This compound: The introduction of bromine, an electronegative and sterically bulky atom, dramatically alters the aromatic region. Instead of three aromatic proton signals, we now observe only two, typically as singlets or narrow doublets, due to the substitution pattern. Their chemical shifts will be influenced by the bromine atom's presence. The characteristic methoxy (~3.9 ppm) and benzylic methylene (~4.6 ppm) signals remain, confirming the integrity of these groups.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Compound | Aldehyde H (-CHO) | Aromatic H | Benzylic H (-CH₂OH) | Methoxy H (-OCH₃) |
| Vanillin | ~9.8 (s) | ~6.9-7.4 (m) | - | ~3.9 (s) |
| Vanillyl Alcohol | - | ~6.7-6.9 (m) | ~4.6 (s) | ~3.9 (s) |
| This compound (Predicted) | - | ~6.8-7.1 (m) | ~4.6 (s) | ~3.9 (s) |
(s = singlet, m = multiplet). Shifts are approximate and can vary with solvent.
¹³C NMR: The Carbon Skeleton
¹³C NMR provides complementary information about the carbon framework of the molecules.
-
Vanillin: The most downfield signal is the aldehyde carbon at ~193 ppm.[1][5] The aromatic carbons resonate between 110-155 ppm, and the methoxy carbon appears around 56 ppm.[1]
-
Vanillyl Alcohol: The reduction is confirmed by the disappearance of the ~193 ppm aldehyde signal and the appearance of a new peak around 65 ppm for the benzylic alcohol carbon (-CH₂OH).[6]
-
This compound: The most significant change is observed in the aromatic region. The carbon directly bonded to bromine (C-Br) will experience a shielding effect, causing its signal to shift upfield compared to its un-substituted counterpart in vanillyl alcohol. This provides direct evidence of bromination at a specific position.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | Carbonyl C (C=O) | Aromatic C | Benzylic C (-CH₂OH) | Methoxy C (-OCH₃) |
| Vanillin | ~193 | ~108-152 | - | ~56 |
| Vanillyl Alcohol | - | ~110-147 | ~65 | ~56 |
| This compound (Predicted) | - | ~110-150 | ~65 | ~56 |
(Shifts are approximate and can vary with solvent.)
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the presence or absence of specific functional groups based on their characteristic vibrational frequencies.
-
Vanillin: The IR spectrum prominently displays a sharp, strong absorption band around 1665-1700 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of the aldehyde.[7][8] A broad O-H stretching band from the phenolic hydroxyl group is also visible around 3200-3400 cm⁻¹.
-
Vanillyl Alcohol: Following reduction, the most dramatic change is the complete disappearance of the C=O stretch around 1665 cm⁻¹. This is the primary indicator of reaction completion. The O-H stretching band becomes significantly broader and more intense, now representing both the phenolic and the newly formed primary alcohol hydroxyl groups.[9]
-
This compound: The IR spectrum will be very similar to that of vanillyl alcohol, retaining the broad O-H stretch and lacking a C=O band. A weak to medium absorption in the lower frequency region (typically 500-700 cm⁻¹ ) may be attributable to the C-Br stretching vibration, although this can sometimes be difficult to assign definitively. The key information from IR in this step is confirming the persistence of the alcohol and phenol groups and the continued absence of the aldehyde.
Table 3: Key IR Vibrational Frequencies (cm⁻¹)
| Compound | O-H Stretch (Alcohol/Phenol) | C=O Stretch (Aldehyde) | C-Br Stretch |
| Vanillin | ~3200-3400 (broad) | ~1665-1700 (strong, sharp) | - |
| Vanillyl Alcohol | ~3200-3600 (very broad) | - | - |
| This compound | ~3200-3600 (very broad) | - | ~500-700 |
Part 3: Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing clues to molecular structure through fragmentation patterns.
-
Vanillin: The electron ionization (EI) mass spectrum will show a clear molecular ion peak [M]⁺ at m/z = 152 , corresponding to its molecular weight.[10]
-
Vanillyl Alcohol: The molecular ion peak [M]⁺ appears at m/z = 154 , reflecting the addition of two hydrogen atoms during the reduction.[6] A common fragment is observed at m/z 137, corresponding to the loss of a water molecule ([M-H₂O]⁺).[3]
-
This compound: This is where MS becomes particularly diagnostic. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[11] Consequently, the mass spectrum will exhibit a characteristic pair of molecular ion peaks: one for the molecule containing ⁷⁹Br ([M]⁺) and another, two mass units higher, for the molecule with ⁸¹Br ([M+2]⁺).[11] These two peaks will have almost equal intensity. For our target molecule (C₈H₉BrO₃), we expect to see this isotopic signature at m/z = 232 and m/z = 234 . This pattern is an unmistakable confirmation of successful mono-bromination.
Table 4: Key Mass Spectrometry (m/z) Values
| Compound | Expected [M]⁺ | Expected [M+2]⁺ | Key Fragments |
| Vanillin | 152 | - | - |
| Vanillyl Alcohol | 154 | - | 137 ([M-H₂O]⁺) |
| This compound | 232 | 234 | Isotopic pattern is key |
Experimental Protocols
Trustworthy data begins with robust experimental design. The following are generalized protocols for the synthesis and analysis.
Synthesis Workflow
Caption: General experimental workflow for the two-step synthesis.
Methodology: Synthesis of Vanillyl Alcohol
-
Dissolve vanillin (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent such as sodium borohydride (NaBH₄) (approx. 1.0-1.5 eq) portion-wise.
-
Allow the reaction to stir for 1-2 hours, monitoring by TLC for the disappearance of vanillin.
-
Carefully acidify the mixture with dilute HCl to neutralize excess NaBH₄.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer with Na₂SO₄, and concentrate under reduced pressure to yield crude vanillyl alcohol.
Methodology: Synthesis of this compound
-
Dissolve vanillyl alcohol (1.0 eq) in a solvent such as glacial acetic acid or a chlorinated solvent.
-
Cool the solution in an ice bath.
-
Prepare a solution of bromine (Br₂) (1.0 eq) in the same solvent.
-
Add the bromine solution dropwise to the vanillyl alcohol solution with stirring.
-
Allow the reaction to proceed to completion, monitoring by TLC.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid product by vacuum filtration and purify by recrystallization.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: Samples should be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A standard ¹H experiment is typically sufficient. For ¹³C, a proton-decoupled experiment is standard.
-
IR Spectroscopy: Samples can be analyzed neat as a thin film on a salt plate (for oils) or as a solid mixed with KBr to form a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory provides a simple method for both liquids and solids.
-
Mass Spectrometry: Samples can be introduced via various methods, including direct infusion, or coupled with gas (GC-MS) or liquid (LC-MS) chromatography for analysis of complex mixtures.
Conclusion
By systematically applying NMR, IR, and Mass Spectrometry, a researcher can confidently navigate the synthetic pathway from vanillin to this compound. Each technique offers a unique and complementary piece of the structural puzzle. The disappearance of the aldehyde signals in NMR and IR confirms the initial reduction. The subsequent shift in aromatic signals in NMR and, most definitively, the appearance of the M/M+2 isotopic pattern in MS, validates the successful bromination. Together, these methods form a self-validating system that ensures the structural integrity of the intermediate and the final product, upholding the standards of scientific rigor in drug development and chemical research.
References
-
University of Utah. Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. [Online] Available at: [Link]
-
Poulsen, P. H., et al. (2018). Biotransformation of vanillin into vanillyl alcohol by a novel strain of Cystobasidium laryngis isolated from decaying wood. AMB Express, 8(1), 143. [Online] Available at: [Link]
-
Transtutors. (2021). Interpret IR spectrum of obtained vanillyl alcohol, and explain... [Online] Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 62348, Vanillyl alcohol. [Online] Available at: [Link]
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National Institute of Standards and Technology. Vanillin in NIST WebBook. [Online] Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1183, Vanillin. [Online] Available at: [Link]
-
The Royal Society of Chemistry. (2019). Electronic Supplementary Information For Ortho-Vanillin Derived Al(III) and Co(III) Catalyst Systems for Switchable Catalysis. [Online] Available at: [Link]
-
Reddit. (2016). Need help interpreting proton NMR spectrum for vanillyl alcohol. [Online] Available at: [Link]
-
Human Metabolome Database. HMDB0012308: Vanillin. [Online] Available at: [Link]
-
ChemRxiv. (2023). IR of Vanillin: A classic study with a twist. [Online] Available at: [Link]
-
Scribd. Vanillin Ir Spectra. [Online] Available at: [Link]
-
Beilstein Journals. (2015). Supplementary Information. [Online] Available at: [Link]
-
National Center for Biotechnology Information. PubChemLite for this compound. [Online] Available at: [Link]
-
American Chemical Society Publications. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. [Online] Available at: [Link]
-
YouTube. (2021). Bromination of vanillin. [Online] Available at: [Link]
-
ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. [Online] Available at: [Link]
-
University of Delaware. Vanillin Synthesis from 4-Hydroxybenzaldehyde. [Online] Available at: [Link]
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Purity analysis of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol by different analytical techniques
Introduction
4-Bromo-2-(hydroxymethyl)-6-methoxyphenol is a substituted phenolic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex natural products. The precise arrangement of its functional groups—a hydroxyl, a hydroxymethyl, a methoxy, and a bromine atom on an aromatic ring—makes it a valuable synthon. However, the presence of impurities, including regioisomers, starting materials, or by-products from its synthesis, can dramatically impact the yield, stereoselectivity, and safety profile of subsequent reactions.
Therefore, rigorous purity analysis is not merely a quality control step but a fundamental necessity for ensuring the reliability and reproducibility of research and development outcomes. This guide provides an in-depth comparison of several orthogonal analytical techniques for the comprehensive purity assessment of this compound. We will explore the causality behind experimental choices, present detailed protocols, and offer insights gleaned from field experience to empower researchers, scientists, and drug development professionals in making informed analytical decisions.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
High-Performance Liquid Chromatography, particularly with UV detection, is the cornerstone for determining the purity of non-volatile organic compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities and quantifying their relative abundance.
Expertise & Experience: The 'Why' Behind the Method
The choice of a reversed-phase C18 column is deliberate; the nonpolar stationary phase effectively retains the moderately polar analyte, allowing for excellent separation using a simple mobile phase of acetonitrile and water.[1][2] The addition of a small amount of acid (e.g., 0.1% trifluoroacetic or formic acid) to the mobile phase is critical.[2][3] This suppresses the ionization of the phenolic hydroxyl group, preventing peak tailing and ensuring sharp, symmetrical peaks, which are essential for accurate integration and quantification. The detection wavelength is selected based on the UV absorbance maximum of the phenolic chromophore to maximize sensitivity.
Experimental Protocol: HPLC-UV
-
System Preparation: An HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 20% to 80% Mobile Phase B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.
-
Detection: UV absorbance at 288 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase starting composition (e.g., 80:20 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter prior to injection.
-
Injection Volume: 5 µL.
-
Data Analysis: Purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
Data Presentation: HPLC Purity Profile
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 4.5 | 15,200 | 0.25 | Unknown Impurity |
| 2 | 8.9 | 5,985,000 | 99.50 | This compound |
| 3 | 11.2 | 12,000 | 0.20 | Starting Material (e.g., Guaiacol derivative) |
| 4 | 13.1 | 3,000 | 0.05 | Unknown Impurity |
Workflow for HPLC Purity Analysis
Caption: Workflow for quantitative purity analysis by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[4] For a polar molecule like this compound, direct analysis can be challenging due to its low volatility and the presence of active hydroxyl groups, which can cause peak tailing.[5]
Expertise & Experience: The 'Why' Behind the Method
To overcome these challenges, derivatization is often employed. Silylating the hydroxyl groups with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts them into less polar and more volatile trimethylsilyl (TMS) ethers. This crucial step improves chromatographic performance, resulting in sharper peaks and enhanced sensitivity.[6][7] The mass spectrometer provides definitive identification of impurities by comparing their fragmentation patterns to spectral libraries.
Experimental Protocol: GC-MS (with Derivatization)
-
Derivatization:
-
To ~1 mg of the sample in a vial, add 100 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
-
-
GC System: A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.
-
Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally effective.[8]
-
Injector: 280 °C, Splitless mode.
-
Oven Program: Initial temperature of 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Parameters:
-
Transfer Line Temp: 290 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-550 m/z.
-
-
Data Analysis: Identify the main peak corresponding to the di-TMS derivative of the product. Search the mass spectra of minor peaks against the NIST library to identify potential volatile impurities.
Workflow for GC-MS Impurity Profiling
Caption: Workflow for volatile impurity identification by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is unparalleled for unambiguous structure elucidation. For purity analysis, ¹H NMR is particularly powerful as the integral of each signal is directly proportional to the number of protons it represents. This allows for the detection and quantification of impurities, often without the need for a reference standard of the impurity itself (Quantitative NMR or qNMR).
Expertise & Experience: The 'Why' Behind the Method
A high-field NMR (e.g., 400 MHz or higher) is chosen to maximize signal dispersion and minimize peak overlap, which is critical for resolving signals from structurally similar impurities. Deuterated chloroform (CDCl₃) is a common solvent, but DMSO-d₆ is often preferred for phenolic compounds as it ensures the phenolic and alcohol -OH protons are observable as distinct, exchangeable signals. For qNMR, a certified internal standard with a known concentration and a simple spectrum (e.g., maleic acid or dimethyl sulfone) is added. Its signals must not overlap with the analyte's signals, providing a reference for accurately quantifying the main compound and any impurities.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Internal Standard (for qNMR): Add a precisely weighed amount of a certified internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Experiment: Acquire a standard proton spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T₁ relaxation time) for accurate integration.
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate all signals corresponding to the main compound and any visible impurities.
-
Calibrate the spectrum by setting the solvent residual peak to its known chemical shift.
-
Compare the integrals of impurity peaks to the main compound's peaks to estimate their molar ratio.
-
Interpreting NMR for Structural Confirmation
Caption: Logical flow for structural confirmation using ¹H NMR.
Orthogonal Techniques: FTIR and DSC
While HPLC and NMR provide the most detailed purity information, orthogonal techniques like FTIR and DSC are invaluable for confirmation and for detecting different types of impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique that provides a molecular "fingerprint" by identifying functional groups.[9] While not suitable for quantifying low-level impurities, it excels at confirming the identity of the bulk material and detecting gross contamination or incorrect structures.
-
Principle: Measures the absorption of infrared radiation by specific molecular bonds, which vibrate at characteristic frequencies.
-
Experimental Protocol: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory and the spectrum is collected.
-
Key Expected Bands:
-
Broad O-H stretch (phenolic and alcohol): ~3200-3500 cm⁻¹
-
Aromatic C-H stretch: ~3000-3100 cm⁻¹
-
Aliphatic C-H stretch (methoxy & methylene): ~2850-2950 cm⁻¹
-
Aromatic C=C stretches: ~1500-1600 cm⁻¹
-
C-O stretch (methoxy & alcohol): ~1030-1250 cm⁻¹
-
C-Br stretch: ~500-600 cm⁻¹
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For purity analysis of crystalline solids, it relies on the principle of melting point depression.[10]
-
Principle: Impurities disrupt the crystal lattice of a substance, causing it to melt over a broader temperature range and at a lower temperature than the pure substance. The van't Hoff equation relates this melting behavior to the mole fraction of the impurity.[10]
-
Experimental Protocol: A small, accurately weighed sample (1-3 mg) is sealed in an aluminum pan. It is then heated at a slow, constant rate (e.g., 1-2 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) shows an endothermic peak corresponding to melting. Specialized software applies the van't Hoff equation to the shape of the leading edge of this peak to calculate the mole % purity. This method is only effective for impurities that are soluble in the molten primary compound and insoluble in its solid phase.
Comparative Summary of Analytical Techniques
| Feature | HPLC-UV | GC-MS | ¹H NMR | FTIR | DSC |
| Primary Use | Quantitative Purity | Volatile Impurity ID | Structure & Purity | Functional Group ID | Purity of Crystalline Solids |
| Information | % Area Purity, Rt | Impurity Structure (MS) | Molar Ratio, Structure | Molecular Fingerprint | Mole % Purity, m.p. |
| Sensitivity | High (ppm level) | Very High (ppb level) | Moderate (0.1 mol%) | Low | Moderate (0.1-2 mol%) |
| Specificity | High (Separation) | Very High (MS data) | Very High (Structure) | Moderate | Moderate |
| Sample Prep | Simple (dissolve/filter) | Moderate (derivatization) | Simple (dissolve) | Minimal | Minimal |
| Throughput | High | Moderate | Low | Very High | Moderate |
| Destructive? | Yes (consumes sample) | Yes | No (sample recoverable) | No | Yes |
Conclusion: A Multi-Technique Strategy for Unimpeachable Purity
No single analytical technique can provide a complete picture of a compound's purity. A robust and trustworthy assessment of this compound requires an orthogonal, multi-technique approach.
-
For routine quality control and quantitative purity , HPLC-UV is the method of choice due to its accuracy, precision, and high throughput.
-
For structural confirmation and absolute quantification , ¹H NMR is indispensable. It serves as the definitive identity test and can quantify impurities without requiring their standards.
-
To screen for residual solvents or volatile synthetic by-products , GC-MS is the most powerful tool, especially when combined with derivatization.
-
For rapid identity confirmation and as a quick check for gross errors , FTIR is highly efficient.
-
As an orthogonal check on purity for a crystalline final product , DSC provides valuable data based on a different physical principle than chromatography.
By strategically combining these techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality and integrity of their material. This analytical rigor is the foundation upon which reliable, reproducible, and ultimately successful scientific advancement is built.
References
-
Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. (n.d.). MDPI. Available at: [Link]
-
Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. (n.d.). PubMed. Available at: [Link]
-
Techniques for Analysis of Plant Phenolic Compounds. (2016). PMC - NIH. Available at: [Link]
-
Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). (n.d.). PubMed. Available at: [Link]
-
Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019). PubMed. Available at: [Link]
-
Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019). MDPI. Available at: [Link]
-
Screening of phenolics and flavonoids using FTIR and UV-Vis: Antioxidant activity and HPLC quantification of gallic acid and ellagic acid. (n.d.). Journal of Ravishankar University. Available at: [Link]
-
Analytical Methods. (n.d.). ResearchGate. Available at: [Link]
-
Gas Chromatographic Profiling and Screening for Phenols as Isobutoxycarbonyl Derivatives in Aqueous Samples. (2001). ResearchGate. Available at: [Link]
-
Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019). ResearchGate. Available at: [Link]
-
Separation of Some Halogenated Phenols by GC-MS. (n.d.). Asian Journal of Chemistry. Available at: [Link]
-
PURITY DETERMINATIONS BY THERMAL METHODS. (n.d.). ASTM International. Available at: [Link]
-
Supplementary Information: One-pot synthesis of 2-bromophenols via Duff reaction and bromination. (n.d.). Beilstein Journals. Available at: [Link]
-
1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. (n.d.). ResearchGate. Available at: [Link]
-
This compound. (n.d.). PubChem. Available at: [Link]
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A Senior Application Scientist's Guide to Confirming the Structure of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal structural confirmation of novel compounds is paramount. This guide provides an in-depth, experience-driven approach to elucidating the structure of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol derivatives. We will move beyond rote procedural descriptions to explore the synergistic interplay of modern analytical techniques, explaining the scientific rationale behind each experimental choice. Our focus will be on building a self-validating system of analysis, ensuring the highest degree of confidence in the final structural assignment.
The Strategic Imperative: A Multi-faceted Approach to Structural Elucidation
Relying on a single analytical technique for structural confirmation is a precarious approach in complex organic synthesis. Each method possesses inherent strengths and limitations. A robust strategy, therefore, involves the convergence of evidence from multiple, orthogonal techniques. For a molecule like this compound, a substituted aromatic compound with multiple functional groups, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and single-crystal X-ray crystallography provides a comprehensive and cross-verifiable structural picture.
This guide will use this compound (CAS 35090-64-3) as a primary example, drawing on established principles and data from closely related analogues to illustrate key concepts.
Part 1: Synthesis and Preliminary Characterization
The journey to structural confirmation begins with a plausible and well-executed synthetic route. The synthesis of this compound would likely proceed from a commercially available starting material such as guaiacol (2-methoxyphenol).
Plausible Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Electrophilic Aromatic Bromination: Guaiacol, being an activated aromatic ring due to the electron-donating hydroxyl and methoxy groups, can undergo regioselective bromination. The directing effects of these groups would favor the introduction of the bromine atom at the position para to the hydroxyl group.[1]
-
Hydroxymethylation: Following bromination, the introduction of the hydroxymethyl group at the ortho position to the hydroxyl group can be achieved through various methods, such as the Duff reaction or by formylation followed by reduction.
This proposed pathway provides the initial hypothesis of the target structure.
Part 2: The Analytical Workflow for Unambiguous Confirmation
The following sections detail the key analytical techniques and the rationale for their application in a specific order, creating a logical and self-validating workflow.
Experimental Workflow for Structural Confirmation
Caption: A logical workflow for the synthesis and structural confirmation of organic compounds.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Causality: The first crucial piece of information is the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that allows for the determination of the molecular formula.
Expected Data for this compound (C₈H₉BrO₃): The presence of bromine provides a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a powerful diagnostic tool.
| Technique | Expected Data | Interpretation |
| HRMS (ESI+) | [M+H]⁺ with characteristic Br isotopic pattern | Confirms the molecular weight and elemental composition. |
| GC-MS (EI) | Molecular ion peak (M⁺) and fragmentation pattern | Provides information on structural fragments. |
Key Fragmentation Pathways: In electron ionization (EI) MS, expect to see fragmentation corresponding to the loss of the hydroxymethyl group (-CH₂OH), water (-H₂O), and potentially the methoxy group (-OCH₃).
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Causality: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For our target compound, we expect to see characteristic absorptions for the hydroxyl groups and the substituted benzene ring.
Expected IR Absorptions:
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Phenolic) | 3200-3600 | Broad |
| O-H (Alcoholic) | 3200-3600 | Broad |
| C-H (Aromatic) | 3000-3100 | Sharp, multiple bands |
| C-H (Aliphatic) | 2850-3000 | Sharp |
| C=C (Aromatic) | 1500-1600 | Medium to strong |
| C-O (Phenolic) | ~1200 | Strong |
| C-O (Alcoholic) | ~1050 | Strong |
The broadness of the O-H stretch is indicative of hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
Causality: NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR techniques (like COSY and HSQC) establish the connectivity between protons and carbons.
Predicted ¹H NMR Data for this compound: Based on the structure and data from analogous compounds[2][3], we can predict the following signals:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Ar-H (on C3) | 6.8 - 7.2 | Doublet | 1H | Ortho to methoxy, meta to bromo and hydroxymethyl. |
| Ar-H (on C5) | 6.8 - 7.2 | Doublet | 1H | Ortho to bromo, meta to methoxy and hydroxymethyl. |
| -CH₂OH | ~4.6 | Singlet | 2H | Benzylic protons adjacent to an oxygen. |
| -OH (Phenolic) | 5.0 - 6.0 | Broad Singlet | 1H | Deshielded by the aromatic ring and hydrogen bonding. |
| -OH (Alcoholic) | 2.0 - 4.0 | Broad Singlet | 1H | Typical range for alcoholic protons. |
| -OCH₃ | ~3.9 | Singlet | 3H | Methoxy group on an aromatic ring. |
A D₂O shake experiment would confirm the assignment of the -OH protons, as these signals would disappear from the spectrum.[4]
Predicted ¹³C NMR Data: The ¹³C NMR spectrum would show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the substituents and their position on the aromatic ring.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
Causality: While spectroscopic methods provide a wealth of information about the structure in solution, single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[5][6] It reveals precise bond lengths, bond angles, and the three-dimensional arrangement of atoms, including the absolute stereochemistry if applicable.
Experimental Protocol: Growing X-ray Quality Crystals
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. Here is a general protocol:
-
Purification: The compound must be of the highest possible purity.
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble.
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound.
-
Filter the solution into a clean vial.
-
Cover the vial with a cap that has a small hole to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free location.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a good solvent.
-
Place this vial inside a larger, sealed container that contains a poor solvent (in which the compound is insoluble but is miscible with the good solvent).
-
The slow diffusion of the poor solvent into the good solvent will gradually decrease the solubility of the compound, promoting crystal growth.
-
Comparative Analysis with a Known Structure: The crystal structure of a closely related zwitterionic derivative, 4-bromo-6-methoxy-2-{[tris(hydroxymethyl)methyl]iminiumylmethyl}phenolate, has been reported.[7] A comparative analysis of the bond lengths and angles of the 4-bromo-6-methoxyphenol core between this known structure and a hypothetical crystal structure of our target molecule would provide a high level of confidence in the structural assignment.
Part 3: Data Integration and Final Confirmation - The Self-Validating System
The trustworthiness of the final structure comes from the convergence of data from all analytical techniques.
-
MS confirms the molecular formula.
-
IR confirms the presence of the key functional groups.
-
NMR provides the detailed connectivity of the atoms.
-
X-ray Crystallography provides the definitive 3D structure.
Any inconsistencies between the data from these different techniques would indicate either an incorrect structural assignment or the presence of impurities. For example, if the NMR spectrum suggests a different connectivity than what is observed in the crystal structure, it could indicate a different conformation in solution versus the solid state, or a misinterpretation of the NMR data.
Conclusion
The structural confirmation of this compound derivatives, and indeed any novel organic compound, is a meticulous process that requires a multi-pronged analytical approach. By strategically employing a combination of mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography, researchers can build a robust and self-validating case for the structure of their target molecule. This guide has outlined not just the "how" but, more importantly, the "why" behind each experimental choice, providing a framework for rigorous and confident structural elucidation in the demanding fields of chemical research and drug development.
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A Comparative Guide to In-Vitro Testing Protocols for 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol Derivatives
This guide provides a comparative analysis of in-vitro testing protocols for evaluating the biological activities of 4-bromo-2-(hydroxymethyl)-6-methoxyphenol derivatives. As novel compounds, a multi-faceted approach to screening is essential to elucidate their therapeutic potential. This document offers detailed methodologies, comparative data frameworks, and the scientific rationale behind protocol selection for researchers in drug discovery and development.
Introduction: The Therapeutic Potential of Bromophenol Derivatives
Phenolic compounds are a well-established class of molecules known for their diverse biological activities, largely attributed to their ability to scavenge free radicals and modulate key signaling pathways. The introduction of bromine and methoxy functional groups to a phenolic scaffold can significantly alter its electronic and lipophilic properties, potentially enhancing its bioactivity. Derivatives of this compound are of particular interest for their potential as antioxidant, anti-inflammatory, anticancer, and neuroprotective agents.[1][2][3][4]
Standardized in-vitro screening is the foundational step in characterizing these derivatives. The choice of assay is critical, as different methods measure distinct aspects of a compound's activity. This guide compares and contrasts the most relevant and robust in-vitro protocols to provide a clear path for comprehensive evaluation.
Comparative Analysis of In-Vitro Screening Platforms
The initial screening of novel compounds requires a battery of assays to build a comprehensive activity profile. Below is a comparison of commonly employed in-vitro tests for key biological activities.
Antioxidant Activity Assessment
Oxidative stress is a key pathological factor in numerous diseases.[5] The antioxidant potential of a compound can be assessed through its ability to scavenge free radicals or chelate pro-oxidant metals.[5]
Comparison of Common Antioxidant Assays
| Assay | Principle | Advantages | Disadvantages |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Electron Transfer (ET). Measures the reduction of the stable DPPH radical by an antioxidant, resulting in a color change from purple to yellow.[6][7] | Simple, rapid, and cost-effective for initial screening.[7] | The DPPH radical is not biologically relevant. Can have interference from colored compounds.[6] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Electron Transfer (ET). Measures the reduction of the pre-formed ABTS radical cation.[6][8] | Applicable to both hydrophilic and lipophilic compounds. The radical is soluble in both aqueous and organic media.[6] | Like DPPH, the radical is not physiologically relevant. |
| ORAC (Oxygen Radical Absorbance Capacity) | Hydrogen Atom Transfer (HAT). Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[9] | Uses a biologically relevant radical source. Considered more physiologically relevant than ET-based assays.[9] | More complex and requires specialized equipment (fluorescence plate reader). |
| Cellular Antioxidant Activity (CAA) | Measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) within a cell line (e.g., HepG2) after induction of oxidative stress.[5] | Provides a more biologically relevant assessment by considering cellular uptake, metabolism, and localization.[5] | More time-consuming and expensive than chemical-based assays. |
Anti-inflammatory Activity Evaluation
Chronic inflammation contributes to a wide range of diseases. In-vitro assays for anti-inflammatory activity typically focus on the inhibition of key inflammatory mediators and pathways.[10][11][12]
Comparison of Key Anti-inflammatory Assays
| Assay | Principle | Cell Line/System | Key Measurement |
| COX-2 Inhibition Assay | Measures the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of pro-inflammatory prostaglandins. | Purified enzyme or cell-based (e.g., LPS-stimulated RAW 264.7 macrophages). | Prostaglandin E2 (PGE2) levels, typically by ELISA. |
| Nitric Oxide (NO) Inhibition Assay | Measures the inhibition of nitric oxide production in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[11] | RAW 264.7 murine macrophages. | Nitrite concentration in the cell culture supernatant, measured by the Griess reagent. |
| Pro-inflammatory Cytokine Inhibition | Quantifies the reduction of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in stimulated immune cells.[10][12] | Human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 monocytes.[10][12] | Cytokine levels in the supernatant, measured by ELISA. |
Anticancer and Cytotoxicity Screening
The primary goal of in-vitro anticancer screening is to identify compounds that selectively kill cancer cells or inhibit their proliferation, with minimal toxicity to normal cells.[13][14][15][16]
Comparison of Common Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[2][14] | Widely used, well-established, and relatively inexpensive.[14] | Can be affected by compounds that alter cellular metabolism. The formazan product is insoluble and requires a solubilization step. |
| SRB (Sulphorhodamine B) | Measures total protein content, which correlates with cell number. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins.[1] | Less susceptible to interference from metabolic-altering compounds. Fixed-endpoint assay. | Less sensitive than metabolic assays for detecting early cytotoxic events. |
| LDH (Lactate Dehydrogenase) Release Assay | Measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[13] | Directly measures cell death (necrosis). Useful for kinetic studies. | Does not measure cytostatic effects (inhibition of proliferation). Less sensitive for detecting apoptosis. |
Neuroprotective Activity Assessment
Neuroprotective assays aim to identify compounds that can protect neurons from damage caused by toxins, oxidative stress, or excitotoxicity, which are hallmarks of neurodegenerative diseases.[17][18][19][20][21]
Comparison of In-Vitro Neuroprotection Models
| Model | Cell Line | Insult/Toxin | Key Measurement |
| Oxidative Stress Model | SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma). | Hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or rotenone. | Cell viability (MTT, LDH), reactive oxygen species (ROS) levels (e.g., using DCFH-DA).[19][20] |
| Excitotoxicity Model | Primary cortical neurons, SH-SY5Y. | Glutamate or N-methyl-D-aspartate (NMDA). | Cell viability, intracellular calcium levels.[18] |
| Amyloid-β Toxicity Model | SH-SY5Y, primary neurons. | Aggregated Amyloid-β (Aβ) peptides. | Cell viability, markers of apoptosis (e.g., caspase activity).[19] |
Visualizing Experimental Workflows and Pathways
Clear visualization of experimental processes and biological pathways is crucial for understanding the rationale and flow of in-vitro screening.
Caption: General workflow for in-vitro screening of novel derivatives.
Caption: The NF-κB signaling pathway, a key target for anti-inflammatory drugs.
Detailed Experimental Protocols
The following protocols are provided as a starting point. Researchers must optimize parameters such as cell density, compound concentration, and incubation times for their specific experimental setup.
Protocol 1: DPPH Radical Scavenging Assay
This protocol assesses the free radical scavenging capacity of the test compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compounds and a positive control (e.g., Ascorbic Acid, Quercetin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
Dissolve test compounds and positive control in methanol or DMSO to create stock solutions (e.g., 1 mg/mL).
-
Prepare a series of dilutions of the test compounds and positive control in methanol.
-
In a 96-well plate, add 100 µL of each dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control well, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[7]
Protocol 2: MTT Cytotoxicity Assay
This protocol determines the effect of the test compounds on the viability of a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HaCaT) for selectivity.[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
Test compounds and a positive control (e.g., Doxorubicin).
-
96-well cell culture plate.
-
CO₂ incubator.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug (positive control).
-
Incubate the plate for 24, 48, or 72 hours.[1]
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) x 100
-
Plot the % viability against compound concentration to determine the IC50 value.[2][22]
Protocol 3: Nitric Oxide (NO) Inhibition Assay using Griess Reagent
This protocol measures the anti-inflammatory potential of compounds by quantifying the inhibition of NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Complete cell culture medium.
-
Lipopolysaccharide (LPS).
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite (for standard curve).
-
Test compounds and a positive control (e.g., L-NAME).
-
96-well cell culture plate.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and co-incubate with the test compounds for 24 hours. Include control wells (cells alone, cells + LPS).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of NO inhibition relative to the LPS-only treated cells.
Conclusion
The systematic in-vitro evaluation of this compound derivatives is a critical step in identifying promising therapeutic candidates. This guide provides a comparative framework for selecting appropriate assays based on their principles, advantages, and limitations. By employing a diverse panel of assays covering antioxidant, anti-inflammatory, cytotoxic, and neuroprotective activities, researchers can build a robust biological profile for each derivative. The provided protocols offer a validated starting point, which should be followed by more complex cell-based and in-vivo models for lead candidates.
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A Comparative Guide to the Synthetic Utility of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol and Other Key Bromophenols
Introduction: Navigating the Landscape of Bromophenol Building Blocks in Modern Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic campaign. Among the vast arsenal of aromatic intermediates, bromophenols stand out as particularly versatile synthons. The bromine handle provides a reactive site for a plethora of cross-coupling reactions, enabling the facile construction of complex molecular architectures, while the phenolic hydroxyl group can be a key pharmacophoric feature or a versatile functional group for further elaboration.
This guide provides an in-depth comparative analysis of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol alongside two other widely utilized bromophenols: 2-Bromo-4-methylphenol and 2,4-Dibromophenol . We will delve into their synthetic accessibility and explore their comparative reactivity in two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. By examining the interplay of electronic and steric effects imparted by their distinct substitution patterns, this guide aims to equip the reader with the insights necessary to make informed decisions in the strategic design of synthetic routes.
The Bromophenols Under Review: A Structural and Synthetic Overview
The utility of a building block is intrinsically linked to its preparation. Here, we briefly outline the synthesis of our three bromophenols of interest.
This compound
This multifunctional building block is not as commonly commercially available as simpler bromophenols and is often prepared in a two-step sequence from the readily available 5-bromovanillin. The synthesis involves the bromination of vanillin, followed by the reduction of the aldehyde functionality.
2-Bromo-4-methylphenol
This isomer is synthesized via the electrophilic bromination of p-cresol (4-methylphenol). The reaction conditions can be controlled to favor mono-bromination at the position ortho to the activating hydroxyl group.[1]
2,4-Dibromophenol
As its name suggests, 2,4-dibromophenol is prepared by the dibromination of phenol. By using a slight excess of the brominating agent, both positions ortho and para to the strongly activating hydroxyl group can be readily halogenated.[2]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The true measure of a building block's utility lies in its performance in key synthetic transformations. We will now compare the reactivity of our three bromophenols in Suzuki-Miyaura and Buchwald-Hartwig reactions, analyzing the influence of their unique substitution patterns.
The Catalytic Cycles: A Brief Overview
Both the Suzuki-Miyaura and Buchwald-Hartwig reactions proceed via a similar catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromophenol. This is often the rate-determining step and is influenced by the electronic properties of the aryl bromide.
-
Transmetalation (Suzuki-Miyaura) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The organoboron reagent (in Suzuki-Miyaura) or the amine (in Buchwald-Hartwig) displaces the halide from the palladium center.
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.
Analysis of Substituent Effects
The electronic and steric nature of the substituents on the bromophenol ring plays a crucial role in modulating the reactivity of the C-Br bond.
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density on the aromatic ring. This strengthens the C-Br bond and can slow down the rate-determining oxidative addition step.
-
Electron-withdrawing groups (EWGs) have the opposite effect, making the aryl bromide more electron-deficient and generally more reactive towards oxidative addition.
-
Steric hindrance around the bromine atom can impede the approach of the bulky palladium catalyst, thereby reducing the reaction rate.
In our target molecules:
-
This compound: This molecule possesses two electron-donating groups, a methoxy and a hydroxymethyl group, ortho and para to the bromine atom. The methoxy group is a strong EDG via resonance, while the hydroxymethyl group is a weak EDG. The ortho hydroxymethyl group may also introduce some steric hindrance.
-
2-Bromo-4-methylphenol: Here, we have an electron-donating methyl group para to the bromine. The hydroxyl group is ortho to the bromine.
-
2,4-Dibromophenol: This molecule has two bromine atoms. The bromine at the 4-position is electronically and sterically similar to a simple 4-bromophenol. The bromine at the 2-position experiences steric hindrance from the adjacent hydroxyl group. The second bromine atom also acts as a weak deactivating group.
Comparative Experimental Data
The following tables summarize representative experimental data for the Suzuki-Miyaura and Buchwald-Hartwig reactions of our target bromophenols. It is important to note that direct side-by-side comparative studies are not always available; therefore, these data are compiled from various sources with similar reaction conditions to provide a meaningful comparison.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Bromophenol | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 / 12 | Data not readily available | |
| 2-Bromo-4-methylphenol | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 / 16 | 92 | [3] |
| 2,4-Dibromophenol (at C4) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 / 4 | ~70-80 (mono-adduct) | [4] |
| 4-Bromophenol (for comparison) | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 / 4 | 95 | [4] |
Table 2: Buchwald-Hartwig Amination with Aniline
| Bromophenol | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| This compound | Pd₂(dba)₃ / XPhos | K₂CO₃ | t-BuOH | 100 / 24 | Data not readily available | |
| 2-Bromo-4-methylphenol | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 / 2 | 98 | [5] |
| 2,4-Dibromophenol (at C4) | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 110 / 24 | ~60-70 (mono-adduct) | [6] |
| 4-Bromoaniline (for comparison) | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 110 / 24 | 95 | [7] |
Discussion of Reactivity Trends
Based on the available data and theoretical considerations, we can infer the following reactivity trends:
-
2-Bromo-4-methylphenol is expected to be a highly reactive substrate in both Suzuki-Miyaura and Buchwald-Hartwig reactions. The methyl group provides some electron donation, but the overall electronic and steric environment is favorable for cross-coupling.
-
2,4-Dibromophenol presents an interesting case for regioselectivity. The C4-Br bond is generally more reactive than the C2-Br bond due to reduced steric hindrance from the ortho-hydroxyl group. This allows for selective mono-functionalization at the 4-position under carefully controlled conditions.
-
This compound is anticipated to be the least reactive of the three. The strong electron-donating effect of the methoxy group, combined with the potential steric bulk and coordinating ability of the hydroxymethyl group, could retard the oxidative addition step. However, these same features make it a valuable building block for introducing a highly functionalized phenyl ring. The hydroxyl and hydroxymethyl groups also offer sites for further synthetic transformations.
Experimental Protocols
To provide a practical context, here are representative experimental protocols for the synthesis of the starting materials.
Protocol 1: Synthesis of 5-Bromovanillin[1][2]
-
In a round-bottom flask, dissolve vanillin (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in methanol, maintaining the temperature below 20 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to afford 5-bromovanillin.
Protocol 2: Synthesis of 2-Bromo-4-methylphenol[1]
-
Dissolve p-cresol (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution to 0 °C.
-
Add a solution of bromine (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 3: Synthesis of 2,4-Dibromophenol[2]
-
In a flask equipped with a dropping funnel and a stirrer, dissolve phenol (1.0 eq) in carbon disulfide.
-
Cool the mixture in an ice-salt bath.
-
Slowly add a solution of bromine (2.0 eq) in carbon disulfide.
-
After the addition is complete, allow the reaction to proceed for a specified time.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Conclusion: Strategic Selection for Synthetic Success
The choice between this compound, 2-Bromo-4-methylphenol, and 2,4-Dibromophenol will ultimately depend on the specific goals of the synthesis.
-
For rapid and high-yielding cross-coupling reactions where a simple bromophenol moiety is required, 2-Bromo-4-methylphenol is an excellent choice.
-
When regioselective mono-functionalization of a dihalogenated phenol is desired, 2,4-Dibromophenol offers a predictable outcome, with the C4 position being the more reactive site.
-
This compound , while potentially less reactive, provides a gateway to more complex and highly functionalized aromatic structures. Its synthetic utility lies in its ability to introduce a pre-functionalized aromatic ring, which can be invaluable in the later stages of a total synthesis or in the preparation of drug analogues.
By understanding the inherent reactivity patterns and synthetic accessibility of these versatile building blocks, researchers can strategically design more efficient and elegant synthetic routes to their target molecules.
References
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PrepChem.com. (n.d.). Preparation of 2,4-dibromophenol. Retrieved from [Link]
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YouTube. (2022, August 25). Synthesis of 5-Bromovanillin From Vanillin and Bromine #chemistry #organicchemistry. Retrieved from [Link]
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Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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PubMed. (2013, December 2). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Retrieved from [Link]
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MDPI. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved from [Link]
-
MDPI. (n.d.). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Retrieved from [Link]
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MDPI. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]
-
PubMed Central (PMC). (2024, January 5). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]
-
The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
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Organic Syntheses. (n.d.). o-BROMOPHENOL. Retrieved from [Link]
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SpringerLink. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). The yield versus time for Suzuki–Miyaura coupling reaction of.... Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 5-Bromovanillin. Retrieved from [Link]
-
PubChem. (n.d.). Vanillin, 6-bromo-. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For novel compounds such as 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol, a key intermediate with potential therapeutic applications, establishing robust and reliable analytical methods is a critical early-stage milestone. This guide provides an in-depth, experience-driven comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of this compound. Our focus extends beyond mere procedural descriptions to a comprehensive cross-validation study, ensuring the generation of consistent and accurate results across different analytical platforms. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish and validate analytical methods for similar phenolic compounds.
The Significance of Analytical Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][2] For regulatory submissions, adherence to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2), is mandatory.[3][4] These guidelines detail the validation parameters that must be assessed, including accuracy, precision, specificity, linearity, range, and robustness.[2][5] Cross-validation takes this a step further by comparing the results from two distinct, validated methods to ensure concordance and provide a higher level of confidence in the analytical data.[6][7]
Analyte at a Glance: this compound
This compound is a substituted phenol with a molecular formula of C8H9BrO3.[8] Its structure presents specific analytical challenges, including potential thermal lability and the presence of a polar phenolic hydroxyl group, which can influence chromatographic behavior.
Caption: Chemical structure of this compound.
Cross-Validation Experimental Design
The core of this guide is a comparative study designed to cross-validate HPLC-UV and GC-MS methods for the quantification of this compound. The workflow for this process is outlined below.
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC with UV detection is a workhorse in pharmaceutical analysis due to its robustness and versatility for non-volatile and thermally sensitive compounds.
Experimental Protocol: HPLC-UV
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a variable wavelength detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 20% B
-
12.1-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
Standard Preparation: A stock solution of 1.0 mg/mL of this compound is prepared in methanol. Working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) are prepared by serial dilution in the mobile phase.
-
Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in a suitable solvent, followed by dilution to fall within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and specificity, making it an excellent confirmatory technique. For polar compounds like phenols, derivatization is often employed to improve volatility and peak shape.
Experimental Protocol: GC-MS with Derivatization
-
Instrumentation: Agilent 7890B GC with a 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C, hold for 5 min.
-
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.
-
Derivatization Procedure:
-
To 1 mL of the sample or standard solution in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Standard and Sample Preparation: Prepare standards and samples in a non-polar solvent like ethyl acetate before derivatization.
Comparative Validation Data
The following tables present hypothetical but realistic data from the validation of both methods, adhering to ICH Q2(R2) guidelines.[3][4]
Table 1: Linearity
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | As per method sensitivity |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Y-intercept | Minimal | Minimal | Close to zero |
Table 2: Accuracy (Recovery)
| Spiked Level | HPLC-UV (% Recovery) | GC-MS (% Recovery) | Acceptance Criteria |
| 80% | 99.5 | 100.2 | 98.0% - 102.0% |
| 100% | 100.3 | 99.8 | 98.0% - 102.0% |
| 120% | 101.1 | 100.5 | 98.0% - 102.0% |
Table 3: Precision (Repeatability)
| Parameter | HPLC-UV (%RSD) | GC-MS (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.85 | 1.10 | ≤ 2% |
| Intermediate Precision (n=6, different day) | 1.20 | 1.55 | ≤ 3% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | HPLC-UV (µg/mL) | GC-MS (µg/mL) |
| LOD | 0.3 | 0.03 |
| LOQ | 1.0 | 0.1 |
Discussion of Results and Method Selection
Both the HPLC-UV and GC-MS methods demonstrate acceptable performance characteristics in line with ICH guidelines. The choice of method will ultimately depend on the specific application.
-
HPLC-UV is a robust, reliable, and widely available technique suitable for routine quality control testing. Its non-destructive nature allows for further analysis of the sample if required. The sample preparation is straightforward, avoiding the need for derivatization.
-
GC-MS provides superior sensitivity and selectivity, making it ideal for trace-level impurity analysis or when confirmation of identity is required. The mass spectral data offers a high degree of confidence in the identification of the analyte. However, the requirement for derivatization adds a step to the sample preparation process, which can introduce variability if not carefully controlled.
For routine quantification of this compound in drug substance or formulated product, the HPLC-UV method is recommended as the primary technique due to its simplicity, robustness, and sufficient sensitivity for this purpose. The GC-MS method serves as an excellent orthogonal technique for confirmatory testing and for the analysis of trace-level impurities where higher sensitivity is necessary. The successful cross-validation demonstrates that either method can be used reliably, and the results are interchangeable, providing flexibility in a drug development setting.
Conclusion
This guide has provided a comprehensive framework for the development, validation, and cross-validation of analytical methods for this compound. By following the detailed protocols and adhering to the principles of scientific integrity outlined in regulatory guidelines, researchers can ensure the generation of high-quality, reliable analytical data. The successful cross-validation of the HPLC-UV and GC-MS methods provides a high degree of confidence in the analytical results for this compound, supporting its progression through the drug development pipeline.
References
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- Vertex AI Search. (n.d.). HPLC Method for Analysis of Bromoform on Newcrom R1 Column - SIELC Technologies.
- Vertex AI Search. (n.d.). Stability of 4-Bromo-2-methoxyphenol under acidic/basic conditions - Benchchem.
- Vertex AI Search. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS.
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-
PubChem. (n.d.). 4-Bromo-2-methoxyphenol. Retrieved January 18, 2026, from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved January 18, 2026, from [Link]
-
PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved January 18, 2026, from [Link]
-
FDA. (2023, November). Q2(R2) Validation of Analytical Procedures. Retrieved January 18, 2026, from [Link]
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A Comparative Guide to the Anticancer Efficacy of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol Derivatives
In the ever-evolving landscape of oncology drug discovery, phenolic compounds have emerged as a compelling class of molecules due to their inherent biological activities. Among these, derivatives of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol are gaining traction for their potential as potent and selective anticancer agents. This guide offers an in-depth technical comparison of the efficacy of these derivatives, supported by experimental data from analogous compounds, detailed protocols for key anticancer assays, and an exploration of the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively seeking to innovate in the field of cancer therapeutics.
Introduction: The Rationale for Targeting Cancer with Bromophenol Scaffolds
Phenolic compounds are characterized by a hydroxyl group attached to an aromatic ring, a feature that bestows upon them significant antioxidant properties.[1] In the context of cancer, where oxidative stress is a known contributor to tumorigenesis and progression, the antioxidant capacity of phenolics is a valuable asset.[1] The introduction of a bromine atom and a methoxy group to the phenolic ring, as seen in the this compound scaffold, further modulates the electronic and lipophilic properties of the molecule, often enhancing its biological activity.[2]
Derivatization of the core scaffold, particularly at the hydroxymethyl position, allows for the exploration of a wide chemical space, leading to the identification of compounds with improved potency, selectivity, and pharmacokinetic profiles. These modifications can influence the molecule's ability to interact with specific cellular targets, thereby triggering distinct anticancer responses.
Comparative Efficacy of Bromophenol Derivatives: A Data-Centric Analysis
Table 1: Cytotoxic Activity of Acetylated Bromophenol Derivatives Against K562 Leukemia Cells
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| 4b-1 | (Oxybis(methylene))bis(2-bromo-6-methoxy-3,1-phenylene) diacetate | K562 (Leukemia) | > 50 |
| 4b-2 | (Oxybis(methylene))bis(2,3-dibromo-6-methoxy-4,1-phenylene)diacetate | K562 (Leukemia) | ~ 25 |
| 4b-3 | (Oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate | K562 (Leukemia) | > 50 |
| 4b-4 | (Oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate | K562 (Leukemia) | ~ 10 |
Data is extrapolated from a study on acetylated bromophenol derivatives and highlights the importance of the substitution pattern on cytotoxic activity.[3]
Table 2: Comparative Anticancer Activity of Bromophenol Hybrids
| Compound ID | Cancer Cell Line | IC50 (µM) |
| WLJ18 | A549 (Lung) | 7.10 ± 0.53 |
| Bel7402 (Liver) | 9.68 ± 0.76 | |
| Compound 17a | A549 (Lung) | Not specified, induced G0/G1 arrest |
| BOS-102 | A549 (Lung) | Not specified, induced apoptosis |
This table showcases the potency of bromophenol derivatives when hybridized with other pharmacophores, indicating a promising strategy for enhancing anticancer activity.[4]
Expert Interpretation of Structure-Activity Relationships (SAR):
The limited available data suggests that the positioning of the bromo and methoxy groups on the phenyl ring, as well as the nature of the substituent at the hydroxymethyl position, significantly influences the anticancer potency. For instance, the diacetate derivative 4b-4 shows greater activity against K562 cells compared to its isomers, suggesting that the substitution pattern is crucial for its biological effect.[3] Furthermore, the creation of hybrid molecules, such as those incorporating indolin-2-one moieties, appears to be a fruitful avenue for discovering potent anticancer agents.
Mechanistic Insights: How this compound Derivatives Exert Their Anticancer Effects
The anticancer activity of bromophenol derivatives is not solely dependent on their cytotoxic effects but also on their ability to modulate key cellular pathways involved in cancer cell proliferation, survival, and death. The primary mechanisms identified include the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis: The Programmed Cell Death Pathway
A hallmark of many effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in cancer cells. Bromophenol derivatives have been shown to trigger apoptosis through the intrinsic (mitochondrial) pathway.[5] This process is often initiated by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c.
Caption: Workflow of the MTT assay for determining cell viability.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells, where the membrane integrity is compromised.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the this compound derivative at its predetermined IC50 concentration for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the DNA content of the cells. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, which can also be stained by PI.
-
PI Staining: Add PI solution (50 µg/mL) to the cell suspension.
-
Analysis: Analyze the stained cells by flow cytometry.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
Step-by-Step Protocol:
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds for the development of novel anticancer therapeutics. Their ability to induce apoptosis and cause cell cycle arrest in cancer cells, coupled with the potential for chemical modification to enhance their potency and selectivity, makes them attractive candidates for further investigation.
Future research should focus on:
-
Synthesis and screening of a larger, more diverse library of this compound derivatives to establish more definitive structure-activity relationships.
-
In-depth mechanistic studies to identify the specific molecular targets of the most potent compounds.
-
Evaluation of the in vivo efficacy and safety of lead compounds in preclinical animal models of cancer.
The comprehensive experimental protocols and mechanistic insights provided in this guide are intended to facilitate these future research endeavors and accelerate the translation of these promising compounds from the laboratory to the clinic.
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Safety Operating Guide
A Guide to the Safe Disposal of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol (CAS No: 35090-64-3), a halogenated phenolic compound.[1][2][3] By understanding the chemical's inherent hazards and the scientific principles behind its safe degradation, laboratory personnel can ensure the protection of themselves, their colleagues, and the environment.
Understanding the Hazard Profile of this compound
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5][7]
-
Respiratory Irritation: May cause respiratory irritation.[8]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[9]
Due to these hazards, stringent adherence to personal protective equipment (PPE) protocols is mandatory during handling and disposal.
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a controlled laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE when handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles, especially when there is a risk of splashing.[5] |
| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | For incidental contact, double-gloving with nitrile gloves is recommended. For direct handling or potential splashes, heavy-duty neoprene or butyl rubber gloves are advised.[5][10] Gloves must be changed immediately upon any sign of contamination. |
| Body | Chemical-Resistant Laboratory Coat | A long-sleeved lab coat, fully fastened, is essential to protect against skin contact.[5] |
| Respiratory | NIOSH-approved Respirator | If working outside of a certified chemical fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[11][12][13] |
Engineering Controls
All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure. The work area should be clearly designated for hazardous chemical handling, and access to an emergency eyewash station and safety shower is critical.[9]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as a hazardous waste stream. As a halogenated organic compound, it is subject to specific regulations, including the Resource Conservation and Recovery Act (RCRA) in the United States.[14][15][16][17]
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
Step 1: Designate a Hazardous Waste Container Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste." The container must be made of a material chemically compatible with the waste.
Step 2: Collect Contaminated Materials All solid materials contaminated with this compound, such as gloves, weigh boats, and absorbent paper, must be placed in the designated hazardous waste container.[5]
Step 3: Manage Liquid Waste Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid halogenated organic waste.
Step 4: Decontaminate Glassware Glassware that has come into contact with the compound should be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may be managed as non-hazardous waste, pending institutional guidelines.
Primary Disposal Method: High-Temperature Incineration
The recommended and most effective method for the final disposal of this compound is high-temperature incineration.[18] This thermal destruction process is necessary due to the stability of the brominated aromatic ring.
The Rationale for Incineration:
Incineration at high temperatures (typically 850°C to 1200°C) is designed to achieve complete combustion, breaking down the organic molecule into simpler, less harmful compounds.[19] However, the thermal decomposition of brominated compounds can produce hazardous byproducts, including:
-
Hydrogen Bromide (HBr): A corrosive and toxic gas.
-
Polybrominated Dibenzo-p-dioxins and Dibenzofurans (PBDD/Fs): Highly toxic and persistent organic pollutants.
For this reason, the incineration of halogenated waste must be conducted in specialized facilities equipped with advanced flue gas cleaning systems. These systems typically include scrubbers to neutralize acidic gases like HBr and activated carbon injection to capture dioxins and furans.
Landfill Restrictions
Direct landfilling of untreated this compound is strictly prohibited under the Land Disposal Restrictions (LDRs) of the RCRA.[20][21][22][23][24] These regulations mandate that hazardous wastes must be treated to meet specific concentration levels or be treated by a specified technology before they can be disposed of in a landfill.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Alternative and Emerging Disposal Technologies
While high-temperature incineration remains the industry standard, research into alternative destruction and detoxification methods for halogenated phenolic compounds is ongoing. These include:
-
Chemical Oxidation: Processes like Fenton's reaction use powerful oxidizing agents to break down the organic structure.[25]
-
Reductive Dehalogenation: Using zero-valent metals can remove the bromine atom, reducing the toxicity of the compound.
-
Bioremediation: The use of microorganisms to degrade halogenated organic compounds is a promising area of research, though often slower and less effective for highly halogenated molecules.
These methods are not yet widely implemented for routine laboratory waste disposal but represent the future of sustainable chemical waste management.
Conclusion
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the stringent protocols for handling, waste segregation, and ensuring final disposal via high-temperature incineration at a certified facility, we can mitigate the risks posed by this hazardous compound. This commitment to best practices not only ensures regulatory compliance but also fosters a culture of safety and environmental responsibility within the scientific community.
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PubChemLite. This compound. Available from: [Link]
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PubChem. 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234. Available from: [Link]
- ChemicalBook. 4-BROMO-6METHYL-2-METHOXY PHENOL - Safety Data Sheet. 2022-08-11. (URL not provided)
- U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. (URL not provided)
- U.S. Environmental Protection Agency. Introduction to Land Disposal Restrictions. (URL not provided)
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PubChem. 4-Bromo-2,6-dimethoxyphenol | C8H9BrO3 | CID 14845876. Available from: [Link]
- Duke University. Phenol SOP. (URL not provided)
- U.S. Environmental Protection Agency. Land Disposal Restrictions: Summary of Requirements. (URL not provided)
- Thermo Fisher Scientific. 4 - SAFETY DATA SHEET. 2010-09-02. (URL not provided)
- Duke University. OESO Phenol Guideline. (URL not provided)
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U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. 2025-08-13. Available from: [Link]
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U.S. Environmental Protection Agency. Land Disposal Restrictions for Hazardous Waste. 2025-10-09. Available from: [Link]
- ResearchGate. Destruction of decabromodiphenyl ether during incineration of plastic television housing waste at commercial-scale industrial waste incineration plants. 2021-02. (URL not provided)
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PubChem. 4-Bromo-2-methoxybenzyl alcohol | C8H9BrO2 | CID 15128243. Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
